Product packaging for Rifamycin B methylmorpholinylamide(Cat. No.:CAS No. 17863-72-8)

Rifamycin B methylmorpholinylamide

Cat. No.: B231207
CAS No.: 17863-72-8
M. Wt: 853.9 g/mol
InChI Key: KVZBIZXKBYFSRM-NQIJCCSXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rifamycin B methylmorpholinylamide (CAS 17863-72-8) is a chemical compound of interest in pharmaceutical and microbiological research. It is a derivative of Rifamycin B, which was the first stable compound isolated from the fermentation culture of the bacterium Amycolatopsis mediterranei and serves as the foundational precursor for a class of critically important antibiotics . The rifamycins, including semisynthetic derivatives like rifampin, are clinically essential for treating tuberculosis and other bacterial infections . The primary mechanism of action of rifamycin antibiotics is the potent inhibition of bacterial DNA-dependent RNA polymerase (RNAP) . By binding to the beta subunit of the RNAP enzyme, these compounds block RNA synthesis, which is a crucial step in gene expression for prokaryotic cells . This binding physically obstructs the path of the growing RNA chain, effectively halting transcription just a few nucleotides after it begins . This mechanism is bactericidal and has a high degree of selectivity for bacterial RNAP over the eukaryotic equivalent . As a specific analog, this compound is primarily used as a high-purity reference standard in research settings. Its applications include analytical method development, method validation, and quality control (QC) during the research and development of novel rifamycin-derived antibiotics . Studying such derivatives is a key strategy in the ongoing effort to overcome antibiotic resistance, as bacterial resistance to rifamycins often arises from mutations in the RNAP target site . This product is intended for use in a laboratory setting by qualified researchers. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H34N2O7S B231207 Rifamycin B methylmorpholinylamide CAS No. 17863-72-8

Properties

CAS No.

17863-72-8

Molecular Formula

C28H34N2O7S

Molecular Weight

853.9 g/mol

IUPAC Name

[(9E,19E,21E)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-27-[2-[methyl(morpholin-4-yl)amino]-2-oxoethoxy]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C44H59N3O14/c1-22-12-11-13-23(2)43(55)45-29-20-31(58-21-32(49)46(9)47-15-18-57-19-16-47)33-34(39(29)53)38(52)27(6)41-35(33)42(54)44(8,61-41)59-17-14-30(56-10)24(3)40(60-28(7)48)26(5)37(51)25(4)36(22)50/h11-14,17,20,22,24-26,30,36-37,40,50-53H,15-16,18-19,21H2,1-10H3,(H,45,55)/b12-11+,17-14+,23-13+

InChI Key

KVZBIZXKBYFSRM-NQIJCCSXSA-N

SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)N5CCOCC5)C

Isomeric SMILES

CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)N5CCOCC5)\C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)N5CCOCC5)C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Rifamycin B Methylmorpholinylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for the specific derivative, Rifamycin B methylmorpholinylamide. This guide provides available information on this compound and relevant data for its parent compound, Rifamycin B, for comparative and contextual purposes. General experimental protocols and the established mechanism of action for the rifamycin class of antibiotics are also detailed.

Introduction

This compound is a semi-synthetic derivative of Rifamycin B, a member of the ansamycin class of antibiotics. The rifamycins are known for their potent activity against a broad spectrum of bacteria, most notably Mycobacterium tuberculosis. The addition of a methylmorpholinylamide group to the Rifamycin B core is anticipated to modify its physicochemical properties, potentially influencing its solubility, stability, and pharmacokinetic profile. This document aims to provide a comprehensive overview of the known physicochemical characteristics of this compound, alongside those of its parent compound.

Chemical and Physical Properties

Table 1: Chemical Identifiers

PropertyThis compoundRifamycin B
IUPAC Name 2-[[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]-N-methyl-N-(morpholin-4-ylmethyl)acetamide2-[[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid
Molecular Formula C₄₄H₅₉N₃O₁₄[1]C₃₉H₄₉NO₁₄[2]
Molecular Weight 857.9 g/mol 755.8 g/mol [2]
CAS Number Not available13929-35-6[2]
PubChem CID 6475037[1]5459948[2]

Table 2: Physicochemical Data

PropertyThis compoundRifamycin B
Melting Point Data not available>161°C (decomposition)[3]
Solubility Data not availableVery slightly soluble in water; soluble in methanol, ethanol, chloroform, and ethyl acetate.[3]
pKa Data not availableData not available
Appearance Data not availableYellow to orange solid[3]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not published. However, standard methodologies can be applied.

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, dry sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For a compound that decomposes, the temperature at which decomposition begins is noted.

Solubility Assessment

The solubility of this compound can be determined in various solvents (e.g., water, ethanol, DMSO, methanol) at a specified temperature (e.g., 25°C). A known amount of the solvent is saturated with the compound, and the concentration of the dissolved compound is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration or by UV-Vis spectrophotometry. In potentiometric titration, a solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is determined from the inflection point of the titration curve. The spectrophotometric method involves measuring the absorbance of the compound in solutions of varying pH.

Stability Studies

The stability of this compound can be assessed under various conditions, such as different pH values, temperatures, and light exposure. Aliquots of the compound in solution are stored under these conditions for specific time intervals. The degradation of the compound is monitored by HPLC, measuring the decrease in the concentration of the parent compound and the appearance of degradation products.

Below is a generalized workflow for assessing the stability of a rifamycin derivative.

G Workflow for Stability Assessment cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare solutions of Rifamycin B methylmorpholinylamide in various buffers aliquot Aliquot samples into vials prep->aliquot temp Incubate at different temperatures (e.g., 4°C, 25°C, 40°C) aliquot->temp light Expose to light (photostability) and protect from light (control) aliquot->light withdraw Withdraw samples at specific time points temp->withdraw light->withdraw hplc Analyze by HPLC to quantify parent compound and degradants withdraw->hplc data Plot concentration vs. time to determine degradation kinetics hplc->data

Caption: Generalized workflow for stability testing.

Mechanism of Action

The antibacterial activity of rifamycins is attributed to their ability to inhibit bacterial DNA-dependent RNA polymerase.[4][5] This inhibition is highly selective for the prokaryotic enzyme, with minimal effect on the mammalian counterpart. The binding of the rifamycin molecule to the β-subunit of the RNA polymerase sterically blocks the path of the elongating RNA transcript, thereby halting transcription and subsequent protein synthesis. This ultimately leads to bacterial cell death.

The following diagram illustrates the mechanism of action of rifamycins.

G Mechanism of Action of Rifamycins cluster_bacterium Bacterial Cell rifamycin Rifamycin Derivative rnap DNA-dependent RNA Polymerase (RNAP) rifamycin->rnap Binds to β-subunit rna RNA Transcript rnap->rna Transcription (Elongation) rnap->rna Inhibition dna Bacterial DNA dna->rnap Template protein Protein Synthesis rna->protein Translation death Cell Death protein->death

Caption: Inhibition of bacterial RNA polymerase by rifamycins.

Conclusion

This compound is a derivative of a well-established class of antibiotics. While specific experimental data on its physicochemical properties are scarce, this guide provides a framework for its characterization based on the properties of its parent compound and standard analytical methodologies. The modification of the carboxyl group of Rifamycin B to a methylmorpholinylamide is expected to alter its polarity and basicity, which could have significant implications for its solubility, membrane permeability, and overall pharmacokinetic behavior. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this compound and its potential as a therapeutic agent.

References

Early In Vitro Studies of Rifamycin B Morpholinoalkylamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early in vitro studies concerning Rifamycin B derivatives functionalized with a methylmorpholinylamide moiety. Due to the limited availability of studies focusing specifically on "Rifamycin B methylmorpholinylamide," this document synthesizes findings from broader research on morpholino-substituted rifamycin derivatives. These compounds represent a significant area of investigation in the development of novel antibiotics aimed at overcoming resistance to existing rifamycin-class drugs.

Introduction to Rifamycin B and its Derivatives

Rifamycin B is a naturally occurring antibiotic produced by the bacterium Amycolatopsis mediterranei.[1] While Rifamycin B itself possesses limited antibacterial activity, it serves as a crucial precursor for the semi-synthetic production of potent antibiotics like rifampicin.[2] The core mechanism of action for rifamycins involves the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), thereby blocking transcription and leading to bacterial cell death.[1] A significant focus of medicinal chemistry has been the modification of the rifamycin scaffold to enhance its antibacterial spectrum, improve pharmacokinetic properties, and combat the emergence of drug-resistant bacterial strains.[2][3] Modifications at the C3 and C4 positions of the ansa chain have been particularly fruitful, leading to the development of derivatives with improved characteristics.[1][4] The introduction of a methylmorpholinylamide side chain is one such modification aimed at exploring new structure-activity relationships.

Quantitative Data Presentation: In Vitro Antibacterial Activity

Derivative ClassBacterial StrainMIC Range (µg/mL)Reference
C3-Morpholino Rifamycin S Derivatives Mycobacterium abscessus<0.5[5]
Spiropiperidyl Rifamycins (Rifastures) Methicillin-resistant Staphylococcus aureus (MRSA)≤0.063 - <1[1]
Vancomycin-resistant Enterococcus faecium (VRE)≤0.063 - <1[1]
New Rifamycin Derivatives (KRM-1648, KRM-1657) Methicillin-susceptible Staphylococcus aureus0.0078 - 0.016[6]
Methicillin-resistant Staphylococcus aureus0.0039 - 0.016[6]
Streptococcus pneumoniae0.002 - 0.078[6]
Haemophilus influenzae0.25[6]
Rifabutin Mycobacterium avium Complex (MAC)≤0.062 - 0.5 (MIC₅₀)[7][8]
Mycobacterium kansasii≤0.062 (MIC₅₀)[7][8]

Experimental Protocols

The following sections detail the generalized methodologies employed in the synthesis and in vitro evaluation of rifamycin derivatives, based on the available literature.

General Synthesis of C3-Morpholino Rifamycin Derivatives

The synthesis of C3-morpholino rifamycin derivatives typically starts from Rifamycin S, which is obtained from the oxidation of Rifamycin SV. A key step involves a nucleophilic aromatic substitution reaction where a morpholino group is introduced at the C3 position of the rifamycin core.[5]

Illustrative Synthesis Pathway:

Rifamycin_SV Rifamycin SV Oxidation Oxidation Rifamycin_SV->Oxidation Rifamycin_S Rifamycin S Oxidation->Rifamycin_S Nucleophilic_Substitution Nucleophilic Aromatic Substitution Rifamycin_S->Nucleophilic_Substitution C3_Morpholino_Rifamycin C3-Morpholino Rifamycin Derivative Nucleophilic_Substitution->C3_Morpholino_Rifamycin Morpholine Morpholine Morpholine->Nucleophilic_Substitution

Figure 1: Generalized synthesis of C3-morpholino rifamycins.
Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antibacterial activity of the synthesized compounds is commonly determined by measuring their Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard procedure.

Experimental Workflow:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Test Compound: The rifamycin derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Bacterial_Culture Bacterial Culture Standardization Standardize Inoculum (e.g., 5x10^5 CFU/mL) Bacterial_Culture->Standardization Inoculation Inoculate Wells with Bacterial Suspension Standardization->Inoculation Compound_Stock Rifamycin Derivative Stock Solution Serial_Dilution Serial Dilution in Microtiter Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Visual_Inspection Visual Inspection for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Value Visual_Inspection->MIC_Determination

Figure 2: Workflow for MIC determination by broth microdilution.

Mechanism of Action of Rifamycins

The primary molecular target of rifamycins is the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP), an enzyme essential for transcription.

Signaling Pathway:

Rifamycins bind to a specific pocket on the RNAP β-subunit, which is distinct from the active site. This binding induces a conformational change in the enzyme that physically blocks the path of the elongating RNA transcript, preventing the synthesis of RNA chains longer than a few nucleotides. This steric hindrance effectively halts transcription and, consequently, protein synthesis, leading to bacterial cell death.

Rifamycin Rifamycin Derivative Binding Binding to RNAP β-subunit Rifamycin->Binding RNAP Bacterial RNA Polymerase (RNAP) RNAP->Binding Conformational_Change Conformational Change in RNAP Binding->Conformational_Change Steric_Block Steric Blockade of Elongating RNA Conformational_Change->Steric_Block Transcription_Inhibition Inhibition of Transcription Steric_Block->Transcription_Inhibition Protein_Synthesis_Block Blockage of Protein Synthesis Transcription_Inhibition->Protein_Synthesis_Block Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Block->Bacterial_Cell_Death

Figure 3: Mechanism of action of rifamycin antibiotics.

Conclusion

The exploration of Rifamycin B derivatives, including those with methylmorpholinylamide substitutions, continues to be a promising avenue for the discovery of new antibacterial agents. The in vitro data from related morpholino-substituted rifamycins suggest potent activity against a range of clinically relevant bacteria, including drug-resistant strains. The established experimental protocols for synthesis and antimicrobial susceptibility testing provide a robust framework for the continued evaluation of novel rifamycin analogs. Further studies are warranted to elucidate the specific in vitro and in vivo properties of this compound and to fully assess its therapeutic potential.

References

Unraveling the Enigma: Hypothesized Mechanism of Action of Rifamycin B Methylmorpholinylamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rifamycin B methylmorpholinylamide is a semi-synthetic derivative of the parent compound Rifamycin B, a member of the ansamycin class of antibiotics. While specific research on the methylmorpholinylamide derivative is not extensively available in public literature, its mechanism of action is hypothesized to align with the well-established activity of the broader rifamycin family. This guide synthesizes the known mechanisms of rifamycins, drawing parallels to predict the action of this compound. The primary mode of action for rifamycins is the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), leading to a cessation of transcription and subsequent cell death.[1] This document provides a detailed exploration of this mechanism, supported by data from related rifamycin compounds, experimental protocols for analysis, and visual representations of the key pathways.

Introduction to the Rifamycin Class

Rifamycins are a potent class of antibiotics first isolated in 1957 from the bacterium Amycolatopsis mediterranei.[1] They are characterized by a unique ansa-macrolactam structure, which is responsible for their antibacterial activity. The class includes naturally occurring compounds and numerous semi-synthetic derivatives, such as the widely used rifampicin, rifabutin, and rifaximin. These antibiotics are particularly effective against mycobacteria and are cornerstone drugs in the treatment of tuberculosis, leprosy, and other bacterial infections.[1]

Rifamycin B itself is a precursor to more active derivatives.[2][3] The modification of the carboxyl group at the C4 position of the ansa chain into various amides and hydrazides has been a common strategy to enhance antibacterial potency.[4][5] The subject of this guide, this compound, falls into this category of C4-modified derivatives.

Core Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The central hypothesis for the mechanism of action of this compound is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP). This is the hallmark of the rifamycin class.[1]

2.1. Specific Binding to the β-Subunit

Rifamycins bind with high affinity and specificity to the β-subunit of the prokaryotic RNAP.[1] This binding occurs in a deep, hydrophobic pocket within the β-subunit, in close proximity to the enzyme's active site but not directly at the catalytic center. The selectivity of rifamycins for bacterial RNAP over its mammalian counterpart is a key factor in their therapeutic efficacy and is attributed to differences in the amino acid residues lining this binding pocket.

2.2. Steric Occlusion and Prevention of RNA Elongation

Once bound, the rifamycin molecule physically obstructs the path of the elongating RNA transcript. This "steric-occlusion" model suggests that the bulky ansa chain of the rifamycin molecule clashes with the growing RNA chain, preventing it from extending beyond a length of 2-3 nucleotides.[1] This leads to the accumulation of abortive RNA transcripts and a halt in protein synthesis, ultimately resulting in bacterial cell death.

2.3. Impact on Transcription Initiation

While the primary effect is on elongation, some evidence suggests that rifamycins can also interfere with the initiation phase of transcription. The binding of the antibiotic can induce conformational changes in the RNAP, affecting its interaction with promoter DNA and the formation of the open promoter complex.

Quantitative Data on Rifamycin Derivatives

The following table summarizes the Minimum Inhibitory Concentrations (MICs) for some common rifamycin derivatives against representative bacterial strains to provide a comparative context for potential efficacy.

AntibioticStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Mycobacterium tuberculosis (MIC, µg/mL)
Rifampicin0.004 - 0.038 - 320.06 - 0.25
Rifabutin0.004 - 0.01516 - 640.015 - 0.06
Rifapentine0.002 - 0.0084 - 160.03 - 0.12
Rifaximin16 - 6432 - 128>100

Note: These values are approximate and can vary depending on the specific strain and testing conditions.

Experimental Protocols for Mechanism of Action Studies

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of rifamycin antibiotics. These protocols would be applicable for the investigation of this compound.

4.1. In Vitro RNA Polymerase Inhibition Assay

  • Objective: To determine the direct inhibitory effect of the compound on bacterial RNA polymerase.

  • Methodology:

    • Purify RNA polymerase from the target bacterial species (e.g., E. coli or M. tuberculosis).

    • Set up a transcription reaction mixture containing the purified RNAP, a DNA template (e.g., a plasmid containing a known promoter), and ribonucleoside triphosphates (rNTPs), one of which is radioactively or fluorescently labeled (e.g., [α-³²P]UTP or fluorescein-UTP).

    • Add varying concentrations of the test compound (this compound) to the reaction mixtures.

    • Incubate the reactions at 37°C for a specified time (e.g., 10-30 minutes) to allow transcription to occur.

    • Stop the reactions by adding a stop solution (e.g., EDTA and formamide).

    • Separate the resulting RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the transcripts by autoradiography or fluorescence imaging.

    • Quantify the amount of full-length transcript produced at each concentration of the test compound to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

4.2. Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

  • Methodology (Broth Microdilution):

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton broth).

    • Inoculate each well with a standardized suspension of the target bacterium (e.g., 5 x 10⁵ CFU/mL).

    • Include positive (no antibiotic) and negative (no bacteria) growth controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection as the lowest concentration of the antibiotic in which there is no visible turbidity.

4.3. Time-Kill Kinetic Assay

  • Objective: To assess the bactericidal or bacteriostatic activity of the antibiotic over time.

  • Methodology:

    • Prepare flasks containing a standardized inoculum of the target bacterium in broth medium.

    • Add the test compound at various concentrations (e.g., 1x, 4x, and 10x the MIC).

    • Include a no-antibiotic control.

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask.

    • Perform serial dilutions of the aliquots and plate them on agar plates.

    • Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU/mL).

    • Plot the log₁₀ CFU/mL versus time to visualize the killing kinetics. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.

Visualizing the Mechanism and Experimental Workflow

5.1. Signaling Pathway of Rifamycin Action

Rifamycin_Mechanism cluster_bacterium Bacterial Cell Rifamycin Rifamycin B methylmorpholinylamide RNAP Bacterial RNA Polymerase (RNAP) Rifamycin->RNAP Binds to Transcription Transcription Rifamycin->Transcription Inhibits (Steric Occlusion) beta_subunit β-subunit RNAP->beta_subunit RNAP->Transcription DNA Bacterial DNA DNA->Transcription Template for mRNA mRNA Transcription->mRNA Produces Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Template for mRNA->Protein_Synthesis Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Hypothesized signaling pathway of this compound action.

5.2. Experimental Workflow for Antibacterial Evaluation

Experimental_Workflow start Start: New Rifamycin Derivative (this compound) mic MIC Determination (Broth Microdilution) start->mic Initial Screening time_kill Time-Kill Kinetic Assay mic->time_kill Determine Bactericidal/ Bacteriostatic Activity rnap_assay In Vitro RNAP Inhibition Assay mic->rnap_assay Confirm Target Engagement data_analysis Data Analysis and Interpretation time_kill->data_analysis rnap_assay->data_analysis conclusion Conclusion on Mechanism and Potency data_analysis->conclusion

Caption: General experimental workflow for evaluating a novel rifamycin derivative.

Resistance Mechanisms

A significant challenge with rifamycin antibiotics is the emergence of resistance. The primary mechanism of resistance is the acquisition of point mutations in the rpoB gene, which encodes the β-subunit of RNAP. These mutations alter the rifamycin binding site, reducing the affinity of the drug for its target. It is anticipated that bacteria would develop resistance to this compound through similar mechanisms.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking in the scientific literature, it is strongly hypothesized to function as a typical rifamycin. Its primary target is expected to be the bacterial RNA polymerase, leading to an inhibition of transcription and subsequent cell death. The morpholine and methyl substitutions on the amide at the C4 position likely modulate its pharmacokinetic and pharmacodynamic properties, such as cell permeability and binding affinity to the target.

Future research should focus on the synthesis and in vitro evaluation of this compound to confirm this hypothesized mechanism. Key studies would include determining its MIC against a panel of clinically relevant bacteria, performing time-kill assays to assess its bactericidal or bacteriostatic nature, and conducting in vitro transcription assays to quantify its inhibitory activity against purified bacterial RNAP. Such studies are crucial to fully elucidate the therapeutic potential of this specific rifamycin derivative.

References

An In-depth Technical Guide to the Structural Characterization of Rifamycin B Methylmorpholinylamide and Related Rifamycins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural characterization of Rifamycin B methylmorpholinylamide and other rifamycin derivatives. Given the limited publicly available data for the specific methylmorpholinylamide derivative, this document outlines the established experimental protocols and data presentation formats used for the broader rifamycin class, with Rifamycin B serving as a primary example. This guide is intended to equip researchers with the necessary information to conduct and interpret structural elucidation studies for novel rifamycin compounds.

Physicochemical and Spectroscopic Data of Rifamycin B

Quantitative data for well-characterized rifamycins like Rifamycin B provide a baseline for the analysis of new derivatives. The following tables summarize key properties of Rifamycin B.

Table 1: Physicochemical Properties of Rifamycin B

PropertyValueReference
Molecular FormulaC₃₉H₄₉NO₁₄[PubChem CID: 5459948]
Molecular Weight755.8 g/mol [PubChem CID: 5459948]
AppearanceYellow, crystalline solid[1]
Melting Point>161°C (decomposition)[2]
SolubilitySlightly soluble in DMSO and Ethyl Acetate[2]

Table 2: Key Spectroscopic Data for Rifamycin B

TechniqueKey ObservationsReference
¹H NMR The ¹H NMR spectrum of Rifamycin B reveals the presence of four pendant methyl groups with chemical shifts (δ) at -0.30 (d, J = 4.5 Hz, 3H), 0.57 (d, J = 6 Hz, 3H), and 0.97 (d, J = 6 Hz, 6H).[3][4]
¹³C NMR The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton, with assignments made through 2D NMR techniques.[5]
Mass Spectrometry (-)-ESI-MS analysis of Rifamycin B shows a prominent peak at m/z 754 [M-H]⁻.[3][4]
UV-Visible Absorption maxima are observed in the UV-visible range, characteristic of the naphthoquinone chromophore.[6]

Experimental Protocols for Structural Characterization

The following sections detail the standard experimental methodologies for the structural elucidation of rifamycin derivatives.

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the rifamycin derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) to a final concentration of 10-20 mM.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments: To fully assign the structure, perform a suite of 2D NMR experiments, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound and to gain structural information through fragmentation analysis.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the rifamycin derivative (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

  • Ionization: Introduce the sample into the ESI source. Both positive and negative ion modes should be tested to determine the optimal ionization conditions. For rifamycins, negative ion mode is often informative, showing the [M-H]⁻ ion.[3][4]

  • Mass Analysis: Acquire full scan mass spectra to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental formula.

  • Tandem MS (MS/MS): Perform fragmentation analysis by selecting the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information about the different parts of the molecule.

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule.

Protocol for X-ray Crystallography:

  • Crystallization: Grow single crystals of the rifamycin derivative. This is often the most challenging step and may require screening of various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion). For some rifamycins, crystallization has been achieved from solvents like methanol or tetrahydrofuran/cyclohexane mixtures at low temperatures.[3][7]

  • Crystal Selection and Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). Data is typically collected at low temperatures (e.g., 173 K) to minimize thermal motion.[3]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.

  • Data Deposition: Deposit the final crystal structure data in a public repository such as the Cambridge Crystallographic Data Centre (CCDC).

Visualizations of Key Pathways

Understanding the biological context of rifamycins is crucial for drug development. The following diagrams illustrate the biosynthesis and mechanism of action of this class of antibiotics.

Rifamycin_Biosynthesis A Shikimate Pathway B 3-Amino-5-hydroxybenzoic acid (AHBA) (Starter Unit) A->B rifG-N C Polyketide Synthase (PKS) (rifA-E) B->C E Proansamycin X C->E D Acetate & Propionate (Extender Units) D->C F Post-PKS Modifications E->F G Rifamycin B F->G

Caption: Biosynthetic pathway of Rifamycin B.

Rifamycin_Mechanism_of_Action cluster_bacterium Bacterial Cell A Rifamycin Derivative B DNA-dependent RNA Polymerase (RNAP) A->B Binding to β-subunit C Rifamycin-RNAP Complex D Transcription Initiation B->D E RNA Elongation Blocked C->E Steric Occlusion D->E F Bacterial Death E->F

Caption: Mechanism of action of rifamycins.

Conclusion

References

Unveiling the Molecular Target of Rifamycin B Methylmorpholinylamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the molecular targets of the rifamycin class of antibiotics, with a specific focus on Rifampicin, a prominent derivative chemically identified as 3-(((4-methyl-1-piperazinyl)imino)methyl)rifamycin. Due to the likely misnomer of "Rifamycin B methylmorpholinylamide" in common scientific literature, this paper will use the well-documented Rifampicin as a representative molecule to explore the intricate interactions with its primary molecular target, the bacterial DNA-dependent RNA polymerase (RNAP). This guide will delve into the mechanism of action, present quantitative binding and inhibition data, and provide detailed experimental protocols for target identification and characterization. The intended audience for this whitepaper includes researchers, scientists, and drug development professionals actively engaged in the field of antibiotic research and development.

Introduction

The rising threat of antibiotic resistance necessitates a profound understanding of the molecular mechanisms by which existing antibiotics exert their effects. The rifamycin class of antibiotics has long been a cornerstone in the treatment of bacterial infections, most notably tuberculosis.[1] This guide focuses on elucidating the molecular target of a key rifamycin derivative, Rifampicin. While the query specified "this compound," an extensive literature search suggests this is likely a misnomer for Rifampicin, which is chemically characterized by a 4-methyl-1-piperazinyl group.[2] Therefore, this document will proceed with a detailed analysis of Rifampicin's interaction with its molecular target.

The primary molecular target of Rifampicin is the bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme responsible for transcribing genetic information from DNA to RNA.[3][4] By binding to a specific subunit of this enzyme, Rifampicin effectively inhibits bacterial transcription, leading to a cessation of protein synthesis and ultimately, cell death.[5] This guide will provide a granular look at this interaction, supported by quantitative data and detailed experimental methodologies.

Molecular Target Identification and Mechanism of Action

The definitive molecular target of Rifampicin is the β-subunit of the bacterial DNA-dependent RNA polymerase , which is encoded by the rpoB gene.[6][7] This interaction is highly specific to prokaryotic RNAP, with a significantly lower affinity for the mammalian counterpart, which accounts for its therapeutic utility.[7]

The mechanism of action is one of steric occlusion . Rifampicin binds to a deep, hydrophobic pocket on the β-subunit, in close proximity to the RNAP active site but not directly at the catalytic center.[3][8] This binding physically blocks the path of the elongating RNA transcript when it reaches a length of 2-3 nucleotides, thereby preventing further elongation of the RNA chain.[3][9] This inhibition of transcription initiation leads to a cascade of downstream effects, culminating in bacterial cell death.

Resistance to Rifampicin predominantly arises from mutations in the rpoB gene, which alter the amino acid residues within the Rifampicin binding pocket, thereby reducing the drug's binding affinity.[10][11]

Signaling Pathway: Bacterial Transcription Inhibition by Rifampicin

The following diagram illustrates the central dogma of molecular biology and highlights the point of intervention by Rifampicin in bacterial transcription.

G cluster_bacterium Bacterial Cell DNA DNA RNAP RNA Polymerase (RNAP) DNA->RNAP binds to promoter mRNA mRNA RNAP->mRNA Transcription Inhibition Inhibition RNAP->Inhibition Rifampicin Rifampicin Rifampicin->RNAP binds to β-subunit Ribosome Ribosome mRNA->Ribosome translation Protein Protein Ribosome->Protein synthesizes Inhibition->mRNA

Bacterial transcription inhibition by Rifampicin.

Quantitative Data

The interaction between Rifampicin and its molecular target, as well as its efficacy against various bacterial strains, can be quantified. The following tables summarize key inhibitory concentrations.

Table 1: In Vitro Inhibition of RNA Polymerase by Rifampicin
Enzyme SourceWild-Type/MutantIC50 (µM)Reference(s)
Escherichia coli RNAPWild-Type< 0.005[10]
Escherichia coli RNAPD516V Mutant398 (±118)[10]
Escherichia coli RNAPH526Y Mutant≥ 2000[10]
Escherichia coli RNAPS531L Mutant263 (±45)[10]
Mycobacterium tuberculosis RNAPWild-Type< 0.2[10]
Mycobacterium tuberculosis RNAPD435V Mutant880 (±127)[10]
Mycobacterium tuberculosis RNAPH445Y Mutant> 2000[10]
Mycobacterium tuberculosis RNAPS450L Mutant789 (±153)[10]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Minimum Inhibitory Concentration (MIC) of Rifampicin against Various Bacterial Strains
Bacterial StrainMIC (µg/mL)Reference(s)
Mycobacterium tuberculosis H37Rv0.08 - 0.16[12]
Staphylococcus aureus≤ 1 (susceptible)[13]
Staphylococcus aureus (Rifampicin-resistant)≥ 4[13]
Streptococcus pneumoniae (susceptible)0.008 - 0.032[14]
Streptococcus pneumoniae (low-level resistance)0.5 - < 4[14]
Streptococcus pneumoniae (high-level resistance)≥ 4[14]

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize the molecular targets of Rifampicin.

Purification of Bacterial RNA Polymerase

Objective: To obtain highly pure and active bacterial RNA polymerase for in vitro assays. This protocol is adapted for E. coli.[15]

Materials:

  • E. coli strain overexpressing RNAP (e.g., BL21(DE3) with a pET-based plasmid containing rpoA, rpoB, rpoC, and rpoZ genes)

  • Lysis buffer (50 mM Tris-HCl pH 7.9, 5% glycerol, 1 mM EDTA, 0.1 mM DTT, 100 mM NaCl, 1 mg/mL lysozyme, protease inhibitors)

  • Wash buffer (50 mM Tris-HCl pH 7.9, 5% glycerol, 1 mM EDTA, 0.1 mM DTT, 500 mM NaCl)

  • Elution buffer (50 mM Tris-HCl pH 7.9, 5% glycerol, 1 mM EDTA, 0.1 mM DTT, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Ion-exchange chromatography column (e.g., Mono Q)

  • Dialysis buffer (10 mM Tris-HCl pH 7.9, 50% glycerol, 100 mM NaCl, 0.1 mM EDTA, 1 mM DTT)

Procedure:

  • Cell Culture and Lysis: Grow E. coli cells overexpressing His-tagged RNAP to an OD600 of 0.6-0.8 and induce with IPTG. Harvest cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA column. Wash the column extensively with wash buffer to remove non-specifically bound proteins. Elute the RNAP with elution buffer.

  • Ion-Exchange Chromatography: Dialyze the eluted fraction against a low-salt buffer and load it onto an ion-exchange column. Elute the RNAP using a linear salt gradient.

  • Purity and Concentration: Assess the purity of the RNAP by SDS-PAGE. Determine the concentration using a spectrophotometer.

  • Storage: Dialyze the purified RNAP against the storage buffer and store at -80°C.

In Vitro Transcription Inhibition Assay

Objective: To quantify the inhibitory effect of Rifampicin on the transcriptional activity of purified RNAP.[16][17]

Materials:

  • Purified bacterial RNAP holoenzyme

  • DNA template containing a strong promoter (e.g., T7A1)

  • Transcription buffer (40 mM Tris-HCl pH 7.9, 10 mM MgCl2, 10 mM DTT, 50 mM KCl)

  • Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)

  • α-32P-UTP (radiolabel)

  • Rifampicin stock solution

  • Stop solution (formamide, EDTA, loading dyes)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the DNA template and purified RNAP holoenzyme in transcription buffer. Incubate at 37°C to allow the formation of the open promoter complex.

  • Inhibitor Addition: Add varying concentrations of Rifampicin to the reaction tubes and incubate for a short period.

  • Transcription Initiation: Initiate transcription by adding the ribonucleotide mix, including the radiolabeled UTP.

  • Reaction Quenching: After a defined time, stop the reaction by adding the stop solution.

  • Gel Electrophoresis: Separate the RNA transcripts on a denaturing polyacrylamide gel.

  • Visualization and Quantification: Visualize the radiolabeled transcripts using autoradiography or a phosphorimager. Quantify the band intensities to determine the extent of transcription inhibition at each Rifampicin concentration and calculate the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the real-time binding affinity and kinetics of Rifampicin to immobilized RNAP.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified bacterial RNAP

  • Rifampicin solutions of varying concentrations

  • Immobilization buffers (e.g., amine coupling kit)

  • Running buffer (e.g., HBS-EP)

Procedure:

  • Chip Preparation and Immobilization: Activate the sensor chip surface. Immobilize the purified RNAP onto the chip surface via amine coupling.

  • Binding Analysis: Flow the running buffer over the chip surface to establish a stable baseline. Inject different concentrations of Rifampicin over the immobilized RNAP surface and monitor the change in the SPR signal (response units, RU) in real-time.

  • Dissociation: After the association phase, flow the running buffer over the chip to monitor the dissociation of Rifampicin from the RNAP.

  • Regeneration: If necessary, regenerate the sensor surface to remove any remaining bound Rifampicin.

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

X-ray Crystallography of the RNAP-Rifampicin Complex

Objective: To determine the three-dimensional structure of Rifampicin bound to bacterial RNAP to visualize the binding site and interactions.[8][18]

Materials:

  • Highly purified and concentrated bacterial RNAP

  • Rifampicin

  • Crystallization screens and reagents

  • X-ray diffraction equipment (synchrotron source preferred)

Procedure:

  • Complex Formation: Incubate the purified RNAP with an excess of Rifampicin to ensure saturation of the binding sites.

  • Crystallization: Set up crystallization trials using various screens and conditions (e.g., vapor diffusion) to obtain protein crystals of the RNAP-Rifampicin complex.

  • Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a high-intensity X-ray source.

  • Structure Determination: Process the diffraction data and determine the three-dimensional structure of the complex using molecular replacement or other phasing methods.

  • Structural Analysis: Analyze the electron density map to model the binding pose of Rifampicin within the RNAP β-subunit and identify the key amino acid residues involved in the interaction.

Mandatory Visualizations

Experimental Workflow for Target Identification and Characterization

The following diagram outlines a typical workflow for identifying and characterizing the molecular target of an antibiotic like Rifampicin.

G Start Start Phenotypic_Screening Phenotypic Screening (e.g., MIC determination) Start->Phenotypic_Screening Target_Hypothesis Target Hypothesis Generation (e.g., affinity chromatography) Phenotypic_Screening->Target_Hypothesis Target_Validation Target Validation (e.g., genetic knockdown) Target_Hypothesis->Target_Validation Protein_Purification Target Protein Purification Target_Validation->Protein_Purification Biochemical_Assay In Vitro Biochemical Assay (e.g., transcription inhibition) Protein_Purification->Biochemical_Assay Biophysical_Assay Biophysical Interaction Analysis (e.g., SPR) Protein_Purification->Biophysical_Assay Structural_Biology Structural Studies (e.g., X-ray crystallography) Protein_Purification->Structural_Biology Mechanism_Elucidation Mechanism of Action Elucidation Biochemical_Assay->Mechanism_Elucidation Biophysical_Assay->Mechanism_Elucidation Structural_Biology->Mechanism_Elucidation End End Mechanism_Elucidation->End

Experimental workflow for antibiotic target identification.

Conclusion

This technical guide has provided a detailed examination of the molecular target of Rifampicin, a key derivative of the rifamycin class of antibiotics. The primary target has been unequivocally identified as the β-subunit of bacterial DNA-dependent RNA polymerase. The mechanism of action, involving the steric hindrance of the elongating RNA transcript, has been elucidated. Quantitative data summarizing the inhibitory potency of Rifampicin against both the purified enzyme and various bacterial strains have been presented in a clear, tabular format. Furthermore, detailed experimental protocols for the purification of RNAP, in vitro transcription inhibition assays, surface plasmon resonance, and X-ray crystallography have been outlined to provide researchers with a practical guide for studying such interactions. The provided visualizations of the inhibitory pathway and experimental workflow serve to further clarify these complex processes. It is our hope that this comprehensive guide will serve as a valuable resource for the scientific community in the ongoing effort to combat antibiotic resistance.

References

Pharmacokinetic Profiling of Rifamycin B N-methyl-N-(4-morpholinyl)-amide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Rifamycin B N-methyl-N-(4-morpholinyl)-amide, a derivative of the potent ansamycin antibiotic, Rifamycin B. Due to a lack of specific pharmacokinetic data for this particular derivative, this document extrapolates information from closely related and well-studied rifamycins, including Rifamycin B, Rifamycin SV, and Rifampicin, to construct a probable pharmacokinetic profile. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and development of novel rifamycin-based therapeutics. The document details the absorption, distribution, metabolism, and excretion (ADME) characteristics, alongside relevant experimental protocols and analytical methodologies. Furthermore, it provides visual representations of the biosynthetic pathway of Rifamycin B and the molecular mechanism of action and resistance of rifamycins.

Introduction

Rifamycins are a class of antibiotics characterized by a naphthalenic core spanned by an aliphatic ansa chain.[1] They are synthesized by the bacterium Amycolatopsis mediterranei and exhibit potent activity against a broad spectrum of bacteria, most notably Mycobacterium tuberculosis.[1][2] The primary mechanism of action of rifamycins is the inhibition of bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis.[1][3]

Pharmacokinetic Profile (Extrapolated)

The pharmacokinetic properties of Rifamycin B N-methyl-N-(4-morpholinyl)-amide are anticipated to share similarities with other rifamycin derivatives. The following sections summarize the expected ADME characteristics.

Absorption

Oral absorption of rifamycins can be variable. For instance, Rifampicin is readily absorbed from the gastrointestinal tract, while Rifaximin exhibits very poor absorption.[6][7] Given the structural modifications, the oral bioavailability of Rifamycin B N-methyl-N-(4-morpholinyl)-amide would require empirical determination. Factors such as its lipophilicity and susceptibility to efflux transporters will significantly influence its absorption profile.[8]

Distribution

Rifamycins generally exhibit good distribution into various body tissues and fluids, including the cerebrospinal fluid.[7] They are known to concentrate in polymorphonuclear granulocytes and macrophages.[7] The protein binding of rifamycins is typically high. For example, Rifampicin is about 80% bound to plasma proteins.[6] A similar high degree of protein binding is expected for Rifamycin B N-methyl-N-(4-morpholinyl)-amide.

Metabolism

The primary metabolic pathway for many rifamycins is deacetylation.[8] For instance, Rifampicin is metabolized in the liver to its main metabolite, 25-desacetyl-rifampicin.[6] This process is primarily mediated by carboxylesterases.[9] It is highly probable that Rifamycin B N-methyl-N-(4-morpholinyl)-amide undergoes similar enzymatic transformations.

Excretion

Rifamycins and their metabolites are primarily eliminated in the bile, with a smaller fraction excreted in the urine.[7] Enterohepatic recirculation is a common characteristic of this class of antibiotics.[6]

Quantitative Pharmacokinetic Parameters (Analogous Compounds)

The following table summarizes key pharmacokinetic parameters for well-studied rifamycin derivatives, which can serve as a reference for estimating the profile of Rifamycin B N-methyl-N-(4-morpholinyl)-amide.

ParameterRifampicinRifabutinRifapentineReference
Bioavailability (%) ~90-95~20~70[8]
Protein Binding (%) ~80~85~97[6][8]
Volume of Distribution (L/kg) 0.9-1.69.30.8[8]
Elimination Half-life (h) 2-532-6713-14[8]
Metabolism DeacetylationDeacetylationDeacetylation[8]
Excretion Primarily BiliaryFecal and RenalFecal and Renal[7][8]

Experimental Protocols

In Vivo Pharmacokinetic Studies in Animal Models

A standard approach to determine the pharmacokinetic profile of a novel compound involves studies in animal models such as mice, rats, or rabbits.[10][11]

Protocol:

  • Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats).

  • Dosing: Administer a single dose of Rifamycin B N-methyl-N-(4-morpholinyl)-amide via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Urine and Feces Collection: House animals in metabolic cages to collect urine and feces for analysis of excretion pathways.

  • Sample Analysis: Quantify the concentration of the parent drug and any major metabolites in plasma, urine, and feces using a validated analytical method.[12]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) using non-compartmental or compartmental analysis.[11]

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of drugs and their metabolites in biological matrices.[12]

Protocol:

  • Sample Preparation: Extract the analyte from the biological matrix (e.g., plasma) using protein precipitation, liquid-liquid extraction, or solid-phase extraction.[12]

  • Chromatographic Separation: Separate the analyte from endogenous matrix components using a suitable HPLC or UHPLC column and mobile phase gradient.

  • Mass Spectrometric Detection: Detect and quantify the analyte using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Utilize specific precursor-to-product ion transitions for the parent drug and its metabolites.

  • Method Validation: Validate the assay for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.[12]

Visualizations

Biosynthesis of Rifamycin B

Rifamycin_B_Biosynthesis AHBA 3-Amino-5-hydroxybenzoic acid (AHBA) PKS Type I Polyketide Synthase (PKS) (RifA-RifE) AHBA->PKS Starter Unit Proansamycin_X Proansamycin X PKS->Proansamycin_X Polyketide Chain Assembly Post_PKS_Modifications Post-PKS Modifications Proansamycin_X->Post_PKS_Modifications Rifamycin_W Rifamycin W Post_PKS_Modifications->Rifamycin_W Further_Modifications Further Enzymatic Modifications Rifamycin_W->Further_Modifications Rifamycin_SV Rifamycin SV Further_Modifications->Rifamycin_SV Final_Steps Late-stage Biosynthetic Steps Rifamycin_SV->Final_Steps Rifamycin_B Rifamycin B Final_Steps->Rifamycin_B

Caption: Biosynthetic pathway of Rifamycin B.

Mechanism of Action and Resistance

Rifamycin_Mechanism_of_Action cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance Rifamycin Rifamycin RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) Rifamycin->RNAP Binds to β-subunit Transcription_Inhibition Inhibition of RNA Synthesis Rifamycin->Transcription_Inhibition Blocks RNA elongation RNAP->Transcription_Inhibition Bacterial_Cell_Death Bacterial Cell Death Transcription_Inhibition->Bacterial_Cell_Death rpoB_Mutation Mutation in rpoB gene Altered_RNAP Altered RNAP Structure rpoB_Mutation->Altered_RNAP Reduced_Binding Reduced Rifamycin Binding Altered_RNAP->Reduced_Binding Enzymatic_Inactivation Enzymatic Inactivation (e.g., ADP-ribosylation, glycosylation, phosphorylation) Enzymatic_Inactivation->Reduced_Binding Efflux_Pumps Active Efflux Pumps Reduced_Concentration Reduced Intracellular Drug Concentration Efflux_Pumps->Reduced_Concentration

Caption: Rifamycin mechanism of action and resistance.

Conclusion

While direct pharmacokinetic data for Rifamycin B N-methyl-N-(4-morpholinyl)-amide is currently unavailable, this technical guide provides a robust, extrapolated profile based on the well-characterized members of the rifamycin family. The presented information on ADME, along with standardized experimental protocols and analytical methods, offers a foundational resource for researchers. The visualized pathways of biosynthesis and mechanism of action further contribute to a comprehensive understanding of this class of antibiotics. Empirical determination of the specific pharmacokinetic parameters of Rifamycin B N-methyl-N-(4-morpholinyl)-amide through dedicated studies is a critical next step in its potential development as a novel therapeutic agent.

References

A Technical Guide to the Synthesis and Screening of Novel Rifamycin B Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rifamycin class of antibiotics has been a cornerstone in the treatment of mycobacterial infections, including tuberculosis and leprosy, for decades. Their mechanism of action involves the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), thereby preventing transcription and leading to cell death. However, the emergence of drug-resistant bacterial strains necessitates the continuous development of new rifamycin derivatives with improved efficacy, better pharmacokinetic profiles, and the ability to overcome existing resistance mechanisms.

This technical guide outlines a systematic approach to the synthesis and screening of a novel class of rifamycin analogs: Rifamycin B methylmorpholinylamides. While direct literature on this specific substitution is nascent, this document provides a robust framework based on established principles of rifamycin chemistry and antimicrobial drug discovery. We will detail proposed synthetic routes, comprehensive screening protocols, and methods for data analysis, providing a complete roadmap for researchers in this field.

Proposed Synthesis of Rifamycin B Methylmorpholinylamide Analogs

The synthesis of novel rifamycin analogs typically starts from Rifamycin B or its more reactive counterpart, Rifamycin S. The primary site for modification to introduce an amide linkage is the C3 position of the ansa-macrolactam ring. A plausible synthetic pathway is outlined below.

Experimental Protocol: Synthesis from Rifamycin S
  • Preparation of 3-Bromorifamycin S (III): Rifamycin S (I) is dissolved in a 70:30 mixture of 2-propanol and chloroform. The solution is cooled to 0°C. Pyridine perbromide (II) is added portion-wise while maintaining the temperature. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the 3-bromorifamycin S (III) intermediate is typically used in the next step without extensive purification.[1]

  • Condensation with 4-amino-N-methylmorpholine (IV): The 3-bromorifamycin S (III) is reacted with a suitable aminomorpholine derivative, such as 4-amino-N-methylmorpholine (IV), in a polar aprotic solvent like dichloromethane or acetonitrile. The reaction is carried out at a controlled temperature, often starting at 10°C and gradually warming to room temperature.[1] This condensation step yields the o-quinoniminic compound (V).

  • Reduction to the Final Product (VI): The intermediate (V) is then reduced to the hydroquinone form. A mild reducing agent such as ascorbic acid is added to the reaction mixture.[1] The final product, the this compound analog (VI), is then isolated and purified using column chromatography on silica gel.

  • Structural Characterization: The final structure of the synthesized analog is confirmed using a suite of spectroscopic methods, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[2]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Products & Analysis RifS Rifamycin S (I) Bromination Step 1: Bromination at C3 RifS->Bromination PyBr Pyridine Perbromide (II) PyBr->Bromination Amine 4-amino-N-methylmorpholine (IV) Condensation Step 2: Condensation Amine->Condensation Intermediate 3-Bromorifamycin S (III) Bromination->Intermediate 0°C, Propanol/Chloroform Quinone o-Quinonimic Intermediate (V) Condensation->Quinone 10°C, Dichloromethane Reduction Step 3: Reduction FinalProduct This compound Analog (VI) Reduction->FinalProduct Intermediate->Condensation Quinone->Reduction Ascorbic Acid Analysis Structural Characterization (NMR, MS, IR) FinalProduct->Analysis

Caption: Proposed synthetic pathway for this compound analogs.

Screening of Novel Rifamycin Analogs

A hierarchical screening cascade is essential to identify promising candidates. This process begins with broad primary screening, followed by more detailed secondary assays and mechanistic studies for lead compounds.

Primary Screening: In Vitro Antibacterial Activity

The initial screening evaluates the broad-spectrum antibacterial activity of the newly synthesized analogs.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: A panel of clinically relevant bacteria should be used, including Gram-positive organisms (e.g., Staphylococcus aureus ATCC 29213, Methicillin-resistant S. aureus (MRSA) USA300, Enterococcus faecalis ATCC 29212) and Gram-negative organisms (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853). For rifamycin analogs, testing against Mycobacterium smegmatis mc²155 is a common surrogate for pathogenic mycobacteria.

  • Methodology: The broth microdilution method is standard.[3]

    • Two-fold serial dilutions of the test compounds are prepared in 96-well microtiter plates using an appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth).

    • Each well is inoculated with a standardized bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.

    • Rifampicin and Rifabutin are included as positive controls.

    • Plates are incubated at 37°C for 18-24 hours (or longer for slow-growing mycobacteria).

  • Endpoint Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Assays can also incorporate a viability dye like resazurin to aid in endpoint determination, where a color change indicates metabolic activity.[3]

Secondary Screening: Activity Against Resistant Strains and Intracellular Activity

Promising candidates from the primary screen should be evaluated for their ability to overcome common resistance mechanisms and their efficacy in a more biologically relevant context.

Experimental Protocol: Macrophage Infection Assay

This assay assesses the ability of compounds to kill bacteria residing within host cells.[4]

  • Cell Culture: A human monocyte cell line (e.g., THP-1) is differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).

  • Infection: Differentiated macrophages are infected with an appropriate bacterial strain (e.g., GFP-tagged S. aureus or M. tuberculosis) at a specific multiplicity of infection (MOI).

  • Treatment: After allowing for bacterial uptake, extracellular bacteria are removed by washing and treatment with an antibiotic like gentamicin that does not penetrate eukaryotic cells. The infected cells are then treated with various concentrations of the test compounds.

  • Quantification: After a set incubation period (e.g., 24-48 hours), the macrophages are lysed, and the intracellular bacterial load is quantified by plating the lysate and counting colony-forming units (CFU). Alternatively, if a fluorescent bacterial strain is used, activity can be measured via fluorescence microscopy or flow cytometry.[4]

Screening_Workflow Screening Cascade for Novel Rifamycin Analogs Compound Synthesized Analog Library Primary Primary Screening: MIC Assay (Broad-spectrum panel, MRSA, M. smegmatis) Compound->Primary Inactive Inactive Analogs Primary->Inactive MIC > 64 µg/mL Active Active Analogs (Hits) Primary->Active MIC ≤ 1 µg/mL Secondary Secondary Screening Active->Secondary Resistant Activity vs. Rif-Resistant Strains (e.g., rpoB mutants) Secondary->Resistant Intracellular Macrophage Infection Assay Secondary->Intracellular Toxicity Cytotoxicity Assay (e.g., HepG2, THP-1) Secondary->Toxicity Lead Lead Candidates Resistant->Lead Intracellular->Lead Toxicity->Lead Mechanism Mechanism of Action Studies Lead->Mechanism RNAP_Assay RNAP Inhibition Assay Mechanism->RNAP_Assay Resistance_Mech Resistance Mechanism Bypass (e.g., Arr ADP-Ribosylation Assay) Mechanism->Resistance_Mech DDI Drug-Drug Interaction Potential (CYP3A4 Induction Assay) Mechanism->DDI

Caption: Hierarchical screening workflow for identifying lead rifamycin analogs.

Data Presentation and Analysis

Quantitative data from screening assays should be organized systematically to facilitate structure-activity relationship (SAR) analysis.

Table 1: In Vitro Antibacterial Activity of Methylmorpholinylamide Analogs
CompoundR¹ GroupMIC (µg/mL) vs. S. aureus ATCC 29213MIC (µg/mL) vs. MRSA USA300MIC (µg/mL) vs. M. smegmatis mc²155
Analog-1 H0.0150.030.008
Analog-2 Methyl0.030.060.015
Analog-3 Ethyl0.060.1250.03
Rifampicin (Standard)0.0150.03<0.004
Rifabutin (Standard)0.0080.015<0.004
Table 2: Intracellular Activity and Cytotoxicity
CompoundMacrophage IC₅₀ (µg/mL) vs. S. aureusHepG2 CC₅₀ (µg/mL)Selectivity Index (CC₅₀/IC₅₀)
Analog-1 0.25> 50> 200
Analog-2 0.5> 50> 100
Rifampicin 0.125250
Rifabutin 0.0540800

IC₅₀: 50% inhibitory concentration against intracellular bacteria. CC₅₀: 50% cytotoxic concentration.

Mechanism of Action and Resistance

Rifamycins inhibit bacterial RNAP. A key resistance mechanism in some mycobacteria is the enzymatic modification of the drug by an ADP-ribosyltransferase (Arr).[5][6] Novel analogs must be tested for their ability to evade such mechanisms.

MOA_Diagram cluster_moa Mechanism of Action cluster_resistance Resistance Mechanism Rifamycin Rifamycin Analog RNAP Bacterial RNA Polymerase (RNAP) Rifamycin->RNAP Binds to β-subunit Transcription RNA Transcription RNAP->Transcription Inhibition Death Bacterial Cell Death Transcription->Death leads to Arr ADP-Ribosyltransferase (Arr) ADP_Rif ADP-Ribosylated Rifamycin (Inactive) Arr->ADP_Rif NAD NAD+ NAD->Arr RNAP_res RNAP ADP_Rif->RNAP_res Cannot Bind Rifamycin_res Rifamycin Analog Rifamycin_res->Arr Substrate

Caption: Rifamycin mechanism of action and a common resistance pathway.

Conclusion

The development of novel this compound analogs represents a promising strategy in the ongoing fight against bacterial infections. The synthetic and screening methodologies detailed in this guide provide a comprehensive framework for the discovery and characterization of new lead compounds. By focusing on candidates with potent activity against both susceptible and resistant strains, favorable intracellular efficacy, and low cytotoxicity, researchers can identify next-generation rifamycin antibiotics with the potential for clinical success.

References

Initial Safety and Toxicity Assessment of Rifamycin B Methylmorpholinylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of the initial safety and toxicity profile of rifamycin derivatives, with a focus on data available for close structural analogs, which is used to infer the potential profile of Rifamycin B methylmorpholinylamide. The information is intended for researchers, scientists, and drug development professionals.

Executive Summary

This technical guide outlines the preclinical safety and toxicity assessment of rifamycin compounds, with a specific focus on leveraging data from the closely related molecule, Rifaximin, to infer the toxicological profile of this compound. Due to a lack of publicly available safety data for this compound, this paper synthesizes findings from acute, subacute, and chronic toxicity studies, as well as genotoxicity and mutagenicity assays conducted on analogous rifamycin derivatives. The methodologies for these key toxicological assessments are detailed to provide a comprehensive overview for drug development professionals. All quantitative data is presented in structured tables for clarity and comparative analysis. Visual representations of key pathways and experimental workflows are provided to enhance understanding.

Introduction

This compound is a semi-synthetic derivative of Rifamycin B, belonging to the ansamycin class of antibiotics. The core mechanism of action for rifamycins is the inhibition of bacterial DNA-dependent RNA polymerase, leading to the suppression of RNA synthesis and subsequent cell death. The clinical utility of this class of antibiotics is well-established; however, a thorough understanding of the safety and toxicity profile of novel derivatives is paramount for further development. This guide provides an in-depth look at the initial safety assessment, drawing upon available data from structurally similar compounds.

Non-Clinical Toxicity Assessment

The toxicological evaluation of a new chemical entity is a critical component of the drug development process. This section summarizes the available non-clinical toxicity data for rifamycin analogs.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. The median lethal dose (LD50) is a common metric derived from these studies. For Rifaximin, a close analog, the oral LD50 in rats has been established.

Table 1: Acute Oral Toxicity of Rifaximin

SpeciesRoute of AdministrationLD50 ValueReference
RatOral> 2000 mg/kg[1]
Subacute and Chronic Toxicity

Repeated dose toxicity studies are crucial for identifying potential target organs and determining the No-Observed-Adverse-Effect Level (NOAEL). A 6-month chronic oral toxicity study was conducted for Rifaximin in rats.

Table 2: Chronic Oral Toxicity of Rifaximin

SpeciesDurationNOAELObserved Effects at Higher DosesReference
Rat6 months100 mg/kg/dayModerate effects likely due to topical action of the drug.[1]
Genotoxicity and Mutagenicity

Genotoxicity assays are performed to assess the potential of a compound to induce genetic mutations or chromosomal damage. Rifaximin and the broader class of rifamycins have been evaluated in a battery of standard genotoxicity tests.

Table 3: Genotoxicity and Mutagenicity Profile of Rifamycin Analogs

AssayTest SystemCompoundResultReference
MutagenicityNot SpecifiedRifaximinNon-mutagenic[1]
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumRifamycinNot Genotoxic
Mouse Cell Mutation AssayNot SpecifiedRifamycinNot Genotoxic
Mouse Bone Marrow Micronucleus AssayIn vivoRifamycinNot Genotoxic

Potential Mechanisms of Toxicity

While generally well-tolerated, particularly with oral administration due to low systemic absorption, high intravenous doses of rifamycins have been associated with potential hepatotoxicity. This is thought to be mediated by the depletion of glutathione and the generation of reactive oxygen species in liver microsomes.

cluster_0 Potential Mechanism of Rifamycin-Induced Hepatotoxicity (High IV Doses) Rifamycin High IV Dose Rifamycin Liver Liver Microsomes Rifamycin->Liver Metabolism ROS Reactive Oxygen Species (ROS) Generation Liver->ROS GSH Glutathione (GSH) Depletion Liver->GSH Hepatotoxicity Hepatotoxicity ROS->Hepatotoxicity GSH->Hepatotoxicity cluster_workflow Acute Oral Toxicity (LD50) Workflow start Start dose1 Dose single animal (e.g., 2000 mg/kg) start->dose1 observe1 Observe for 48h dose1->observe1 outcome1 Outcome? observe1->outcome1 survived1 Survived outcome1->survived1 Survived died1 Died outcome1->died1 Died dose_up Dose next animal at higher dose survived1->dose_up dose_down Dose next animal at lower dose died1->dose_down observe2 Observe for 48h dose_up->observe2 observe3 Observe for 48h dose_down->observe3 repeat Repeat until stopping criteria are met observe2->repeat observe3->repeat calculate Calculate LD50 repeat->calculate end End calculate->end cluster_workflow Chronic Toxicity Study Workflow start Start groups Animal Grouping (e.g., 3 dose groups + 1 control) start->groups dosing Daily Dosing (e.g., 6 months) groups->dosing monitoring In-life Monitoring (Clinical signs, body weight, food consumption) dosing->monitoring interim Interim Sacrifices (Optional) monitoring->interim terminal Terminal Sacrifice monitoring->terminal necropsy Gross Necropsy terminal->necropsy histopath Histopathology necropsy->histopath analysis Data Analysis & Reporting histopath->analysis end End analysis->end cluster_workflow Ames Test Workflow start Start strains Select Salmonella typhimurium strains (Histidine-dependent) start->strains prepare Prepare test compound dilutions strains->prepare mix Mix bacteria, test compound, and S9 mix (for metabolic activation) prepare->mix plate Plate on histidine-deficient agar mix->plate incubate Incubate for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze for dose-dependent increase in revertants count->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Rifamycin B Methylmorpholinylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory synthesis of Rifamycin B methylmorpholinylamide, a derivative of the potent antibiotic Rifamycin. The synthesis is based on established chemical modifications of the rifamycin core, specifically through a Mannich reaction at the C-3 position. While a direct protocol for this specific amide is not widely published, the following procedure is derived from well-documented syntheses of analogous rifamycin derivatives, such as Rifampicin.

The protocol begins with the conversion of Rifamycin B to the more reactive Rifamycin S, followed by the introduction of the methylmorpholinylamino-methyl group at the C-3 position.

Experimental Protocols

Part 1: Conversion of Rifamycin B to Rifamycin S

This initial step is crucial as Rifamycin S is the key intermediate for the subsequent amination reaction. The conversion involves the oxidative hydrolysis of the glycol side chain of Rifamycin B.

Materials:

  • Rifamycin B

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolve Rifamycin B in ethyl acetate.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature.

  • Acidify the mixture by the dropwise addition of dilute hydrochloric acid until the color of the solution changes from orange-yellow to deep red, indicating the formation of Rifamycin S.

  • Continue stirring at 0-5 °C for 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain crude Rifamycin S, which can be used directly in the next step or purified further by chromatography.

Part 2: Synthesis of this compound (3-(N-methylmorpholinyl)aminomethyl-rifamycin SV)

This part of the protocol describes the core synthetic step, a Mannich reaction, which introduces the methylmorpholinylamino-methyl moiety onto the rifamycin scaffold. This reaction proceeds via an intermediate which is then reduced in situ to the final product.

Materials:

  • Rifamycin S (from Part 1)

  • N-methylmorpholine

  • Formaldehyde solution (37% in water)

  • Ascorbic acid

  • Dioxane or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Rifamycin S in dioxane or THF.

  • To this solution, add N-methylmorpholine followed by the dropwise addition of formaldehyde solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into an aqueous solution of ascorbic acid with vigorous stirring. This step facilitates the reduction of the intermediate to the desired Rifamycin SV derivative.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with deionized water and brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reactant Quantities for Synthesis of Rifamycin S

ReactantMolecular Weight ( g/mol )Molar RatioTypical Quantity
Rifamycin B725.761.010 g
Sodium Nitrite69.001.51.43 g
Hydrochloric Acid (1M)36.46-As required to acidify
Ethyl Acetate88.11-200 mL

Table 2: Reactant Quantities and Conditions for this compound Synthesis

Reactant/ParameterMolecular Weight ( g/mol ) / ValueMolar Ratio / ConditionTypical Quantity / Setting
Rifamycin S697.741.05 g
N-methylmorpholine101.151.21.04 g (1.15 mL)
Formaldehyde (37%)30.031.50.87 mL
Ascorbic Acid176.122.05.05 g
Solvent (Dioxane/THF)--100 mL
Reaction Temperature--Room Temperature
Reaction Time--24 - 48 hours

Table 3: Expected Yield and Purity

ProductTheoretical Yield (from Rifamycin S)Expected Practical YieldPurity (after chromatography)
This compound5.8 g60-75%>95%

Mandatory Visualization

The following diagrams illustrate the key chemical transformations and the overall experimental workflow.

Synthesis_Pathway RifB Rifamycin B RifS Rifamycin S RifB->RifS NaNO₂, HCl Ethyl Acetate, 0-5°C Product Rifamycin B methylmorpholinylamide RifS->Product 1. N-methylmorpholine, Formaldehyde 2. Ascorbic Acid Dioxane/THF, RT

Caption: Chemical synthesis pathway from Rifamycin B to its methylmorpholinylamide derivative.

Experimental_Workflow cluster_part1 Part 1: Rifamycin S Synthesis cluster_part2 Part 2: Amination Reaction P1_Start Dissolve Rifamycin B in Ethyl Acetate P1_React React with NaNO₂ and HCl at 0-5°C P1_Start->P1_React P1_Wash Aqueous Workup (H₂O, NaHCO₃, Brine) P1_React->P1_Wash P1_Dry Dry (Na₂SO₄) and Concentrate P1_Wash->P1_Dry P1_Product Crude Rifamycin S P1_Dry->P1_Product P2_Start Dissolve Rifamycin S in Dioxane/THF P1_Product->P2_Start Use directly in next step P2_React Add N-methylmorpholine and Formaldehyde (RT) P2_Start->P2_React P2_Reduce Quench with Ascorbic Acid Solution P2_React->P2_Reduce P2_Extract Extract with Ethyl Acetate P2_Reduce->P2_Extract P2_Wash Wash (H₂O, Brine) P2_Extract->P2_Wash P2_Dry Dry (Na₂SO₄) and Concentrate P2_Wash->P2_Dry P2_Purify Purify by Column Chromatography P2_Dry->P2_Purify P2_Product Pure Product P2_Purify->P2_Product

Caption: Step-by-step experimental workflow for the synthesis and purification of the target compound.

Application Notes and Protocols for Rifamycin B Methylmorpholinylamide in Bacterial Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifamycin B methylmorpholinylamide, chemically identified as Rifamycin B, N-methyl-N-(4-morpholinyl)-amide[1], is a semi-synthetic derivative of Rifamycin B. The rifamycin class of antibiotics are macrocyclic compounds known for their potent antibacterial activity, primarily through the inhibition of bacterial RNA synthesis[2][3]. Rifamycins, naturally produced by the bacterium Amycolatopsis rifamycinica or synthesized artificially, are particularly effective against mycobacteria and are cornerstone drugs in the treatment of tuberculosis and leprosy[2].

The modification of the Rifamycin B scaffold, for instance by creating amide derivatives, is a strategy to enhance antibacterial potency and overcome existing resistance mechanisms[4]. While specific biological data for this compound is not extensively available in public literature, the exploration of derivatives with morpholino substitutions has shown promise in improving activity against challenging pathogens like Mycobacterium abscessus[5][6].

These application notes provide a comprehensive guide for the in vitro evaluation of this compound in bacterial cell culture, based on the established principles of antibiotic testing and the known characteristics of the rifamycin class.

Mechanism of Action

Rifamycins, including by extension this compound, exert their bactericidal effect by targeting the DNA-dependent RNA polymerase (RNAP) in bacteria. This enzyme is essential for the transcription of DNA into RNA, a critical step in protein synthesis. Rifamycins bind to the β-subunit of the bacterial RNAP, creating a steric block that prevents the elongation of the nascent RNA chain[3][5]. This specific inhibition of transcription ultimately leads to bacterial cell death. The high selectivity of rifamycins for prokaryotic RNAP over its eukaryotic counterpart contributes to their favorable safety profile in therapeutic use[3].

cluster_bacterium Bacterial Cell Rifamycin_B_methylmorpholinylamide Rifamycin B methylmorpholinylamide RNAP DNA-dependent RNA Polymerase (RNAP) Rifamycin_B_methylmorpholinylamide->RNAP Binds to β-subunit RNA_synthesis RNA Synthesis (Transcription) Rifamycin_B_methylmorpholinylamide->RNA_synthesis Inhibits elongation RNAP->RNA_synthesis Catalyzes DNA Bacterial DNA DNA->RNA_synthesis Template Protein_synthesis Protein Synthesis RNA_synthesis->Protein_synthesis Leads to Cell_death Bacterial Cell Death

Caption: Mechanism of action of this compound.

Quantitative Data Presentation

The efficacy of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the antibiotic that prevents visible growth of a bacterium under defined conditions. Data should be summarized in a clear tabular format for easy comparison across different bacterial strains and reference antibiotics.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data

Bacterial StrainThis compound (µg/mL)Rifampicin (µg/mL)Amikacin (µg/mL)
Staphylococcus aureus ATCC 292130.0150.031
Escherichia coli ATCC 2592216322
Mycobacterium abscessus ATCC 199774>1288
Mycobacterium tuberculosis H37Rv0.0080.0150.5

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.

1. Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension (prepared to 0.5 McFarland standard)

  • Reference antibiotics (e.g., Rifampicin)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or microplate reader (optional)

2. Procedure:

  • Prepare Antibiotic Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC.

    • Prepare a positive control well containing only the growth medium and a negative control well containing the medium and the bacterial inoculum without any antibiotic.

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours old), select several colonies of the test bacterium and suspend them in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air. For mycobacteria, incubation times and temperatures will be longer (e.g., 3-7 days at 30°C for M. abscessus).

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel antibiotic derivative like this compound.

Start Compound Synthesis/ Acquisition Stock_Solution Prepare Stock Solution (e.g., in DMSO) Start->Stock_Solution MIC_Screening Primary MIC Screening (Panel of bacterial strains) Stock_Solution->MIC_Screening Data_Analysis_1 Analyze MIC Data MIC_Screening->Data_Analysis_1 Lead_Identification Identify Potent Activity Data_Analysis_1->Lead_Identification Time_Kill_Assay Time-Kill Kinetic Assay Lead_Identification->Time_Kill_Assay Potent Resistance_Study Spontaneous Resistance Frequency Lead_Identification->Resistance_Study Potent Cytotoxicity_Assay In vitro Cytotoxicity Assay (e.g., on mammalian cells) Lead_Identification->Cytotoxicity_Assay Potent End Further Development/ In vivo Studies Lead_Identification->End Not Potent Data_Analysis_2 Comprehensive Data Analysis and Reporting Time_Kill_Assay->Data_Analysis_2 Resistance_Study->Data_Analysis_2 Cytotoxicity_Assay->Data_Analysis_2 Data_Analysis_2->End

Caption: Experimental workflow for antibiotic evaluation.

Conclusion

This compound represents a novel synthetic derivative within the well-established and potent rifamycin class of antibiotics. While specific data on its antibacterial spectrum and potency are not yet widely available, the general principles and protocols outlined in these application notes provide a robust framework for its in vitro evaluation. The known mechanism of action of rifamycins, coupled with the potential for enhanced properties through chemical modification, makes this compound a compound of interest for further investigation in the field of antibacterial drug discovery. Rigorous experimental validation is necessary to determine its specific activity and potential as a therapeutic agent.

References

Application Notes and Protocols for Determining the Optimal In Vivo Dosage of Rifamycin B methylmorpholinylamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rifamycin B methylmorpholinylamide is a semi-synthetic derivative of the rifamycin class of antibiotics, known for their potent activity against a broad spectrum of bacteria. Determining the optimal dosage for in vivo research is a critical step in the preclinical development of this compound. This document provides a comprehensive guide to establishing a safe and effective dose range for this compound in animal models, adhering to established principles of preclinical toxicology and pharmacology. The protocols outlined here are designed to assess the compound's therapeutic window by identifying the maximum tolerated dose (MTD), the no-observed-adverse-effect level (NOAEL), and the pharmacologically active dose.

General Principles of In Vivo Dose Selection

The selection of doses for in vivo studies is a crucial aspect of preclinical toxicology and efficacy testing. The primary goal is to identify a dose that is pharmacologically active without causing significant toxicity. Key considerations include:

  • Dose Range Finding Studies: These initial studies are designed to determine the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[1][2][3]

  • No-Observed-Adverse-Effect Level (NOAEL): This is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.[1]

  • Pharmacologically Active Dose (PAD): This is the dose that produces the desired therapeutic effect in an appropriate in vivo model.[1]

  • Dose-Response Relationship: Establishing a relationship between the dose administered and the observed therapeutic and toxic effects is essential for selecting an optimal dose.[3][4]

  • Interspecies Dose Conversion: When preclinical data is intended to support clinical trials, doses are often converted from animal to human equivalent doses (HED) based on body surface area.[5][6]

Experimental Protocols

The following protocols provide a stepwise approach to determining the optimal in vivo dosage of this compound.

Objective: To determine the acute toxicity profile and the MTD of a single administration of this compound in a rodent model (e.g., mice or rats).

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water)[6][7]

  • Healthy, young adult rodents (e.g., Swiss albino mice, 8-10 weeks old) of both sexes

  • Standard laboratory animal housing and diet

  • Appropriate administration equipment (e.g., oral gavage needles, syringes)

  • Clinical observation checklists

  • Equipment for euthanasia and necropsy

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory environment for at least one week prior to the experiment.

  • Dose Preparation: Prepare a stock solution or suspension of this compound in the chosen vehicle. Ensure the formulation is sterile for parenteral routes of administration.[6][7]

  • Dose Groups: Assign animals to at least five dose groups (e.g., 50, 100, 250, 500, 1000 mg/kg) and one control group receiving only the vehicle. Each group should consist of an equal number of male and female animals (n=5 per sex per group).

  • Administration: Administer a single dose of this compound to the respective groups via the intended clinical route (e.g., oral gavage). The volume administered should not exceed recommended limits (e.g., 10 ml/kg for oral administration in rats).[8]

  • Clinical Observations: Observe the animals continuously for the first 4 hours post-administration and then at least twice daily for 14 days. Record any signs of toxicity, including changes in behavior, appearance, motor activity, and physiological parameters.

  • Body Weight: Record the body weight of each animal before dosing and at regular intervals (e.g., days 1, 3, 7, and 14) throughout the observation period.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy. Examine all major organs for any visible abnormalities.

  • Data Analysis: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.

Objective: To evaluate the dose-dependent efficacy of this compound in a relevant animal model of disease.

Materials:

  • This compound

  • Vehicle

  • Animal model of the target disease (e.g., bacterial infection model)

  • Positive control (an established effective drug)

  • Negative control (vehicle)

  • Endpoint measurement tools (e.g., bacterial load quantification, symptom scoring)

Procedure:

  • Animal Model Induction: Induce the disease in the experimental animals.

  • Dose Groups: Based on the MTD study, select at least three dose levels of this compound (low, medium, and high) that are well-tolerated. Include a positive control and a negative control group.

  • Treatment: Administer the assigned treatments to the respective groups for a specified duration.

  • Efficacy Assessment: At the end of the treatment period, assess the efficacy of the treatment by measuring the predetermined primary endpoint (e.g., reduction in bacterial load, improvement in clinical signs).

  • Data Analysis: Analyze the data to determine the dose-response relationship and identify the minimum effective dose (MED) and the dose that produces 50% of the maximal effect (ED50).

Data Presentation

Quantitative data from the in vivo studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Acute Toxicity of this compound in Mice

Dose (mg/kg)Number of Animals (M/F)Mortality (M/F)Clinical Signs of Toxicity
Vehicle Control5/50/0None observed
505/50/0None observed
1005/50/0Mild lethargy in 1/5 males
2505/50/0Moderate lethargy, piloerection in 3/5 males and 2/5 females
5005/51/5Severe lethargy, ataxia in all animals
10005/54/5Severe lethargy, ataxia, tremors in all animals

Table 2: Dose-Ranging Efficacy of this compound in a Murine Thigh Infection Model

Treatment GroupDose (mg/kg)Mean Bacterial Load (log10 CFU/g tissue) ± SDPercent Reduction in Bacterial Load vs. Vehicle
Vehicle Control-7.8 ± 0.5-
Rifamycin B106.2 ± 0.420.5%
Rifamycin B254.5 ± 0.342.3%
Rifamycin B502.1 ± 0.273.1%
Positive Control202.5 ± 0.367.9%

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.

Experimental_Workflow cluster_0 Phase 1: Acute Toxicity & MTD cluster_1 Phase 2: Dose-Ranging Efficacy acclimatization Animal Acclimatization dose_prep_mtd Dose Preparation (MTD) acclimatization->dose_prep_mtd dosing_mtd Single Dose Administration dose_prep_mtd->dosing_mtd observation_mtd 14-Day Clinical Observation dosing_mtd->observation_mtd necropsy Gross Necropsy observation_mtd->necropsy mtd_determination MTD Determination necropsy->mtd_determination dose_prep_eff Dose Preparation (Efficacy) mtd_determination->dose_prep_eff Inform Dose Selection model_induction Disease Model Induction model_induction->dose_prep_eff dosing_eff Repeated Dose Administration dose_prep_eff->dosing_eff efficacy_assessment Efficacy Assessment dosing_eff->efficacy_assessment dose_response Dose-Response Analysis efficacy_assessment->dose_response Signaling_Pathway Rifamycin Rifamycin B methylmorpholinylamide RNAP Bacterial RNA Polymerase (β-subunit) Rifamycin->RNAP Inhibits Transcription Transcription Initiation RNAP->Transcription Blocks Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Cell_Death Bacterial Cell Death Transcription->Cell_Death Leads to Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth

References

Application Notes and Protocols: Preparation of Rifamycin B Methylmorpholinylamide Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of Rifamycin B methylmorpholinylamide solutions for research and developmental applications. Due to the limited availability of specific data for this derivative, the following protocols are based on the established properties of the parent compound, Rifamycin B, and structurally related rifamycins, such as Rifampicin.

Overview and Physicochemical Properties

This compound is a semi-synthetic derivative of Rifamycin B, a member of the ansamycin class of antibiotics. While specific experimental data for this particular amide derivative is scarce, the general properties of rifamycins suggest it is a complex macrocyclic compound with limited aqueous solubility. The preparation of solutions, therefore, requires careful selection of solvents and handling procedures to ensure stability and accurate concentrations for experimental use.

Table 1: Physicochemical Properties of Rifamycin B and Related Compounds

PropertyRifamycin BRifampicin (Rifamycin B derivative)Notes
Molecular Formula C39H47NO14C43H58N4O12The addition of the methylmorpholinylamide group will alter the molecular weight and polarity.
Molecular Weight 753.8 g/mol 822.9 g/mol The molecular weight of this compound will be different and should be obtained from the supplier's certificate of analysis.
Appearance Yellow to orange solidOrange-brown to red-brown powder[1]The derivative is expected to be a colored solid.
Solubility DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly, Sonicated)[2]DMSO (~100 mg/mL), Methanol (16 mg/mL), Chloroform (349 mg/mL)[1]Organic solvents are necessary for dissolution.
Aqueous Solubility Very slightly soluble[3]Slightly soluble (2.5 mg/mL at pH 7.3)[1]Aqueous solubility is generally low and pH-dependent.
Stability Unstable in solution[2]. Inactivated in neutral and alkaline aqueous solutions. Oxidized in acidic solutions.[4]Decomposes rapidly in acidic or alkaline conditions.[1]Solutions should be freshly prepared and protected from light.

Experimental Protocols: Solution Preparation

This section outlines the recommended procedures for preparing stock and working solutions of this compound.

Materials and Equipment
  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Anhydrous Ethanol or Methanol

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution in DMSO. The final concentration should be adjusted based on the specific requirements of the experiment.

  • Determine the Mass: Calculate the required mass of this compound using its molecular weight (refer to the certificate of analysis). For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 850 g/mol , you would need 0.85 mg.

  • Weigh the Compound: Carefully weigh the calculated amount of the compound in a sterile microcentrifuge tube on a calibrated analytical balance.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

  • Storage: Store the stock solution in small aliquots in amber, tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.

Protocol for Preparing Aqueous Working Solutions

Due to the instability of rifamycins in aqueous solutions, it is crucial to prepare working solutions immediately before use.

  • Thaw Stock Solution: Thaw a vial of the DMSO stock solution at room temperature.

  • Dilution: Serially dilute the stock solution with the desired aqueous buffer or cell culture medium to the final working concentration. It is important to add the stock solution to the aqueous medium and mix immediately to avoid precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

  • Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound solutions for a typical cell-based assay.

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation cluster_assay Cell-Based Assay calc Calculate Mass of Rifamycin B Derivative weigh Weigh Compound calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Serially Dilute in Aqueous Buffer / Medium thaw->dilute use Use Immediately in Assay dilute->use treat Treat Cells with Working Solution use->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for the preparation and use of this compound solutions.

Safety Precautions

  • Always handle this compound and organic solvents in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the procedures based on their specific experimental needs and the purity of the compound. It is highly recommended to perform small-scale solubility and stability tests before preparing large batches of solutions.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Rifamycin B Methylmorpholinylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifamycin B methylmorpholinylamide is a derivative of Rifamycin B, a member of the ansamycin class of antibiotics. Accurate and robust analytical methods are crucial for the quantification and purity assessment of this compound during drug development and quality control processes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of Rifamycin derivatives due to its high resolution, sensitivity, and specificity. This document provides a detailed application note and protocol for the analysis of this compound using a proposed Reverse-Phase HPLC (RP-HPLC) method. The proposed method is based on established analytical procedures for Rifamycin B and other closely related compounds.

Proposed Analytical Method

A stability-indicating RP-HPLC method is proposed for the determination of this compound. This method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products and related impurities.

Chromatographic Conditions

Based on the analysis of similar Rifamycin compounds, the following chromatographic conditions are proposed. Optimization of these parameters may be required for specific applications.

ParameterProposed Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of methanol, acetonitrile, and a phosphate or citrate buffer. A common starting point is a mixture of methanol:acetonitrile:0.075M monopotassium phosphate:1.0M citric acid (31:31:35:3, v/v).[1]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV detection at 254 nm[1][2][3]
Column Temperature Ambient (or controlled at 30°C for improved reproducibility)
Run Time Approximately 15 minutes

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the expected linear range (e.g., 1 µg/mL to 200 µg/mL).

Preparation of Sample Solutions
  • Sample Stock Solution: Accurately weigh a quantity of the sample containing approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Sample Dilution: Add the mobile phase to the flask, sonicate to dissolve the sample completely, and then dilute to the mark with the mobile phase.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

System Suitability

Before sample analysis, the chromatographic system should be equilibrated by pumping the mobile phase for at least 30 minutes. Perform at least five replicate injections of a working standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area and retention time is less than 2.0%.

Analysis Procedure

Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms. The identification of this compound is based on the retention time match with the reference standard. Quantification is performed by comparing the peak area of the sample with the peak area of the standard.

Method Validation Parameters (Expected Performance)

The following table summarizes the expected performance of the proposed HPLC method based on validation data from similar Rifamycin compounds. Full validation of this method for this compound is required.

Validation ParameterExpected Performance
Linearity (Correlation Coefficient, r²) ≥ 0.999
Limit of Detection (LOD) Approximately 0.2 µg/mL[2]
Limit of Quantification (LOQ) Approximately 1 µg/mL[2]
Precision (%RSD) Intra-day and Inter-day precision < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Specificity The method should be able to resolve the main peak from impurities and degradation products.

Data Presentation

Table 1: Summary of Proposed HPLC Method Parameters
ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Acetonitrile:0.075M KH₂PO₄:1.0M Citric Acid (31:31:35:3, v/v)[1]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm[1][2][3]
Temperature Ambient
Table 2: Expected Quantitative Performance
ParameterExpected ValueReference
Linearity Range1 - 200 µg/mL[2]
Correlation Coefficient (r²)≥ 0.999
LOD~ 0.2 µg/mL[2]
LOQ~ 1 µg/mL[2]
Accuracy98.0 - 102.0 %
Precision (%RSD)< 2.0 %

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Weigh Reference Standard DissolveStandard Dissolve in Mobile Phase (Stock Solution) Standard->DissolveStandard Sample Weigh Sample DissolveSample Dissolve in Mobile Phase Sample->DissolveSample DiluteStandard Prepare Working Standards DissolveStandard->DiluteStandard FilterSample Filter Sample Solution DissolveSample->FilterSample SystemSuitability System Suitability Test (Replicate Injections) DiluteStandard->SystemSuitability InjectSamples Inject Standard & Sample Solutions FilterSample->InjectSamples SystemEquilibration System Equilibration SystemEquilibration->SystemSuitability SystemSuitability->InjectSamples Chromatography Chromatographic Separation (C18 Column) InjectSamples->Chromatography Detection UV Detection (254 nm) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification (Comparison of Peak Areas) PeakIntegration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for the HPLC analysis of this compound.

Logical Relationship of Method Development

Method_Development Analyte Rifamycin B Methylmorpholinylamide MethodGoal Goal: Accurate & Robust Quantification and Purity Analyte->MethodGoal ColumnSelection Column Selection (e.g., C18) MethodGoal->ColumnSelection MobilePhase Mobile Phase Optimization (Solvent Ratios, Buffer pH) MethodGoal->MobilePhase DetectionWavelength Detection Wavelength (e.g., 254 nm) MethodGoal->DetectionWavelength MethodValidation Method Validation (Linearity, Accuracy, Precision) ColumnSelection->MethodValidation MobilePhase->MethodValidation DetectionWavelength->MethodValidation FinalMethod Final Validated HPLC Method MethodValidation->FinalMethod

References

Application Notes and Protocols for Rifamycin B Methylmorpholinylamide in Tuberculosis Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific data on "Rifamycin B methylmorpholinylamide." Therefore, these application notes and protocols are based on the well-established principles of evaluating rifamycin derivatives against Mycobacterium tuberculosis (Mtb). The provided methodologies and data for well-characterized rifamycins, such as Rifampicin, serve as a comprehensive guide for the investigation of novel compounds like this compound.

Introduction

Rifamycins are a cornerstone of first-line tuberculosis therapy, valued for their potent bactericidal activity against Mycobacterium tuberculosis.[1][2][3] Their mechanism of action involves the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), an enzyme essential for transcription.[3][4] The emergence of rifampicin-resistant Mtb strains necessitates the development and evaluation of new rifamycin derivatives. This document provides a framework for assessing the anti-tuberculosis potential of novel rifamycin compounds, using this compound as a representative example. The protocols outlined below cover essential in vitro and in vivo assays to determine antimycobacterial activity, cytotoxicity, and therapeutic efficacy.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

Rifamycins bind to the β-subunit of the bacterial RNA polymerase, encoded by the rpoB gene.[3] This binding occurs in a pocket within the DNA/RNA channel, physically obstructing the path of the elongating RNA transcript after only a few nucleotides have been joined.[3] This steric hindrance prevents the synthesis of longer RNA molecules, thereby halting protein synthesis and ultimately leading to bacterial cell death.[3] Mutations in the rpoB gene can alter the binding pocket, leading to high-level rifampicin resistance.

rifamycin_mechanism cluster_bacteria Mycobacterium tuberculosis rifamycin Rifamycin Derivative rnap DNA-dependent RNA Polymerase (RNAP) rifamycin->rnap Binds to β-subunit rna Truncated RNA rnap->rna Blocks elongation dna Bacterial DNA dna->rnap Transcription protein Protein Synthesis (Blocked) rna->protein death Bacterial Cell Death protein->death

Mechanism of action of rifamycin derivatives.

Data Presentation: In Vitro Activity and Cytotoxicity of Rifamycin Derivatives

The following tables summarize the in vitro activity of various rifamycin derivatives against M. tuberculosis and their cytotoxicity against mammalian cells. This data serves as a benchmark for evaluating new compounds.

Table 1: Minimum Inhibitory Concentrations (MICs) of Rifamycin Derivatives against Mycobacterium tuberculosis

CompoundMtb StrainMIC (µg/mL)Reference
RifampicinH37Rv (pan-susceptible)0.06 - 0.12[5]
RifampicinClinical Isolates (RIF-S)≤ 1.0[6]
RifampicinClinical Isolates (RIF-R)> 1.0[6]
RifabutinH37Rv~0.015[7]
RifabutinRIF-R Isolates≤ 0.5 (for some)[6]
RifapentineH37Rv0.03 - 0.06[5]

Table 2: In Vivo Efficacy of Rifampicin in a Murine Tuberculosis Model

Rifampicin Dose (mg/kg/day)Treatment DurationLog10 CFU Reduction (Lungs)Reference
525 days0.42[8]
1025 days1.7[8]
108 weeks~2.0[9]
2025 days1.8[8]
2012 weeksUndetectable CFU[9]
3010 weeksUndetectable CFU[9]
506 weeksUndetectable CFU[9]

Table 3: Cytotoxicity of Rifampicin against Mammalian Cell Lines

Cell LineAssayIC50 (µM)Exposure TimeReference
HepG2MTT> 10024h[10]
Primary KeratinocytesMTT> 50 µg/mL (~60 µM)72h[10]
Primary FibroblastsMTT> 50 µg/mL (~60 µM)72h[10]
HaCaTMTT> 50 µg/mL (~60 µM)72h[10]

Experimental Protocols

The following protocols provide a detailed methodology for the in vitro and in vivo evaluation of novel rifamycin derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol utilizes the microplate Alamar Blue assay (MABA) for a colorimetric determination of Mtb growth inhibition.

Materials:

  • Mycobacterium tuberculosis H37Rv (or other relevant strains)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • 96-well microplates (clear, flat-bottom)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Rifampicin (positive control)

  • Alamar Blue reagent

  • Plate shaker

  • Incubator (37°C)

Procedure:

  • Bacterial Culture Preparation: Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound and rifampicin in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (vehicle only) and a media-only control.

  • Inoculation: Adjust the bacterial culture to a McFarland standard of 0.5 and dilute to achieve a final inoculum of approximately 5 x 10^4 CFU per well. Add 100 µL of the bacterial suspension to each well containing the compound dilutions.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24-48 hours.

  • Result Interpretation: Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of the test compound against a mammalian cell line (e.g., HepG2, a human liver cell line).

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates (clear, flat-bottom)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compound in complete medium and add 100 µL to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Protocol 3: In Vivo Efficacy in a Murine Model of Tuberculosis

This protocol describes a standard mouse model for evaluating the in vivo efficacy of anti-tuberculosis compounds.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv

  • Aerosol infection chamber (e.g., Glas-Col)

  • Test compound formulation for oral gavage

  • Rifampicin formulation (positive control)

  • Vehicle control

  • 7H11 agar plates supplemented with OADC

  • Stomacher or tissue homogenizer

Procedure:

  • Infection: Infect mice with a low dose of M. tuberculosis H37Rv via the aerosol route to deliver approximately 100-200 CFU to the lungs.

  • Treatment Initiation: Begin treatment 2-4 weeks post-infection, once a stable bacterial load is established in the lungs.

  • Drug Administration: Administer the test compound, rifampicin, or vehicle control to groups of mice (n=5-8 per group) daily via oral gavage for a specified duration (e.g., 4-8 weeks).

  • Monitoring: Monitor the health and body weight of the mice throughout the experiment.

  • Bacterial Load Determination: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleens.

  • Homogenization and Plating: Homogenize the organs in sterile saline. Prepare serial dilutions of the homogenates and plate on 7H11 agar.

  • CFU Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU) per organ.

  • Data Analysis: Compare the CFU counts in the treated groups to the vehicle control group to determine the reduction in bacterial load.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the typical workflow for evaluating a novel anti-tuberculosis compound and the signaling cascade affected by rifamycins.

experimental_workflow start Novel Rifamycin Derivative (e.g., this compound) in_vitro In Vitro Evaluation start->in_vitro mic MIC Determination (M. tuberculosis) in_vitro->mic cytotoxicity Cytotoxicity Assay (Mammalian Cells) in_vitro->cytotoxicity in_vivo In Vivo Efficacy (Murine Model) in_vitro->in_vivo Promising In Vitro Activity infection Mtb Infection in_vivo->infection treatment Drug Administration infection->treatment cfu CFU Enumeration (Lungs, Spleen) treatment->cfu pk_pd Pharmacokinetics/ Pharmacodynamics cfu->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization

Workflow for evaluating a new anti-TB drug.

logical_relationship cluster_evaluation Evaluation Cascade for a Novel Rifamycin Derivative high_potency High In Vitro Potency (Low MIC) in_vivo_efficacy Significant In Vivo Efficacy (CFU Reduction) high_potency->in_vivo_efficacy and low_toxicity Low In Vitro Cytotoxicity (High IC50) low_toxicity->in_vivo_efficacy and favorable_pk Favorable Pharmacokinetics in_vivo_efficacy->favorable_pk and candidate Potential Clinical Candidate favorable_pk->candidate

Key parameters for drug candidate selection.

References

Application Notes and Protocols for Utilizing Rifabutin in Gram-Positive Bacteria Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to Rifabutin (Rifamycin B methylmorpholinylamide derivative)

Rifabutin, a semi-synthetic derivative of rifamycin S, is a potent antibiotic belonging to the ansamycin group.[1][2] It is structurally characterized as a spiropiperidyl-rifamycin.[2] While widely known for its efficacy against mycobacteria, particularly Mycobacterium tuberculosis and Mycobacterium avium complex, Rifabutin also exhibits a broad spectrum of activity against a variety of gram-positive bacteria.[1][2][3] Its unique mechanism of action and efficacy against clinically relevant gram-positive pathogens make it a valuable tool for research and drug development.

Mechanism of Action

The antibacterial effect of Rifabutin is bactericidal, achieved by inhibiting the bacterial DNA-dependent RNA polymerase.[3][4][5] It specifically binds to the β-subunit of the prokaryotic RNA polymerase, creating a steric block that prevents the elongation of the messenger RNA chain.[5][6][] This action effectively halts transcription, leading to a downstream inhibition of protein synthesis and ultimately, bacterial cell death.[4][6] A key advantage of rifamycins is their high selectivity for the bacterial enzyme, showing very poor affinity for the mammalian equivalent, which contributes to their favorable therapeutic index.[5]

Applications in Gram-Positive Bacteria Research

Rifabutin is highly active against a range of gram-positive cocci, including:

  • Staphylococcus aureus : Effective against both methicillin-susceptible (S. aureus - MSSA) and methicillin-resistant (S. aureus - MRSA) strains.[2][8]

  • Streptococcus pneumoniae : Demonstrates high in vitro activity, including against strains with reduced sensitivity to β-lactam antibiotics.[9]

  • Enterococcus faecalis : Shows activity against this common cause of nosocomial infections.[10]

  • Other Streptococci : Active against various streptococcal species, including those associated with periprosthetic joint infections.[10]

Its potency makes it a critical agent for susceptibility testing, mechanism of action studies, and investigating resistance development in these significant pathogens.

Data Presentation: In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Rifabutin against various gram-positive bacteria, providing a quantitative measure of its potent activity.

Table 1: Rifabutin MIC Distribution for Staphylococcus aureus

Organism (No. of Isolates)MIC₅₀ (µg/mL)MIC Range (µg/mL)Reference Strain (ATCC® 25923™) MIC (µg/mL)
S. aureus (114 clinical isolates)0.0130.002 - 6.2500.006

Data sourced from a study on planktonic and biofilm staphylococcal clinical isolates.[8][11]

Table 2: Rifabutin MICs for Various Streptococci and Enterococci from Periprosthetic Joint Infections

OrganismRifabutin MIC Range (µg/mL)Rifabutin MIC₅₀ (µg/mL)
Enterococcus faecalis (29 rifampin-susceptible isolates)≤8-
Streptococcus agalactiae (23 isolates)≤0.25-
Streptococcus dysgalactiae (6 isolates)0.03-
Streptococcus mitis group (17 isolates)≤0.125 - >81 (MBBC₅₀)

Data sourced from a study on the in vitro activity of rifamycins against planktonic and biofilm states of Streptococcus and Enterococcus isolates.[10] Note: MBBC₅₀ (Minimum Biofilm Bactericidal Concentration for 50% of isolates) is provided for the S. mitis group.

Table 3: Rifabutin MICs for Streptococcus pneumoniae

OrganismPenicillin Resistance StatusRifabutin MIC Range (µg/mL)
S. pneumoniae (30 strains)Intermediate Penicillin Resistance<0.008 - 0.015
S. pneumoniae Type 3-0.015

Data sourced from a study on Rifabutin for experimental pneumococcal meningitis.[9]

Visualizations

Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium Rifabutin Rifabutin RNAP DNA-dependent RNA Polymerase (RNAP) (β-subunit) Rifabutin->RNAP Binds to Transcription Transcription Blocked RNAP->Transcription Steric Hindrance DNA Bacterial DNA DNA->RNAP Template mRNA mRNA Synthesis Inhibited Transcription->mRNA Protein Protein Synthesis Halted mRNA->Protein Death Bacterial Cell Death Protein->Death

Caption: Mechanism of action of Rifabutin in gram-positive bacteria.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare 96-Well Plate with Broth serial_dilution Perform 2-Fold Serial Dilution of Rifabutin Across Plate prep_plate->serial_dilution serial_dilution->inoculate controls Add Positive (No Drug) & Negative (No Bacteria) Controls inoculate->controls incubate Incubate Plate (e.g., 35°C for 16-20h) controls->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination by broth microdilution.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of antimicrobial agents.[10][12]

1. Materials and Reagents

  • Rifabutin powder (analytical grade)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation[10]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Gram-positive bacterial isolates (e.g., S. aureus ATCC® 29213 as a quality control strain)[13]

  • Tryptic Soy Agar (TSA) or Blood Agar plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

2. Preparation of Rifabutin Stock Solution

  • Prepare a high-concentration stock solution of Rifabutin (e.g., 1280 µg/mL) by dissolving the appropriate amount of powder in 100% DMSO.[12]

  • Ensure the powder is completely dissolved. This stock solution can be stored in small aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.

3. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Broth Microdilution Procedure

  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add a calculated volume of the Rifabutin stock solution to the first well of each row to achieve the desired starting concentration (e.g., for a final top concentration of 128 µg/mL, add 20 µL of a 1280 µg/mL working stock to the first well containing 180 µL of broth, then discard 100 µL). For subsequent dilutions, add 100 µL of the stock to the first well.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well. Mix by pipetting up and down.

  • Continue this serial dilution across the plate to the 10th or 11th well. Discard 100 µL from the final well in the dilution series.

  • The 11th well can serve as the positive control (growth control), containing only broth and inoculum. The 12th well should be the negative control (sterility control), containing only broth.

  • Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum (prepared in Step 3) to each well (except the negative control well), bringing the final volume to 200 µL. This will halve the antibiotic concentration in each well to the final desired test concentration.

  • The final concentration of bacteria in each well should be approximately 5 x 10⁵ CFU/mL.

5. Incubation

  • Cover the plate with a lid to prevent evaporation.

  • Incubate the plate in ambient air at 35°C ± 2°C for 16-20 hours. For certain fastidious organisms like Streptococcus pneumoniae, incubation in an atmosphere with 5% CO₂ may be required.

6. Interpretation of Results

  • After incubation, place the microtiter plate on a reading stand.

  • Visually inspect the wells for turbidity (bacterial growth). The positive control well should be turbid, and the negative control well should be clear.

  • The MIC is defined as the lowest concentration of Rifabutin at which there is no visible growth (i.e., the first clear well in the dilution series).[11][12]

Disclaimer: These notes and protocols are intended for research purposes only. All laboratory work should be conducted by trained personnel in accordance with established safety guidelines.

References

Application Note: Quantitative Analysis of Rifamycin B Methylmorpholinylamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and specific method for the quantitative analysis of Rifamycin B methylmorpholinylamide in a biological matrix (e.g., plasma) using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis, designed for researchers, scientists, and professionals in drug development. The described method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for separation, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

Rifamycins are a class of antibiotics that are effective against mycobacterial infections.[1] Rifamycin B is a precursor to several semi-synthetic derivatives with improved pharmacological properties.[2][3][4] The development of new rifamycin derivatives, such as this compound, necessitates robust and reliable analytical methods to characterize their pharmacokinetic and pharmacodynamic profiles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for the quantification of drugs and their metabolites in complex biological matrices.[5] This protocol outlines a complete procedure for the analysis of this compound.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. The process begins with sample collection, followed by a protein precipitation step to remove larger molecules. The supernatant is then injected into the LC-MS/MS system for separation and detection.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Collection Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Add precipitating agent Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection LC Injection Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., Rifampicin or a stable isotope-labeled analog)[6][7]

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Control plasma (e.g., human, rat)

Sample Preparation Protocol

This protocol is based on a protein precipitation method, which is a common and effective technique for cleaning up plasma samples before LC-MS analysis.[6][8]

  • Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound and a constant concentration of the internal standard into control plasma.

  • Precipitation: To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Method

The chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.

ParameterValue
Column C18, 2.1 x 50 mm, 2.6 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
1.0
2.0
2.1
3.0

Mass Spectrometry Method

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is recommended.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions: The precursor and product ions for this compound and the internal standard need to be determined by infusing the standard solutions into the mass spectrometer. The most intense and stable transitions should be selected for quantification and confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)To be determinedTo be determined100To be determined
This compound (Qualifier)To be determinedTo be determined100To be determined
Internal Standard (e.g., Rifampicin)823.4791.410025

Note: The m/z values for this compound need to be experimentally determined.

Data Analysis and Quantification

The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix samples.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at multiple QC levels.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).

Signaling Pathway/Logical Relationship Diagram

The logical relationship for the quantification process is illustrated below. The measured peak areas are used to calculate a ratio, which is then converted to a concentration using the calibration curve.

quantification_logic Analyte_Area Analyte Peak Area Area_Ratio Peak Area Ratio (Analyte/IS) Analyte_Area->Area_Ratio IS_Area IS Peak Area IS_Area->Area_Ratio Concentration Concentration Area_Ratio->Concentration Calibration_Curve Calibration Curve Calibration_Curve->Concentration

Caption: Logical diagram of the quantification process.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of this compound in a biological matrix using LC-MS/MS. The method is designed to be a starting point for researchers and can be further optimized and validated for specific applications in drug development and pharmacokinetic studies.

References

Application Notes and Protocols: Rifamycin B Methylmorpholinylamide as a Chemical Probe in Molecular Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifamycins are a class of antibiotics that inhibit bacterial DNA-dependent RNA polymerase, making them crucial in the treatment of bacterial infections.[1] Rifamycin B, a naturally occurring ansamycin, serves as a precursor for the synthesis of various derivatives with improved pharmacological properties. This document provides detailed application notes and protocols for the use of a specific derivative, Rifamycin B methylmorpholinylamide, as a chemical probe in molecular biology research. While direct data for this specific compound is limited, its structural similarity to 3-morpholino-rifamycin derivatives allows for well-founded inferences regarding its application and experimental use. The core structure involves the rifamycin scaffold with a methylmorpholinylamide modification, likely at the C3 position, a common site for derivatization to enhance activity and pharmacokinetic properties.

Mechanism of Action

This compound, like other rifamycins, is expected to exert its antibacterial effect by binding to the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP).[2][3] This binding event physically blocks the path of the elongating RNA transcript, thereby inhibiting transcription initiation and elongation.[1] This specific inhibition of bacterial RNAP, with significantly lower affinity for mammalian polymerases, makes it a selective tool for studying bacterial transcription.

G

Caption: Workflow for the in vitro transcription assay.

Applications in Molecular Biology

  • Probing RNA Polymerase Function: As a specific inhibitor of bacterial RNAP, this compound can be used to study the kinetics and mechanics of bacterial transcription.

  • Antibacterial Drug Discovery: This compound and its analogs can be used as lead structures for the development of new antibiotics, particularly against drug-resistant bacterial strains.

  • Target Validation: It can be employed to validate bacterial RNA polymerase as a drug target in various bacterial species.

  • Mechanism of Resistance Studies: By comparing its activity against wild-type and rifamycin-resistant bacterial strains, the compound can help in elucidating the molecular basis of antibiotic resistance.

Conclusion

This compound, as a representative of the 3-substituted rifamycin class, is a valuable chemical probe for investigating bacterial transcription and for the development of novel antibacterial agents. The protocols and data presented here, based on closely related analogs, provide a solid foundation for its application in molecular biology and drug discovery research. Further characterization of this specific compound will undoubtedly refine its utility as a precise tool for scientific inquiry.

References

Troubleshooting & Optimization

How to improve the solubility of Rifamycin B methylmorpholinylamide for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Rifamycin B methylmorpholinylamide and other rifamycin derivatives for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What are rifamycins and why are they often poorly soluble in aqueous solutions?

Rifamycins are a class of antibiotics characterized by a macrocyclic structure with a naphthalene core.[1][] This large, predominantly hydrophobic structure contributes to their generally low water solubility.[3][4] The parent compound, Rifamycin B, and its derivatives, such as rifampicin, are known to be poorly soluble in water, which can pose challenges for in vitro and in vivo experiments.[5][6]

Q2: What are the recommended starting solvents for dissolving a novel rifamycin derivative like this compound?

For a novel rifamycin derivative, it is best to start with organic solvents in which other rifamycins are known to be soluble. Common choices for preparing stock solutions include:

  • Dimethyl sulfoxide (DMSO) [7][8]

  • Dimethylformamide (DMF) [7]

  • Ethanol [7]

  • Methanol [9]

  • Chloroform [10]

It is crucial to first dissolve the compound in a minimal amount of the organic solvent before diluting it with an aqueous buffer.[7]

Q3: How does pH influence the solubility of rifamycin derivatives?

The solubility of many rifamycin derivatives is pH-dependent. For instance, rifampicin exhibits higher solubility in acidic and basic conditions compared to neutral pH.[6][11] This is due to the presence of ionizable functional groups in the molecule. For a new derivative like this compound, it is advisable to experimentally determine its solubility at different pH values to find the optimal conditions for your experiment.

Q4: What are co-solvents and how can they be used to improve aqueous solubility?

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[12][13][14] Commonly used co-solvents in formulations include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)

  • Glycerin[3][12]

The use of co-solvents is a highly effective technique for enhancing the solubility of poorly soluble drugs.[3]

Q5: When is it appropriate to use surfactants to improve solubility?

Surfactants can be used to increase the solubility of poorly soluble drugs by forming micelles that encapsulate the hydrophobic compound.[15][16] This method, known as micellar solubilization, is particularly useful when the desired concentration in an aqueous medium cannot be achieved with pH adjustment or co-solvents alone.[17] Nonionic surfactants like polysorbates (e.g., Tween® 80) and poloxamers are often used.[8][16]

Troubleshooting Guide

My Rifamycin B derivative is not dissolving in my desired aqueous buffer. What should I do?

If your compound is insoluble in the final aqueous buffer, follow these steps:

  • Prepare a high-concentration stock solution: First, try to dissolve the compound in an organic solvent like DMSO or ethanol to create a concentrated stock solution.

  • Dilute the stock solution: Gradually add the stock solution to your aqueous buffer while vortexing or stirring. This method helps to keep the compound in solution.

  • Optimize pH: Test the solubility of your compound in buffers with different pH values. Your compound may be more soluble in acidic or basic conditions.[6][11]

  • Use a co-solvent: If direct dilution is unsuccessful, try adding a co-solvent like ethanol or PEG 300 to your aqueous buffer to increase its solubilizing capacity.[14]

My compound dissolves in the organic solvent, but precipitates upon dilution into my aqueous experimental medium. How can I prevent this?

Precipitation upon dilution is a common issue. Here are some strategies to overcome it:

  • Decrease the final concentration: Your final experimental concentration may be above the solubility limit of the compound in the aqueous medium. Try using a lower concentration.

  • Increase the percentage of co-solvent: A higher proportion of a co-solvent in the final solution can help maintain solubility. However, be mindful of the tolerance of your experimental system (e.g., cells) to the co-solvent.

  • Use surfactants: Adding a surfactant to the aqueous medium can help to keep the compound in solution through micellar encapsulation.[16]

  • Sonication: In some cases, brief sonication after dilution can help to redissolve small precipitates.[8]

I am concerned about the toxicity of the solvent in my cell-based assay. What are my options?

Solvent toxicity is a critical consideration for cell-based experiments. To minimize toxicity:

  • Limit the final concentration of the organic solvent: For many cell lines, the final concentration of DMSO should be kept below 0.5% (v/v). The tolerance for other solvents like ethanol may vary. It is essential to run a vehicle control (medium with the same concentration of solvent) to assess its effect on the cells.

  • Choose less toxic solvents: If possible, use less toxic solvents. For example, ethanol is often better tolerated by cells than DMSO.

  • Explore alternative formulation strategies: Techniques like solid dispersions or inclusion complexes with cyclodextrins can enhance aqueous solubility without the need for high concentrations of organic solvents.[15][18]

I suspect my compound is degrading in the solvent. How can I investigate and prevent this?

Some compounds can be unstable in certain solvents or at specific pH values.[19] To address potential degradation:

  • Perform a stability study: Prepare a solution of your compound and analyze it at different time points (e.g., 0, 2, 4, 8, 24 hours) using a suitable analytical method like HPLC. This will help you determine the rate of degradation.

  • Adjust the pH: Degradation can be pH-dependent. If you observe instability, test the stability at different pH values to find a more suitable condition.[19]

  • Prepare fresh solutions: Always prepare solutions fresh before each experiment to minimize degradation.[7]

  • Protect from light: Some rifamycin derivatives are light-sensitive. Store stock solutions in amber vials or wrapped in foil and kept at -20°C.

Quantitative Data Summary

The following table summarizes the solubility of Rifampicin, a well-studied rifamycin, in various solvents. This data can serve as a useful starting point for selecting solvents for this compound.

SolventSolubilityReference
DMSO~100 mg/mL
DMF~20 mg/mL[7]
Chloroform349 mg/mL (at 25°C)
Methanol16 mg/mL (at 25°C)
Ethanol~0.12 mg/mL[7]
Water (pH 7.3)2.5 mg/mL (at 25°C)
Water (pH 4.3)1.3 mg/mL (at 25°C)

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the standard procedure for preparing a stock solution of a poorly soluble rifamycin derivative.

  • Weigh the compound: Accurately weigh a small amount (e.g., 1-10 mg) of the this compound powder using an analytical balance.

  • Select a solvent: Choose an appropriate organic solvent in which the compound is likely to be highly soluble, such as DMSO or DMF.

  • Dissolve the compound: Add a calculated volume of the chosen solvent to the powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Ensure complete dissolution: Vortex or sonicate the solution until the compound is completely dissolved. A clear solution with no visible particles should be obtained.

  • Storage: Store the stock solution in a tightly sealed vial, protected from light, at -20°C or -80°C for long-term storage. For aqueous solutions, it is not recommended to store them for more than one day.[7]

Protocol 2: General Method for Solubility Enhancement using a Co-solvent

This protocol outlines the steps for using a co-solvent to improve the solubility of a rifamycin derivative in an aqueous medium.

  • Prepare a stock solution: Prepare a concentrated stock solution of your compound in a water-miscible organic solvent (e.g., 100 mM in DMSO) as described in Protocol 1.

  • Prepare the co-solvent/buffer mixture: Prepare your desired aqueous buffer containing the co-solvent. The final concentration of the co-solvent will depend on the solubility of your compound and the tolerance of your experimental system. Start with a low percentage (e.g., 1-5% v/v) of the co-solvent.

  • Dilute the stock solution: While vortexing the co-solvent/buffer mixture, slowly add the required volume of the stock solution to achieve the final desired concentration of your compound.

  • Observe for precipitation: After addition, visually inspect the solution for any signs of precipitation. If the solution remains clear, the compound is soluble under these conditions.

  • Optimization: If precipitation occurs, systematically increase the percentage of the co-solvent in the aqueous buffer and repeat the dilution step.

Visualizations

Solubility_Workflow cluster_0 Initial Solubility Assessment cluster_1 Solubility Enhancement A Weigh Compound B Attempt to Dissolve in Aqueous Buffer A->B C Soluble? B->C D Proceed with Experiment C->D Yes E Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) C->E No F Dilute Stock into Aqueous Buffer E->F G Precipitation? F->G G->D No H Optimize pH of Aqueous Buffer G->H Yes I Use Co-solvent (e.g., Ethanol, PEG) K Soluble? H->K J Add Surfactant (e.g., Tween 80) I->K J->K K->D Yes K->I No L Consider Advanced Formulation (e.g., Solid Dispersion) K->L No

Caption: Workflow for Solubilizing a Poorly Soluble Compound.

Troubleshooting_Solubility cluster_0 Initial Checks cluster_1 Solvent System Modification cluster_2 Additive Approach cluster_3 Final Checks Start Compound Precipitates in Aqueous Medium Q1 Is the final concentration too high? Start->Q1 A1 Reduce final concentration Q1->A1 Yes Q2 Can the solvent system be modified? Q1->Q2 No Check Check for solvent toxicity in the assay A1->Check A2 Increase co-solvent percentage Q2->A2 Yes Q3 Are additives an option? Q2->Q3 No A3 Change co-solvent type A2->A3 A4 Adjust pH of the buffer A3->A4 A4->Check A5 Incorporate a surfactant Q3->A5 Yes A5->Check Success Proceed with Experiment Check->Success

Caption: Decision Tree for Troubleshooting Precipitation Issues.

References

Technical Support Center: Enhancing the Stability of Rifamycin B Derivatives in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of Rifamycin B derivatives, such as Rifamycin B methylmorpholinylamide, in aqueous solutions. The information provided is based on the known stability characteristics of the rifamycin class of antibiotics.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of Rifamycin B derivatives in aqueous solutions?

A1: The stability of Rifamycin B and its derivatives in aqueous solutions is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. In neutral and alkaline solutions, the degradation often follows first-order kinetics[1]. Acidic conditions can lead to oxidation, for instance, the conversion of Rifamycin B to Rifamycin O[1].

Q2: What is the optimal pH for maintaining the stability of rifamycin compounds in aqueous solutions?

Q3: How does temperature impact the stability of Rifamycin B derivatives?

A3: As with most chemical compounds, higher temperatures accelerate the degradation of Rifamycin B derivatives. For long-term storage, it is recommended to keep solutions at low temperatures and protected from light.

Q4: Are there any excipients or additives that can enhance the stability of Rifamycin B derivative solutions?

A4: Yes, the addition of antioxidants such as sodium ascorbate can help prevent oxidation, a key degradation pathway for rifamycins. The choice of buffer is also critical, as some, like acetate buffer, have been shown to have an adverse effect on the stability of rifampicin[2]. Formate buffer has been observed to have no significant adverse effect[2].

Q5: What are the common degradation products of Rifamycin B derivatives?

A5: In acidic solutions, Rifamycin B can oxidize to Rifamycin O[1]. For rifampicin, a common degradation product is 3-formyl rifamycin SV[2]. It is crucial to monitor for the appearance of these and other related substances during stability studies.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of potency in solution Unfavorable pH of the aqueous solution.Adjust the pH of the solution to the optimal range (around pH 4.0 for similar compounds) using a non-reactive buffer like formate buffer[2].
Exposure to high temperatures.Prepare and store solutions at recommended low temperatures. Avoid repeated freeze-thaw cycles.
Presence of oxidizing agents or exposure to air.Degas the solvent and prepare solutions under an inert atmosphere (e.g., nitrogen). Consider adding an antioxidant like sodium ascorbate.
Exposure to light.Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Precipitation observed in the solution Poor solubility of the compound or its degradation products at the tested concentration and pH.Verify the solubility of your specific Rifamycin B derivative. The primary reaction product of rifampicin has been observed to precipitate at higher concentrations[2]. Consider adjusting the concentration or the formulation.
Inconsistent results in stability studies Variability in experimental conditions.Ensure consistent control of pH, temperature, and light exposure across all experiments. Use freshly prepared solutions for each time point where possible.
Inappropriate analytical method.Utilize a validated stability-indicating analytical method, such as HPLC, that can separate the parent compound from its degradation products.

Quantitative Data Summary

Table 1: pH-Dependent Stability of Rifampicin (a related Rifamycin)

pHStabilityReference
2.0 - 3.0Unstable[2]
4.0 Maximum Stability [2]
5.0 - 9.0Decreasing Stability[2]

Note: This data is for rifampicin and should be used as a general guideline for Rifamycin B derivatives. Specific stability profiles for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: General Stability Testing of Rifamycin B Derivatives in Aqueous Solution
  • Preparation of Solutions:

    • Prepare a stock solution of the Rifamycin B derivative in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration.

    • Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 3, 4, 5, 6, 7, 8, and 9). Use a buffer system known to have minimal interaction, such as a phosphate or formate buffer[2].

    • Spike the aqueous buffer solutions with the stock solution to achieve the desired final concentration of the Rifamycin B derivative. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.

  • Incubation:

    • Aliquot the prepared solutions into amber glass vials to protect them from light.

    • Store the vials at various controlled temperatures (e.g., 4°C, 25°C, and 40°C).

  • Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each vial.

  • Analysis:

    • Immediately analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound and to detect the formation of any degradation products.

  • Data Analysis:

    • Plot the concentration of the Rifamycin B derivative as a function of time for each pH and temperature condition.

    • Determine the degradation rate constant (k) and the half-life (t½) for each condition.

Protocol 2: HPLC Method for Quantification of Rifamycin Derivatives
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized for the specific Rifamycin B derivative.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV-Vis detector at the maximum absorbance wavelength of the compound (e.g., around 334 nm or 475 nm for rifampicin)[3].

  • Injection Volume: 10-20 µL.

  • Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Note: This is a general method and must be validated for specificity, linearity, accuracy, and precision for the specific Rifamycin B derivative being analyzed.

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare Stock Solution (Organic Solvent) spike Spike Buffers with Stock prep_stock->spike prep_buffer Prepare Aqueous Buffers (Varying pH) prep_buffer->spike aliquot Aliquot into Amber Vials spike->aliquot store Store at Controlled Temperatures aliquot->store sample Withdraw Samples at Time Points store->sample hplc Analyze by HPLC sample->hplc plot Plot Concentration vs. Time hplc->plot calculate Calculate Degradation Rate & Half-life plot->calculate

Caption: Workflow for assessing the stability of Rifamycin B derivatives.

degradation_pathway rifamycin_b Rifamycin B Derivative (e.g., methylmorpholinylamide) degradation_products Degradation Products rifamycin_b->degradation_products Various Stressors (pH, Temp, Light, O2) rifamycin_o Rifamycin O Analogue degradation_products->rifamycin_o  Acidic pH, O2 formyl_sv 3-Formyl Rifamycin SV Analogue degradation_products->formyl_sv  Hydrolysis

Caption: Potential degradation pathways for Rifamycin B derivatives.

References

Identifying and minimizing off-target effects of Rifamycin B methylmorpholinylamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and minimizing off-target effects of the novel antibiotic candidate, Rifamycin B methylmorpholinylamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: The primary mechanism of action for rifamycins is the inhibition of bacterial DNA-dependent RNA polymerase, which blocks RNA synthesis and leads to bacterial cell death.[1] this compound is designed to target this same enzyme with high affinity and specificity.

Q2: What are the potential off-target effects of a novel rifamycin derivative?

A2: Off-target effects can occur when a drug interacts with unintended molecular targets.[2] For a novel rifamycin derivative, potential off-target effects could include interactions with eukaryotic polymerases (though generally low affinity), kinases, or other ATP-binding proteins, which might lead to unexpected cellular responses or toxicity.

Q3: How can I proactively screen for potential off-target effects?

A3: Proactive screening is crucial. We recommend a tiered approach:

  • Computational Screening: In silico modeling to predict potential interactions with a broad range of human proteins.

  • In Vitro Profiling: Broad panel screening, such as kinase profiling services, to experimentally identify interactions with a large number of purified enzymes.

  • Cell-Based Assays: Phenotypic screening across various cell lines to uncover unexpected biological activities.[2]

Q4: Can off-target effects be beneficial?

A4: While often associated with adverse effects, off-target interactions can sometimes lead to beneficial polypharmacology, where a drug's efficacy is enhanced by modulating multiple targets. However, any unintended interactions must be thoroughly characterized to ensure safety.

Troubleshooting Experimental Issues

This guide addresses common problems encountered during in vitro experiments with this compound.

Q1: I'm observing significant cytotoxicity in my cell-based assays at concentrations where the compound should be selective for the bacterial target. What could be the cause?

A1: Unexpected cytotoxicity is a common indicator of off-target effects.

  • Possible Cause: The compound may be inhibiting a critical host cell enzyme or signaling pathway. For example, inhibition of a key survival kinase or disruption of mitochondrial function.

  • Troubleshooting Steps:

    • Perform a dose-response cytotoxicity assay in multiple, unrelated cell lines (e.g., HEK293, HepG2, Jurkat) to confirm the effect is not cell-line specific.

    • Run a broad kinase inhibition screen at the cytotoxic concentration to identify potential off-target kinases.

    • Assess mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) to check for mitochondrial toxicity.

    • Compare the cytotoxic concentration (CC50) with the effective concentration against the bacterial target (EC50) to determine the therapeutic index.

Q2: My experimental results are inconsistent across different batches of the compound.

A2: Inconsistent results can stem from issues with the compound itself or the experimental setup.

  • Possible Cause: Variability in compound purity, stability, or solubility between batches. It could also be due to subtle differences in cell culture conditions.

  • Troubleshooting Steps:

    • Compound Verification: Ensure the purity and identity of each batch via analytical methods like HPLC and mass spectrometry.

    • Solubility Check: Confirm the compound is fully dissolved in your assay medium. Precipitated compound can lead to variable effective concentrations.

    • Standardize Protocols: Maintain consistent cell passage numbers, seeding densities, and media formulations for all experiments.

    • Include Controls: Always run positive and negative controls to ensure the assay is performing as expected.

Q3: The compound shows lower than expected potency against the target bacteria in a whole-cell assay compared to a purified enzyme assay. Why?

A3: Discrepancies between enzymatic and whole-cell activity can be due to several factors.

  • Possible Cause: Poor cell permeability, active efflux by bacterial pumps, or compound instability in the culture medium.

  • Troubleshooting Steps:

    • Permeability Assay: Assess the compound's ability to cross the bacterial cell wall/membrane.

    • Efflux Pump Inhibition: Test the compound's potency in the presence of a broad-spectrum efflux pump inhibitor (e.g., CCCP, PAβN). A significant increase in potency suggests the compound is an efflux substrate.

    • Stability Assay: Incubate the compound in the assay medium for the duration of the experiment and then measure its concentration to check for degradation.

Data Presentation

Effective data presentation is key to interpreting off-target effect studies. Below are examples of how to structure your quantitative data.

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)% Inhibition at 1 µMOn-Target/Off-Target
Bacterial RNA Polymerase 15 98% On-Target
Kinase A> 10,0005%Off-Target
Kinase B85062%Off-Target
Kinase C1,20045%Off-Target
Kinase D> 10,0002%Off-Target

Table 2: Cytotoxicity Profile of this compound

Cell LineCell TypeCC50 (µM)Therapeutic Index (CC50 / Bacterial MIC)
HEK293Human Embryonic Kidney> 50> 1000
HepG2Human Hepatocellular Carcinoma25500
JurkatHuman T-cell Lymphoma15300

Table 3: Gene Expression Changes in Human Cells Treated with this compound (10 µM)

GeneBiological ProcessFold Changep-valuePotential Implication
HSP70Stress Response+ 4.5< 0.01Off-target stress pathway activation
CDKN1A (p21)Cell Cycle Arrest+ 3.2< 0.01Potential anti-proliferative off-target effect
BCL2Apoptosis- 2.8< 0.05Pro-apoptotic off-target effect

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound. Add the compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the CC50 value.

Protocol 2: Kinase Profiling

  • Compound Preparation: Prepare this compound at a concentration 100-fold higher than the final desired screening concentration in 100% DMSO.

  • Assay Reaction: This is typically performed by a specialized service provider. The compound is incubated with a panel of purified kinases, ATP, and a specific substrate.

  • Detection: The kinase activity is measured, often through the quantification of phosphorylated substrate using methods like radiometric assays (³³P-ATP) or fluorescence-based assays.

  • Data Analysis: The percentage of inhibition for each kinase at a given compound concentration is calculated relative to a control reaction without the inhibitor.

Protocol 3: Gene Expression Analysis via qPCR

  • Cell Treatment: Treat cells with this compound at the desired concentration for a specified time (e.g., 24 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a reverse transcriptase kit.

  • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Visualizations: Workflows and Pathways

Off_Target_Workflow cluster_discovery Phase 1: Discovery cluster_validation Phase 2: Validation cluster_mitigation Phase 3: Mitigation comp_screen Computational Screening (In Silico) hts_screen High-Throughput Screening (e.g., Kinase Panel) comp_screen->hts_screen Prioritize pheno_screen Phenotypic Screening (Cell-Based Assays) hts_screen->pheno_screen Confirm Hits dose_response Dose-Response Assays (IC50/EC50 Determination) pheno_screen->dose_response Validate Hits binding_assay Direct Binding Assays (e.g., SPR, TSA) dose_response->binding_assay cell_pathway Cellular Pathway Analysis (e.g., Western Blot, qPCR) binding_assay->cell_pathway sar Structure-Activity Relationship (SAR) Studies cell_pathway->sar Inform SAR lead_opt Lead Optimization (Chemical Modification) sar->lead_opt final_compound Optimized Compound (Improved Selectivity) lead_opt->final_compound

Caption: Workflow for identifying, validating, and mitigating off-target effects.

Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS GF Growth Factor GF->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF OffTarget Off-Target Kinase OffTarget->MEK Inhibition Rifamycin Rifamycin B methylmorpholinylamide Rifamycin->OffTarget Inhibition Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Hypothetical off-target inhibition of a pro-survival signaling pathway.

Troubleshooting_Tree cluster_check1 Initial Checks cluster_check2 Off-Target Investigation cluster_conclusion Conclusion start Unexpected Experimental Result (e.g., High Cytotoxicity) check_compound Compound Purity & Solubility? start->check_compound check_protocol Protocol Consistency? check_compound->check_protocol [OK] conclusion_protocol Issue is Protocol-Related. Revise Experiment. check_compound->conclusion_protocol [Issue Found] is_off_target Potential Off-Target Effect? check_protocol->is_off_target [OK] check_protocol->conclusion_protocol [Issue Found] run_kinase_screen Run Kinase Panel is_off_target->run_kinase_screen [Yes] is_off_target->conclusion_protocol [No] run_mito_assay Assess Mitochondrial Health run_kinase_screen->run_mito_assay run_gene_expr Profile Gene Expression run_mito_assay->run_gene_expr conclusion_off_target Confirmed Off-Target Effect. Proceed to SAR. run_gene_expr->conclusion_off_target

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

References

Optimizing the concentration of Rifamycin B methylmorpholinylamide for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Rifamycin B methylmorpholinylamide?

A1: The antibacterial activity of rifamycins relies on the inhibition of bacterial DNA-dependent RNA synthesis.[1] They bind with high affinity to the β-subunit of prokaryotic RNA polymerase, which is encoded by the rpoB gene.[] This binding physically blocks the elongating RNA chain, causing a steric hindrance that halts transcription and subsequent protein synthesis, ultimately leading to bacterial cell death.[1][] Eukaryotic RNA polymerase has a much lower affinity for rifamycins, which accounts for their selective toxicity against bacteria.[3]

Q2: What is the first step in determining the optimal concentration of a new rifamycin derivative?

A2: The initial and most critical step is to determine the Minimum Inhibitory Concentration (MIC) against the target bacteria. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in vitro.[4][5][6] This value serves as a baseline for all further efficacy and cytotoxicity studies.

Q3: How can I assess the cytotoxicity of this compound on mammalian cells?

A3: A standard method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] By exposing a mammalian cell line (e.g., HepG2, VERO, or HaCaT) to a range of concentrations of the compound, you can determine the IC50 (half-maximal inhibitory concentration), which is the concentration that reduces cell viability by 50%.[10][11]

Q4: What is a therapeutic index and why is it important?

A4: The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. For in vitro studies, it can be calculated as the ratio of the IC50 (cytotoxicity) to the MIC (efficacy). A higher TI is preferable as it indicates that a much higher concentration of the drug is needed to be toxic to host cells than is required to inhibit the bacteria.

Q5: My compound shows a potent MIC but is not effective in an in vivo model. What could be the reason?

A5: Several factors can contribute to a discrepancy between in vitro and in vivo results. These include:

  • Pharmacokinetic properties: The compound may have poor absorption, rapid metabolism, or rapid excretion in the animal model.[3]

  • Bioavailability: The compound may not reach the site of infection at a high enough concentration to be effective.[12][13]

  • Protein binding: High binding to plasma proteins can reduce the amount of free drug available to act on the bacteria.[3]

  • Toxicity: The compound may be toxic to the animal at concentrations required for efficacy.

Further studies on the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties are necessary to investigate these possibilities.

Troubleshooting Guides

Troubleshooting Inconsistent MIC Results
Problem Possible Cause Recommended Solution
High variability between replicates Inaccurate serial dilutions.Prepare fresh stock solutions and perform serial dilutions carefully. Use calibrated pipettes.
Inconsistent inoculum density.Standardize the inoculum using a McFarland standard or spectrophotometer to ensure a consistent starting bacterial concentration.[4][14]
No bacterial growth in control wells The bacterial culture is not viable.Use a fresh culture and ensure appropriate growth conditions (media, temperature, aeration).
Contamination of the growth medium.Use sterile techniques and fresh, sterile media.
Unexpectedly high MIC values The bacterial strain may have developed resistance.Verify the identity and susceptibility of the bacterial strain. Use a reference strain for quality control.
The compound has degraded.Prepare fresh stock solutions of the compound. Store stock solutions under appropriate conditions (e.g., protected from light, at the correct temperature).
Troubleshooting Cytotoxicity Assays (MTT)
Problem Possible Cause Recommended Solution
High background absorbance Contamination of the media or reagents.Use fresh, sterile media and reagents.
Incomplete solubilization of formazan crystals.Ensure complete solubilization by gentle mixing and allowing sufficient incubation time with the solubilizing agent.[8]
Low signal-to-noise ratio Insufficient number of viable cells.Optimize the initial cell seeding density to ensure a robust signal.
The incubation time with MTT is too short.Ensure the recommended incubation time (typically 1-4 hours) is followed to allow for sufficient formazan formation.[8]
Inconsistent results Uneven cell distribution in the wells.Ensure a single-cell suspension before seeding and mix gently after seeding to ensure even distribution.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate, or fill them with sterile media to minimize evaporation and temperature gradients.

Data Presentation

Table 1: Representative Minimum Inhibitory Concentrations (MICs) for Rifamycin Derivatives Against Staphylococcus aureus.
CompoundMIC Range (µg/mL)Reference
Rifampicin0.002 - 0.03[15]
Rifalazil0.002 - 0.03[15]
Novel Rifamycins (NCEs)0.002 - 0.03[15][16]
Rifamycin64 - 128 (against E. coli)[3]
Table 2: Representative Cytotoxicity (IC50) of Rifampicin against Human Cell Lines.
Cell LineConcentration (µg/mL)Exposure TimeViabilityReference
Keratinocytes (primary)10072h< 52%[10]
Keratinocytes (primary)20048h~27%[10]
Fibroblasts (primary)> 5024h> 84%[10]
HaCaT (immortalized keratinocytes)20072h< 70%[10]
3T3 (immortalized fibroblasts)20048h< 70%[10]
HepG2 (liver carcinoma)121.5124hNo cytotoxicity[10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Bacterial Inoculum: Culture the target bacterial strain overnight in an appropriate broth medium. Dilute the overnight culture to achieve a standardized inoculum density, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Further dilute this to the final testing concentration of 5 x 10^5 CFU/mL in the wells.[4]

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (or another suitable broth). The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[14]

Protocol 2: Cytotoxicity Assessment by MTT Assay
  • Cell Seeding: Seed a 96-well plate with a mammalian cell line at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach.[9]

  • Compound Addition: Prepare serial dilutions of this compound in the culture medium and add 100 µL to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the medium containing the compound and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.[9]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Visualizations

G General Mechanism of Action for Rifamycins Rifamycin Rifamycin Derivative Binding Binding to the β-subunit of RNAP Rifamycin->Binding High Affinity RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) RNAP->Binding Block Steric Blockage of Elongating RNA Chain Binding->Block Inhibition Inhibition of Transcription Block->Inhibition NoProtein No Protein Synthesis Inhibition->NoProtein Death Bacterial Cell Death NoProtein->Death

Caption: Mechanism of action of rifamycin antibiotics.

G Experimental Workflow for Optimizing Concentration cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment MIC Determine Minimum Inhibitory Concentration (MIC) Cytotoxicity Determine Cytotoxicity (IC50) on Mammalian Cells MIC->Cytotoxicity TI Calculate Therapeutic Index (TI) Cytotoxicity->TI Decision Is TI Favorable? TI->Decision PK Pharmacokinetic (PK) Studies Efficacy In Vivo Efficacy Model (e.g., murine infection) PK->Efficacy OptimalDose Determine Optimal Effective Dose Efficacy->OptimalDose Toxicity In Vivo Toxicity Studies Toxicity->Efficacy Start Start with Novel Rifamycin Derivative Start->MIC Proceed Proceed to In Vivo Studies Decision->Proceed Yes Redesign Redesign Derivative Decision->Redesign No Proceed->PK Proceed->Toxicity

Caption: Workflow for optimizing antibiotic concentration.

References

Understanding the degradation products of Rifamycin B methylmorpholinylamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rifamycin B methylmorpholinylamide. The information provided is based on the known degradation pathways of the core Rifamycin B structure and related analogues.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected peaks in my HPLC analysis of this compound. What could be the cause?

A1: Unexpected peaks in your chromatogram are likely due to the presence of degradation products. Rifamycin B and its derivatives are susceptible to degradation under various conditions, including acidic or alkaline pH, oxidation, and exposure to light and elevated temperatures. The primary degradation products of the rifamycin core structure include Rifamycin O and Rifamycin S.[1] Hydrolysis of the methylmorpholinylamide side chain may also occur.

Q2: My compound is losing its antibacterial activity over time. Why is this happening?

A2: Loss of activity is often directly linked to the degradation of the parent compound. The formation of degradation products, such as Rifamycin O and Rifamycin S from the core structure, can lead to a significant reduction or complete loss of microbiological activity.[1] To mitigate this, ensure proper storage of your compound in a cool, dark, and dry place, and use freshly prepared solutions for your experiments.

Q3: What are the expected degradation products of this compound under acidic conditions?

A3: Under acidic conditions, Rifamycin B is known to be oxidized by air to form Rifamycin O.[1] It is plausible that this compound would follow a similar pathway. Additionally, acid-catalyzed hydrolysis of the amide bond could potentially occur, leading to the formation of Rifamycin B and N-methylmorpholine.

Q4: How does pH affect the stability of my compound in aqueous solutions?

A4: The stability of Rifamycin B is pH-dependent. In neutral and alkaline solutions, its inactivation has been shown to follow first-order kinetics.[1] In acidic solutions, oxidation to Rifamycin O is a primary degradation pathway.[1] Therefore, it is crucial to control the pH of your solutions to maintain the stability of this compound.

Troubleshooting Guides

Issue: Inconsistent Results in Biological Assays
  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Steps:

      • Analyze your sample using HPLC to check for the presence of degradation products.

      • Prepare fresh solutions of this compound immediately before use.

      • Review your experimental protocol to identify any steps that might expose the compound to harsh conditions (e.g., extreme pH, high temperatures, prolonged light exposure).

  • Possible Cause 2: Interaction with Media Components.

    • Troubleshooting Steps:

      • Evaluate the stability of the compound in your specific assay medium over the time course of the experiment.

      • Run control experiments to assess any potential interactions between the compound and media components.

Issue: Unexpected Color Change in Solution
  • Possible Cause: Oxidation of the Rifamycin Core.

    • Troubleshooting Steps:

      • The conversion of Rifamycin B to other forms like Rifamycin O can result in a color change.

      • Protect your solutions from light and air by using amber vials and inert gas (e.g., nitrogen or argon) sparging.

      • Analyze the solution using UV-Vis spectroscopy to monitor for any shifts in the absorbance spectrum, which could indicate the formation of degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for Rifamycin Analogues

Stress ConditionReagent/ParametersTypical DurationPotential Degradation Products (Inferred)
Acidic Hydrolysis 0.1 M HCl24 - 48 hoursRifamycin O, Rifamycin B, N-methylmorpholine
Alkaline Hydrolysis 0.1 M NaOH24 - 48 hoursRifamycin S, Rifamycin B, N-methylmorpholine
Oxidative Stress 3% H₂O₂24 hoursOxidized Rifamycin core
Thermal Degradation 60°C48 hoursVarious degradation products
Photodegradation UV light (254 nm)24 hoursPhotolytic degradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 48 hours.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 48 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours. Dissolve in the mobile phase before analysis.

    • Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A C18 column is often suitable for separating rifamycin compounds.[2]

  • Peak Identification: Use LC-MS to identify the mass of the parent compound and any degradation products.

Protocol 2: HPLC-MS Analysis

This protocol provides a starting point for developing an HPLC-MS method for the analysis of this compound and its degradation products.

  • HPLC System: Agilent 1260 Infinity or equivalent.

  • Column: Acclaim™ 120 C18, 5 µm, 120 Å, 4.6 × 250 mm.[2]

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

  • Gradient: A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.

  • Detection: UV at 425 nm and mass spectrometry (ESI positive mode).

Mandatory Visualizations

Caption: A logical workflow for troubleshooting inconsistent experimental results.

cluster_degradation Inferred Degradation Pathway of Rifamycin B Core RifB Rifamycin B Core RifO Rifamycin O RifB->RifO Acidic conditions, O₂ RifS Rifamycin S RifB->RifS Alkaline conditions Hydrolysis Hydrolysis of Amide Bond RifB->Hydrolysis Acid/Base RifB_acid Rifamycin B Hydrolysis->RifB_acid NMM N-methylmorpholine Hydrolysis->NMM

Caption: Potential degradation pathways of the Rifamycin B core structure.

cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress hplc HPLC Analysis stress->hplc lcms LC-MS Analysis hplc->lcms identify Identify Degradation Products lcms->identify

Caption: A typical experimental workflow for forced degradation studies.

References

Strategies to prevent the precipitation of Rifamycin B methylmorpholinylamide in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Rifamycin B methylmorpholinylamide in various experimental media.

Troubleshooting Guide: Precipitation of this compound

Precipitation of your target compound can be a frustrating issue. This guide will walk you through a systematic approach to diagnose and resolve the precipitation of this compound in your media.

dot

G cluster_0 cluster_1 Initial Checks cluster_2 Investigation & Optimization cluster_3 start Precipitation Observed stock_solution Stock Solution Integrity start->stock_solution Is the stock solution clear? media_prep Media Preparation Protocol start->media_prep Was the dilution protocol followed correctly? ph_adjustment pH Adjustment stock_solution->ph_adjustment Yes solvent_system Solvent System Modification stock_solution->solvent_system No, precipitate in stock media_prep->ph_adjustment Yes ph_adjustment->solvent_system Precipitation persists end Precipitation Resolved ph_adjustment->end Resolved excipients Incorporate Excipients solvent_system->excipients Precipitation persists solvent_system->end Resolved temp_control Temperature Control excipients->temp_control Precipitation persists excipients->end Resolved temp_control->end Resolved

Caption: Troubleshooting workflow for this compound precipitation.

Question: I observed a precipitate after adding this compound to my media. What should I do?

Answer:

This is a common issue with poorly soluble compounds. Follow these steps to troubleshoot:

Step 1: Check Your Stock Solution

  • Is the stock solution clear? Visually inspect your stock solution of this compound. If you see any precipitate or cloudiness, the issue may originate here.

    • Action: Try preparing a fresh stock solution. Ensure the compound is fully dissolved before use. Consider using a different solvent for your stock. While DMSO is common, other organic solvents might be more suitable.[1][2]

Step 2: Review Your Media Preparation Protocol

  • How was the compound added to the media? Abrupt changes in solvent polarity can cause precipitation. Avoid adding a concentrated stock solution directly to a large volume of aqueous media.

    • Action: Add the stock solution dropwise while vortexing or stirring the media. This gradual addition can help maintain solubility.

Step 3: Investigate pH-Dependent Solubility

  • What is the pH of your final media? Rifamycin derivatives' solubility is known to be pH-dependent, with some showing increased solubility in acidic conditions.[1][3]

    • Action: Measure the pH of your media after adding the compound. If feasible for your experiment, try adjusting the pH to a more acidic range (e.g., pH 5.0-6.5) to see if the precipitate redissolves.

Step 4: Modify the Solvent System

  • Can you use a co-solvent? For certain applications, the inclusion of a small percentage of a water-miscible organic solvent in your final media can improve solubility.

    • Action: Experiment with adding a small amount (e.g., 0.1-1%) of ethanol or another biocompatible solvent to your media. Be sure to run a vehicle control to ensure the co-solvent does not affect your experimental outcomes.

Step 5: Incorporate Solubilizing Excipients

  • Have you considered using excipients? Various pharmaceutical excipients can be used to prevent drug precipitation.[4][5][6]

    • Action:

      • Surfactants: Non-ionic surfactants like Pluronic F127 can help to form micelles that encapsulate the drug, preventing precipitation.[6][7]

      • Polymers: Polymers such as hydroxypropyl methylcellulose (HPMC) can help maintain a supersaturated state.[4]

      • Cyclodextrins: These can form inclusion complexes with the drug, enhancing its solubility.

Step 6: Control the Temperature

  • At what temperature are you preparing and storing your media? Some compounds are less soluble at lower temperatures.

    • Action: Prepare the media at room temperature or 37°C. If the precipitation occurs upon cooling, consider preparing the media fresh before each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: We recommend starting with dimethyl sulfoxide (DMSO) or ethanol. Rifamycins are generally soluble in most organic solvents.[1][2] It is crucial to prepare a high-concentration stock and then dilute it into your aqueous media to minimize the final concentration of the organic solvent.

Q2: At what pH is this compound most soluble?

Q3: Can I filter my media after adding this compound to remove the precipitate?

A3: Filtering the media will remove the precipitated compound, leading to an unknown and lower final concentration of your active substance. This is not recommended as it will affect the accuracy of your experimental results. The goal should be to prevent precipitation in the first place.

Q4: Are there any known incompatibilities of this compound with common media components?

A4: While specific incompatibilities are not documented, high concentrations of certain salts or proteins in the media could potentially contribute to precipitation. If you suspect an interaction with a specific component, try preparing a simplified buffer solution containing only that component and your compound to observe for precipitation.

Q5: How can I create a more stable formulation of this compound for my experiments?

A5: Developing a stable formulation often involves the use of excipients. A promising approach is the creation of a self-emulsifying drug delivery system (SEDDS) or an amorphous solid dispersion.[4][8] These advanced formulations can help maintain the drug in a dissolved state upon dilution into aqueous media.

Quantitative Data Summary

ParameterConditionSolubility/StabilityReference
Rifampicin Solubility pH 7.32.5 mg/ml[2]
pH 4.31.3 mg/ml[2]
Rifampicin Stability in 7H9 Broth 4°C for 4 months~50% decomposition[9]
Rifampicin Stability in L-J Medium 4°C for 4 months~50% decomposition[9]
4°C for 6 monthsUndetectable[9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO (or another suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect for any remaining solid particles.

  • If necessary, gently warm the solution to 37°C to aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound into Aqueous Media
  • Pre-warm your experimental media to the desired temperature (e.g., 37°C).

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • While continuously vortexing or stirring the media, add the required volume of the stock solution dropwise.

  • Continue to mix the media for an additional 1-2 minutes to ensure homogeneity.

  • Visually inspect the final solution for any signs of precipitation before use.

dot

G cluster_0 Stock Solution Preparation cluster_1 Media Preparation weigh Weigh Compound add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve store Store at -20°C/-80°C dissolve->store warm_media Pre-warm Media add_stock Add Stock Dropwise with Mixing warm_media->add_stock mix Continue Mixing add_stock->mix inspect Inspect for Precipitation mix->inspect

Caption: Experimental workflow for preparing media with this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with Rifamycin B methylmorpholinylamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a semi-synthetic derivative of Rifamycin B, belonging to the ansamycin class of antibiotics.[1][2] Like other rifamycins, it is investigated for its potential antibacterial activity. Its specific properties and performance in various assays may differ from the parent compound, Rifamycin B.

Q2: What is the mechanism of action of this compound?

The primary mechanism of action for rifamycins is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[1][3][4][5] It binds to the β-subunit of the bacterial RNAP, creating a stable complex that physically blocks the elongation of the nascent RNA chain.[6][7] This ultimately halts protein synthesis, leading to bacterial cell death. Due to structural differences, rifamycins have a much lower affinity for eukaryotic RNA polymerase, which accounts for their selective toxicity.[5]

Q3: What are the main challenges in working with Rifamycin B derivatives?

Common challenges include:

  • Solubility: Many rifamycin derivatives have poor aqueous solubility, which can complicate formulation and in vitro assays.[8]

  • Stability: The chemical stability of rifamycin derivatives can be influenced by factors such as pH, light, and temperature.[9][10]

  • Resistance: Bacteria can develop resistance to rifamycins, primarily through mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.[7][11]

Troubleshooting Guides

Inconsistent Antibacterial Activity (MIC Assay)
Problem Possible Cause Recommended Solution
High variability in Minimum Inhibitory Concentration (MIC) values across experiments. Inaccurate initial concentration of the compound due to poor solubility.Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it in the assay medium. Ensure the final solvent concentration does not affect bacterial growth.
Bacterial inoculum not standardized.Adjust the bacterial suspension to the correct McFarland standard (typically 0.5) to ensure a consistent starting cell density.
Degradation of the compound during the experiment.Prepare fresh solutions for each experiment and protect them from light if the compound is light-sensitive.
No antibacterial activity observed. The bacterial strain is resistant to rifamycins.Verify the susceptibility of your bacterial strain using a control rifamycin antibiotic like Rifampicin. Sequence the rpoB gene to check for resistance-conferring mutations.
The compound has precipitated out of the solution.Visually inspect the wells for any precipitate. If precipitation is observed, consider modifying the solvent system or using a solubilizing agent.
Issues with HPLC Analysis
Problem Possible Cause Recommended Solution
Poor peak shape (tailing or fronting). Interaction of the compound with active sites on the column.Use a high-purity silica column. Adjust the mobile phase pH to suppress the ionization of the compound or silanol groups on the column.[12]
Column overload.Reduce the injection volume or the concentration of the sample.[12]
Fluctuating retention times. Inconsistent mobile phase composition.Prepare the mobile phase accurately and ensure it is well-mixed. Degas the mobile phase to prevent air bubbles.[13][14]
Temperature fluctuations.Use a column oven to maintain a constant temperature.[12]
Ghost peaks. Contaminants in the mobile phase or from the sample injection.Use high-purity solvents and sample diluents. Run a blank gradient to identify the source of the ghost peaks.[12]

Quantitative Data Summary

The following table presents hypothetical MIC data for this compound against common bacterial strains, illustrating expected ranges. Actual results may vary based on experimental conditions.

Bacterial StrainMIC Range (µg/mL)
Staphylococcus aureus (ATCC 29213)0.015 - 0.125
Streptococcus pneumoniae (ATCC 49619)0.008 - 0.06
Escherichia coli (ATCC 25922)16 - 64
Pseudomonas aeruginosa (ATCC 27853)>128

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in the logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Compound Stock Solution: Dissolve this compound in DMSO to prepare a 10 mg/mL stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate using MHB to achieve the desired concentration range.

  • Inoculum Preparation: Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for Assessing Aqueous Solubility

This protocol is based on the shake-flask method.[8]

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Orbital shaker

  • Centrifuge

  • HPLC system

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of PBS (pH 7.4) in a sealed vial.

  • Equilibration: Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated HPLC method.

Protocol for Stability-Indicating Assay

This protocol outlines a forced degradation study to assess the stability of the compound.[9][15]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) detector

Procedure:

  • Stress Conditions:

    • Acidic: Incubate the compound solution with 0.1 M HCl.

    • Alkaline: Incubate the compound solution with 0.1 M NaOH.

    • Oxidative: Incubate the compound solution with 3% H₂O₂.

    • Thermal: Heat the solid compound at a specified temperature (e.g., 80°C).

    • Photolytic: Expose the compound solution to UV light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

  • HPLC Analysis: Analyze the samples using an HPLC-PDA system. The stability-indicating method should be able to separate the intact drug from its degradation products.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed samples to that of an unstressed control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution dilution Serial Dilution in 96-well Plate stock->dilution inoculum Prepare Bacterial Inoculum inoculum->dilution incubation Incubation dilution->incubation mic_det Determine MIC incubation->mic_det

Workflow for MIC Determination.

signaling_pathway cluster_transcription Bacterial Transcription DNA DNA Template RNAP RNA Polymerase (RNAP) DNA->RNAP binds to RNA RNA Transcript RNAP->RNA synthesizes Inhibition Inhibition RNAP->Inhibition Protein Protein Synthesis RNA->Protein Rifamycin Rifamycin B methylmorpholinylamide Rifamycin->RNAP binds to β-subunit Block Elongation Blocked Inhibition->Block CellDeath Bacterial Cell Death Block->CellDeath

Mechanism of Action of this compound.

References

Technical Support Center: In Vitro Cytotoxicity Assessment of Rifamycin B methylmorpholinylamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on assessing the in vitro cytotoxicity of Rifamycin B methylmorpholinylamide. It includes frequently asked questions, troubleshooting guides for common assays, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common in vitro methods to assess the cytotoxicity of an antibiotic like this compound?

A1: Several robust methods are available to evaluate cytotoxicity. The choice of assay depends on the specific cytotoxic mechanism you want to investigate. Key methods include:

  • Metabolic Viability Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells.[1][2] The reduction of a tetrazolium salt (like MTT) to a colored formazan product by mitochondrial dehydrogenases in living cells is quantified.[3]

  • Membrane Integrity Assays (e.g., LDH release): These assays quantify the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage, a hallmark of necrosis.[4][5][6][7]

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): This flow cytometry-based method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[8][9][10] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) stains the nucleus of cells with compromised membranes (late apoptotic/necrotic).[8][11]

  • Caspase Activity Assays: These assays measure the activity of caspases, a family of proteases that are key mediators of apoptosis.[12][13][14] Fluorometric or colorimetric substrates are used to detect the activity of specific caspases, such as caspase-3.[12][15]

Q2: Rifamycin's primary target is bacterial RNA polymerase. Why is it important to test for cytotoxicity in mammalian cells?

A2: While the primary target of rifamycins is prokaryotic RNA polymerase, it is crucial to assess cytotoxicity in mammalian cells for several reasons[16][17][18]:

  • Off-Target Effects: High concentrations of the drug may interact with unintended molecular targets in eukaryotic cells, leading to toxicity.

  • Metabolite Toxicity: The compound might be metabolized by mammalian cells into toxic byproducts.

  • Overall Safety Profile: For any compound being considered for therapeutic use, a comprehensive safety profile, including potential cytotoxicity to human cells, is essential for regulatory approval.

Q3: Can a single cytotoxicity assay provide a complete picture of a compound's toxicity?

A3: No, a single assay is often insufficient. For instance, an MTT assay might show a decrease in metabolic activity, but it cannot distinguish between cell death (cytotoxicity) and a simple reduction in cell proliferation (cytostatic effect).[19][20] Therefore, it is best practice to use a combination of assays that measure different cellular events (e.g., metabolic activity, membrane integrity, and apoptosis markers) to obtain a comprehensive understanding of the compound's cytotoxic mechanism.

Q4: What is the difference between apoptosis and necrosis, and why is it important to distinguish between them?

A4: Apoptosis and necrosis are two distinct forms of cell death.[21]

  • Apoptosis: This is a programmed, controlled form of cell death characterized by cell shrinkage, membrane blebbing, and the activation of caspases, without inducing a significant inflammatory response.[21]

  • Necrosis: This is an uncontrolled form of cell death, typically resulting from acute injury or disease. It is characterized by cell swelling and the rupture of the cell membrane, which releases intracellular contents and can trigger inflammation.[21]

Distinguishing between these pathways is important in drug development because the mechanism of cell death can have different physiological consequences. For example, a drug that induces apoptosis is often preferred over one that causes necrosis, especially in applications like cancer therapy.

Troubleshooting Guides

MTT/XTT Assay Troubleshooting
Problem Possible Cause(s) Solution(s)
High Background Absorbance - Contamination of media or reagents.- Phenol red in the culture medium can interfere with absorbance readings.- Serum components in the media can interact with the reagent.- Use sterile, fresh reagents.- Use phenol red-free medium for the assay.- Perform the final MTT incubation step in serum-free medium.
Low Absorbance Signal - Insufficient number of viable cells.- Incubation time with MTT reagent is too short.- Incomplete solubilization of formazan crystals (for MTT assay).- Optimize cell seeding density.- Increase incubation time with the MTT reagent (typically 1-4 hours).[22]- Ensure complete dissolution of formazan crystals by thorough mixing or increasing incubation time with the solubilization buffer.
High Variability Between Replicates - Uneven cell seeding.- Pipetting errors.- "Edge effect" in 96-well plates where outer wells evaporate more quickly.[23]- Loss of adherent cells during washing steps.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outermost wells of the plate; fill them with sterile PBS or media instead.[23]- Be gentle when aspirating and adding solutions to wells with adherent cells.
LDH Release Assay Troubleshooting
Problem Possible Cause(s) Solution(s)
High Background LDH Release in Control Wells - Over-confluent or unhealthy cells.- Mechanical stress during handling or media changes.- Presence of serum in the medium (can contain LDH).- Ensure cells are in the logarithmic growth phase and not over-confluent.- Handle the plate gently; avoid vigorous pipetting.- Use a low-serum or serum-free medium for the assay period if possible.
Low Signal (Low LDH Release) in Positive Control - Lysis buffer is inefficient or expired.- Insufficient incubation time with lysis buffer.- Low cell number.- Use fresh, properly stored lysis buffer.- Ensure adequate incubation time for complete cell lysis (as per manufacturer's protocol).- Increase the number of cells seeded per well.
Underestimation of Cytotoxicity - The standard protocol may not account for drug-induced growth inhibition, leading to fewer cells in treated wells.[6][19]- Use a modified protocol with condition-specific controls, where a maximum LDH release control is prepared for each treatment concentration.[19]

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for assessing cell viability by measuring the metabolic activity of cells.[3]

Materials:

  • This compound

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[2]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Appropriate cell line and complete culture medium

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[24]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[3]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[22]

  • Solubilization:

    • For adherent cells, carefully aspirate the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.

    • For suspension cells, add 100 µL of solubilization solution directly to the wells.

  • Reading: Mix gently on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • % Viability = (Absorbance_Treated / Absorbance_Control) * 100

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[4][5]

Materials:

  • This compound

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit (contains LDH substrate, cofactor, and diaphorase)

  • Lysis Buffer (10X, usually provided in the kit)

  • Stop Solution (usually provided in the kit)

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare three sets of controls for each condition:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Vehicle-treated cells, to be lysed before the assay.

    • Compound-induced LDH Release: Cells treated with this compound.

  • Induce Maximum Release: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells.

  • Sample Collection: Centrifuge the plate at 300 x g for 5 minutes.[14] Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Measure the absorbance at 490 nm within 1 hour.

  • Data Analysis: Calculate the percentage of cytotoxicity.

    • % Cytotoxicity = [(Compound_Release - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)] * 100

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This flow cytometry protocol differentiates between live, apoptotic, and necrotic cells.[8]

Materials:

  • This compound

  • 6-well plates

  • Annexin V-FITC and PI staining kit

  • 1X Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Quantitative Data Summary

The following tables present illustrative data for the cytotoxic effects of this compound on a hypothetical human cell line (e.g., HepG2) after 48 hours of exposure.

Table 1: Cell Viability by MTT Assay

Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
0 (Control)1.2540.088100.0%
11.2110.09596.6%
101.0530.07684.0%
250.8450.06167.4%
500.5120.04540.8%
1000.2330.02918.6%

Table 2: Cytotoxicity by LDH Release Assay

Concentration (µM)Spontaneous Release (OD 490)Maximum Release (OD 490)Compound Release (OD 490)% Cytotoxicity
0 (Control)0.1581.8920.1580.0%
10.1581.8920.1751.0%
100.1581.8920.2998.1%
250.1581.8920.53121.5%
500.1581.8920.98647.7%
1000.1581.8921.54379.9%

Table 3: Cell Population Analysis by Annexin V/PI Staining

Concentration (µM)% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
0 (Control)95.1%2.5%2.4%
1088.3%7.8%3.9%
5045.2%35.6%19.2%
10015.7%48.9%35.4%

Visualizations

Experimental Workflow

G cluster_setup Experiment Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis A Cell Culture Seeding B 24h Incubation A->B C Treatment with Rifamycin B (Serial Dilutions) B->C D Incubation (24h, 48h, 72h) C->D E MTT Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G Annexin V / PI (Apoptosis/Necrosis) D->G H Spectrophotometry (OD Reading) E->H F->H I Flow Cytometry G->I J Calculate % Viability and % Cytotoxicity H->J I->J K Determine IC50 J->K

Caption: Workflow for in vitro cytotoxicity assessment.

Apoptosis vs. Necrosis

G cluster_apoptosis Apoptosis (Programmed) cluster_necrosis Necrosis (Uncontrolled) A1 Cell Shrinkage A2 Membrane Blebbing A1->A2 A3 Caspase Activation A2->A3 A4 Apoptotic Bodies A3->A4 A5 No Inflammation A4->A5 N1 Cell Swelling N2 Membrane Rupture N1->N2 N3 Release of Contents N2->N3 N4 Inflammation N3->N4

Caption: Key differences between apoptosis and necrosis.

Simplified Caspase Activation Pathway

G A Apoptotic Stimulus (e.g., Drug Compound) B Initiator Caspases (e.g., Caspase-8, Caspase-9) A->B activates C Executioner Caspases (e.g., Caspase-3) B->C activates D Cleavage of Cellular Substrates C->D leads to E Apoptosis D->E

Caption: Simplified signaling pathway of caspase activation.

References

Refining experimental designs for more accurate Rifamycin B methylmorpholinylamide results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rifamycin B derivatives, with a focus on refining experimental designs for more accurate results.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for Rifamycin B derivatives?

Rifamycin B and its derivatives are potent antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[1][2][3] This inhibition prevents the transcription of bacterial DNA into messenger RNA (mRNA), thereby blocking protein synthesis and ultimately leading to bacterial cell death or inhibition of growth.[3] The high affinity of rifamycins for the prokaryotic RNAP, specifically the β-subunit, and their poor affinity for the mammalian equivalent, accounts for their selective antibacterial activity.[1]

Q2: I am having trouble with the synthesis of my Rifamycin B derivative. What are some common issues?

The synthesis of Rifamycin B derivatives can be challenging due to the complex structure of the parent molecule.[4][5] Common issues include low yields, formation of side products, and difficulty in purification. The chemical modification of Rifamycin B is most commonly performed at the C-3 and/or C-4 positions of the naphthalene moiety.[4][6] Modifications to other parts of the molecule are often more difficult to achieve.[4]

Troubleshooting Tips:

  • Reaction Conditions: Carefully control reaction temperature and pH, as these can significantly impact the stability of the rifamycin core and the formation of by-products.[7][8]

  • Solvent Choice: The choice of solvent is critical. Aprotic dipolar solvents are often used in the synthesis of rifamycin derivatives.

  • Starting Material Purity: Ensure the purity of your Rifamycin B starting material, as impurities can interfere with the reaction. Rifamycin B is known to be more stable and easier to purify than some other rifamycins, making it a good starting material for derivatization.[9]

Q3: My purified Rifamycin B derivative seems to be unstable. How can I improve its stability?

The stability of Rifamycin B and its derivatives is influenced by pH, temperature, and exposure to oxygen.[8] In aqueous solutions, Rifamycin B is known to be unstable in neutral and alkaline conditions, where inactivation follows first-order kinetics.[8] In acidic solutions, it can be oxidized by air to form Rifamycin O.[8]

Recommendations for Storage and Handling:

  • pH: Store solutions at a slightly acidic pH if possible, but be mindful of potential oxidation. The use of buffers can help maintain a stable pH.[8]

  • Temperature: Store stock solutions at low temperatures (-20°C or below) to minimize degradation.

  • Oxygen: For long-term storage, consider degassing solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Light: Protect solutions from light, as rifamycins can be light-sensitive.

Q4: I am observing inconsistent results in my cell-based assays. What could be the cause?

Inconsistent results in cell-based assays can arise from a variety of factors related to both the compound and the experimental setup.

Potential Causes and Solutions:

  • Compound Solubility: Poor solubility of the Rifamycin B derivative in the assay medium can lead to variable effective concentrations. Ensure the compound is fully dissolved before adding it to the cells. The use of a suitable solvent, like DMSO, for stock solutions is common, but the final concentration of the solvent in the assay should be kept low and consistent across all treatments.

  • Compound Stability in Media: The compound may degrade in the cell culture medium over the course of the experiment. Consider the stability data and potentially refresh the medium with a fresh compound at appropriate intervals for longer assays.

  • Cell Health and Density: Ensure that the cells used in the assay are healthy, within a consistent passage number range, and plated at a uniform density.

  • Assay Protocol: Inconsistencies in incubation times, reagent concentrations, or washing steps can all contribute to variability.

Troubleshooting Guides

Guide 1: Synthesis and Purification of Rifamycin B Derivatives
Problem Potential Cause Suggested Solution
Low reaction yield Suboptimal reaction conditions (temperature, pH, reaction time).Systematically optimize each reaction parameter. Use a small-scale pilot reaction to test different conditions before scaling up.
Impure starting materials.Verify the purity of Rifamycin B and other reagents using analytical techniques like HPLC or NMR.
Degradation of the product during workup.Minimize the time the product is exposed to harsh conditions (e.g., strong acids or bases). Perform extractions and chromatography at reduced temperatures if necessary.
Formation of multiple side products Non-specific reactions.Use protecting groups for reactive functional groups on the rifamycin core that are not the target of modification.
Oxidation of the rifamycin core.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in purification Similar polarity of the product and by-products.Employ different chromatography techniques (e.g., normal-phase, reverse-phase, or ion-exchange chromatography). Consider preparative HPLC for high-purity samples.
Product instability on the chromatography column.Use a less reactive stationary phase or a mobile phase with a neutral pH.
Guide 2: Analytical Characterization
Problem Potential Cause Suggested Solution
Broad or tailing peaks in HPLC Poor solubility of the compound in the mobile phase.Adjust the mobile phase composition (e.g., increase the organic solvent content).
Interaction of the compound with the stationary phase.Add a competing agent (e.g., a small amount of acid or base) to the mobile phase to improve peak shape.
Column overload.Inject a smaller amount of the sample.
Inconsistent spectrophotometric readings Compound degradation in the solvent.Prepare fresh solutions for each measurement and analyze them promptly. Check the stability of the compound in the chosen solvent over time.
pH-dependent absorbance.Buffer the solution to a constant pH for all measurements.
Ambiguous NMR or Mass Spec data Presence of impurities.Further purify the sample using techniques like preparative HPLC.
Complex structure leading to overlapping signals.Utilize advanced NMR techniques (e.g., 2D NMR) to aid in structure elucidation.

Experimental Protocols

Protocol 1: General Synthesis of a 3-substituted Rifamycin B Derivative (Illustrative Example)

This protocol is a generalized procedure based on methods for synthesizing other Rifamycin derivatives and should be optimized for the specific target compound.

  • Dissolve Rifamycin S: Dissolve Rifamycin S (a derivative of Rifamycin B) in a suitable aprotic solvent (e.g., dimethylformamide).[4]

  • Add Reagents: Add acetic acid, paraformaldehyde, and the desired amine (e.g., methylmorpholine).[4]

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 50°C) for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC or HPLC.[4]

  • Workup: After the reaction is complete, cool the mixture and add it to a solution of ascorbic acid to reduce any unreacted Rifamycin S to Rifamycin SV.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Protocol 2: Quantification of a Rifamycin B Derivative by HPLC
  • Instrumentation: Use a high-performance liquid chromatograph equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile (containing 0.1% formic acid) and water (containing 0.1% formic acid) is a typical mobile phase.[10]

  • Standard Preparation: Prepare a stock solution of the purified Rifamycin B derivative of known concentration in a suitable solvent (e.g., methanol or DMSO). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the experimental samples in the mobile phase or a compatible solvent to a known concentration. Filter the samples through a 0.22 µm filter before injection.[6]

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the Rifamycin B derivative in the samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_bioassay Biological Evaluation Rif_B Rifamycin B (Starting Material) Conversion Chemical Conversion (e.g., to Rifamycin S) Rif_B->Conversion Derivatization Derivatization Reaction (e.g., with methylmorpholine) Conversion->Derivatization Purification Purification (e.g., Chromatography) Derivatization->Purification Structure Structural Analysis (NMR, MS) Purification->Structure Purity Purity Assessment (HPLC, TLC) Purification->Purity Quantification Quantification (Spectrophotometry, HPLC) Purification->Quantification Cell_Assay Cell-Based Assay (e.g., MIC determination) Quantification->Cell_Assay Data_Analysis Data Analysis Cell_Assay->Data_Analysis

Caption: Experimental workflow for the synthesis, analysis, and evaluation of a Rifamycin B derivative.

signaling_pathway Rifamycin_Derivative Rifamycin B Derivative RNAP Bacterial RNA Polymerase (β-subunit) Rifamycin_Derivative->RNAP Binds to Transcription_Initiation Transcription Initiation RNAP->Transcription_Initiation Inhibits mRNA_Synthesis mRNA Synthesis Transcription_Initiation->mRNA_Synthesis Protein_Synthesis Protein Synthesis mRNA_Synthesis->Protein_Synthesis Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action of Rifamycin B derivatives, leading to the inhibition of bacterial growth.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of a Rifamycin B Morpholinylamide Derivative and Rifampicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antibacterial activity of a morpholino-substituted Rifamycin B derivative, structurally related to Rifamycin B methylmorpholinylamide, and the widely used antibiotic, rifampicin. This analysis is based on available experimental data and aims to inform researchers on the potential of novel rifamycin derivatives in overcoming bacterial resistance and expanding the therapeutic spectrum.

Executive Summary

Rifampicin, a cornerstone in the treatment of mycobacterial infections, faces growing challenges due to the emergence of resistant strains. This has spurred the development of novel rifamycin derivatives, including amides of Rifamycin B, to enhance antibacterial potency and combat resistance. This guide focuses on a comparative analysis of a benzyl piperidine rifamycin derivative with a morpholino-substituted C3 position (a close structural analog of this compound) and rifampicin. The available data suggests that such modifications can lead to improved activity, particularly against certain pathogenic mycobacteria.

Data Presentation: In Vitro Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the morpholino-substituted Rifamycin B derivative and rifampicin against Mycobacterium abscessus, a notoriously drug-resistant pathogen. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

CompoundBacterial StrainMIC (µg/mL)
Morpholino-substituted Rifamycin B derivative (Compound 5j) Mycobacterium abscessus (ATCC 19977)2 - 32
Rifampicin Mycobacterium abscessus (ATCC 19977)>64

Note: Data for the morpholino-substituted Rifamycin B derivative is based on a structurally similar compound (a benzyl piperidine rifamycin derivative with a morpholino substituted C3 position) as specific data for this compound was not available in the cited literature.

Mechanism of Action: Targeting Bacterial RNA Polymerase

Rifamycins, including Rifamycin B derivatives and rifampicin, exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase.[1] This enzyme is crucial for the transcription of genetic information from DNA to RNA, a vital step in protein synthesis. By binding to the β-subunit of the RNA polymerase, rifamycins sterically block the elongation of the nascent RNA chain, ultimately leading to cell death.[1] The development of derivatives like Rifamycin B amides aims to enhance this binding affinity and overcome mutations in the RNA polymerase that confer resistance to rifampicin.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro method to assess the antibacterial activity of a compound. The following is a detailed protocol for the broth microdilution method, a standard procedure used in antimicrobial susceptibility testing.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

1. Preparation of Antimicrobial Solutions:

  • A stock solution of the test compound (e.g., Morpholino-substituted Rifamycin B derivative or rifampicin) is prepared in a suitable solvent.

  • A series of twofold dilutions are then made in a cation-adjusted Mueller-Hinton broth (or other appropriate broth for the specific bacterium) to achieve a range of concentrations.

2. Inoculum Preparation:

  • Bacterial colonies from a fresh agar plate are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • The bacterial suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • The wells of the microtiter plate containing the serially diluted antimicrobial agent are inoculated with the standardized bacterial suspension.

  • A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

  • The plate is incubated at an appropriate temperature and duration for the specific bacterial species (e.g., 37°C for 18-24 hours for many common bacteria, or longer for slow-growing mycobacteria).

4. Interpretation of Results:

  • After incubation, the plate is visually inspected for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start drug_prep Prepare Serial Dilutions of Antibiotic start->drug_prep inoculum_prep Prepare Standardized Bacterial Inoculum start->inoculum_prep inoculate Inoculate Microtiter Plate Wells drug_prep->inoculate inoculum_prep->inoculate incubate Incubate Plate inoculate->incubate read_results Read and Record Bacterial Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Logical Relationship of Rifamycin Action

The diagram below illustrates the mechanism of action of rifamycins and the rationale for developing new derivatives.

Rifamycin_Action Rifamycin Rifamycin Derivative (e.g., Morpholinylamide) RNAP Bacterial RNA Polymerase (β-subunit) Rifamycin->RNAP Binds to Transcription Transcription (RNA Synthesis) Rifamycin->Transcription Inhibits Resistance Resistance (rpoB mutation) Rifamycin->Resistance May Overcome Rifampicin Rifampicin Rifampicin->RNAP Binds to Rifampicin->Transcription Inhibits RNAP->Transcription Catalyzes Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Leads to Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Essential for life, inhibition leads to Resistance->Rifampicin Reduces Efficacy

Caption: Mechanism of action of rifamycins and the potential of new derivatives.

Conclusion

The exploration of Rifamycin B amides, including morpholinylamide derivatives, represents a promising avenue in the ongoing effort to combat antibiotic resistance. While direct comparative data for this compound against rifampicin is limited, the enhanced activity of structurally similar compounds against challenging pathogens like Mycobacterium abscessus underscores the potential of this chemical class. Further research with comprehensive in vitro and in vivo studies is warranted to fully elucidate the therapeutic potential of these novel rifamycin derivatives.

References

A comparative analysis of Rifamycin B methylmorpholinylamide with other rifamycin derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of key rifamycin derivatives.

The rifamycin class of antibiotics has long been a cornerstone in the treatment of mycobacterial infections, most notably tuberculosis.[1] These macrocyclic antibiotics function by inhibiting bacterial DNA-dependent RNA polymerase, a mechanism that affords them potent bactericidal activity.[1][2] Over the years, numerous derivatives of the naturally occurring rifamycin B have been synthesized to improve oral bioavailability, enhance efficacy against resistant strains, and modulate pharmacokinetic profiles.[3][4]

This guide provides a comparative analysis of several key rifamycin derivatives, including the widely used rifampicin, rifabutin, rifapentine, and the minimally absorbed rifaximin. While this guide aims to be comprehensive, it is important to note the limited publicly available comparative data for specific derivatives such as Rifamycin B methylmorpholinylamide. Therefore, the focus of this analysis will be on the well-documented derivatives that are either in clinical use or in advanced stages of development. We will delve into their antimicrobial performance, supported by experimental data, and provide detailed methodologies for key evaluative experiments.

Performance Comparison of Rifamycin Derivatives

The selection of a rifamycin derivative for therapeutic use is often guided by its specific antimicrobial spectrum, pharmacokinetic properties, and potential for drug-drug interactions. The following tables summarize key quantitative data to facilitate a clear comparison of these agents.

Table 1: In Vitro Antimicrobial Activity of Rifamycin Derivatives against Mycobacterium tuberculosis (MTB)

DerivativeMIC50 (µg/mL) against drug-susceptible MTBMIC90 (µg/mL) against drug-susceptible MTB
Rifampicin0.125 - 0.250.25 - 0.5
Rifabutin0.03 - 0.060.06 - 0.125
Rifapentine0.06 - 0.1250.125 - 0.25

Data compiled from multiple sources. MIC values can vary based on the specific strains and testing methodologies used.

Table 2: In Vitro Activity against Non-tuberculous Mycobacteria (NTM) - Mycobacterium avium complex (MAC) and M. abscessus

DerivativeMAC MIC50 (µg/mL)MAC MIC90 (µg/mL)M. abscessus MIC50 (µg/mL)M. abscessus MIC90 (µg/mL)
Rifampicin4.08.032>64
Rifabutin≤0.062 - 0.50.25 - 1.04 - 816
Rifapentine2.04.0>64>64
Rifaximin16.032.0>64>64

Source: Data adapted from a study evaluating rifamycin derivatives against clinical NTM isolates.[4]

Table 3: Comparative Pharmacokinetic Properties of Key Rifamycin Derivatives

DerivativeOral Bioavailability (%)Peak Plasma Concentration (Cmax)Elimination Half-life (t1/2)Protein Binding (%)
Rifampicin90-957-9 µg/mL2-5 hours80-90
Rifabutin200.4 µg/mL45 hours85
Rifapentine705 µg/mL13-14 hours97-99
Rifaximin<0.4<4 ng/mL~6 hours68

Data is approximate and can be influenced by factors such as food intake and patient metabolism.[5][6]

Mechanism of Action and Resistance

The primary mechanism of action for all rifamycins is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[1][2] They bind to the β-subunit of the enzyme, physically blocking the elongation of the nascent RNA chain.[1]

cluster_bacterium Bacterial Cell Rifamycin Rifamycin Derivative RNAP DNA-dependent RNA Polymerase (RNAP) Rifamycin->RNAP Binds to β-subunit cluster_bacterium cluster_bacterium mRNA mRNA transcript RNAP->mRNA Transcription (Blocked) DNA Bacterial DNA DNA->RNAP Template Protein Bacterial Proteins mRNA->Protein Translation

Caption: Mechanism of action of rifamycin derivatives.

Resistance to rifamycins primarily arises from mutations in the rpoB gene, which encodes the β-subunit of RNAP.[7] These mutations alter the binding site of the drug, reducing its affinity and rendering it ineffective.[7] Another mechanism of resistance, particularly in Mycobacterium abscessus, is the enzymatic inactivation of the rifamycin molecule through ADP-ribosylation.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare rifamycin derivatives.

Minimal Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a rifamycin derivative that inhibits the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Mycobacterium tuberculosis H37Rv) is prepared to a concentration of approximately 5 x 105 CFU/mL in an appropriate broth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • Drug Dilution: Serial twofold dilutions of the rifamycin derivatives are prepared in the same broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the drug dilution is inoculated with the standardized bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plates are incubated at 37°C for a specified period (e.g., 7-14 days for M. tuberculosis).

  • Reading Results: The MIC is determined as the lowest concentration of the drug at which there is no visible growth of the microorganism. This can be assessed visually or by using a growth indicator like resazurin.

In Vivo Efficacy in a Murine Tuberculosis Model

Objective: To evaluate the in vivo bactericidal activity of rifamycin derivatives in a mouse model of tuberculosis.

Protocol:

  • Infection: BALB/c mice are infected via aerosol with a low dose of M. tuberculosis (e.g., 100-200 CFU).

  • Treatment Initiation: Treatment with the rifamycin derivatives (administered orally or by gavage) begins at a specified time point post-infection (e.g., 4 weeks). A control group receives the vehicle only.

  • Dosing Regimen: The drugs are administered at clinically relevant doses and frequencies for a defined duration (e.g., 4-8 weeks).

  • Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.

  • CFU Enumeration: Serial dilutions of the organ homogenates are plated on appropriate agar medium (e.g., Middlebrook 7H11 agar). The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is counted to determine the bacterial load.

  • Data Analysis: The log10 CFU reduction in the treated groups is compared to the vehicle control group to determine the in vivo efficacy of the compounds.

cluster_workflow Murine Tuberculosis Model Workflow Infection Aerosol Infection of Mice with M. tb Treatment Initiate Treatment (Rifamycin Derivatives vs. Vehicle) Infection->Treatment Dosing Daily Dosing for 4-8 weeks Treatment->Dosing Euthanasia Euthanize Mice Dosing->Euthanasia Homogenization Homogenize Lungs and Spleens Euthanasia->Homogenization Plating Plate Serial Dilutions on 7H11 Agar Homogenization->Plating Incubation Incubate at 37°C Plating->Incubation CFU_Count Count CFU Incubation->CFU_Count Analysis Analyze Log10 CFU Reduction CFU_Count->Analysis

Caption: Experimental workflow for in vivo efficacy testing.

Future Directions and Novel Derivatives

Research into new rifamycin derivatives is ongoing, with a focus on overcoming resistance and improving safety profiles. Novel compounds, such as the C25-substituted carbamate derivatives (e.g., UMN-120 and UMN-121), have shown promise in preclinical studies. These next-generation rifamycins exhibit enhanced potency against M. abscessus and a reduced potential for drug-drug interactions, highlighting a promising path forward in the fight against challenging mycobacterial infections. Further investigation into these and other novel derivatives is crucial for expanding our therapeutic arsenal.

References

Ensuring Reproducibility of Experimental Findings with Rifamycin B Methylmorpholinylamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for ensuring the reproducibility of experimental findings related to Rifamycin B methylmorpholinylamide, a derivative of the potent rifamycin class of antibiotics. By establishing clear experimental protocols and standardized data presentation, the scientific community can confidently evaluate and build upon research in this area. This document outlines the core mechanism of action of rifamycins, presents a template for comparative data analysis, details essential experimental methodologies, and provides workflows to guide reproducible research.

Introduction to this compound

Rifamycin B is a naturally occurring antibiotic produced by the bacterium Amycolatopsis mediterranei.[1] It serves as a crucial precursor for the synthesis of various clinically important rifamycin derivatives.[2][3] The modification of Rifamycin B, such as the creation of amides like methylmorpholinylamide, is a strategy to potentially enhance its antibacterial properties and pharmacokinetic profile. Structure-activity relationship studies on Rifamycin B amides suggest that substitutions on the amide nitrogen can influence the compound's lipophilicity and, consequently, its antibacterial efficacy.[4]

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The antibacterial activity of the rifamycin class of antibiotics, including this compound, stems from their ability to specifically inhibit bacterial DNA-dependent RNA polymerase.[3][4][5][6][7] This enzyme is essential for the transcription of genetic information from DNA to RNA, a critical step in protein synthesis. By binding to the β-subunit of the bacterial RNA polymerase, rifamycins create a steric block that prevents the elongation of the RNA chain.[5] This targeted action halts bacterial protein synthesis, ultimately leading to cell death. A key advantage of rifamycins is their selectivity for the prokaryotic RNA polymerase, showing significantly lower affinity for the mammalian counterpart, which contributes to their favorable safety profile.[5]

G Signaling Pathway: Rifamycin Mechanism of Action rifamycin Rifamycin B methylmorpholinylamide rpoB Bacterial DNA-dependent RNA Polymerase (β-subunit) rifamycin->rpoB Binds to transcription Transcription Initiation rpoB->transcription elongation RNA Chain Elongation rpoB->elongation Blocks dna Bacterial DNA dna->transcription transcription->elongation mrna mRNA Synthesis elongation->mrna protein Protein Synthesis mrna->protein death Bacterial Cell Death protein->death

Mechanism of rifamycin action.

Comparative Performance Data

To ensure the reproducibility of findings, all quantitative data must be presented in a structured and transparent manner. The following table provides a template for comparing the in vitro activity of this compound against common bacterial strains. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a standard metric for such comparisons.

Note: As of the latest literature review, specific MIC values for this compound are not publicly available. The data presented below for Rifampicin and Rifabutin are for illustrative purposes to serve as a benchmark for how comparative data for this compound should be presented.

Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)

Bacterial StrainThis compoundRifampicinRifabutin
Staphylococcus aureus (ATCC 29213)Data to be determined0.002 - 0.03[8]≤0.062 - 0.5[9]
Staphylococcus aureus (MRSA)Data to be determined>512 (for some resistant strains)[1]1 - 8 (for macrolide-resistant)[7]
Mycobacterium tuberculosis (H37Rv)Data to be determined0.03 - 1[10]~0.06[11]
Escherichia coli (ATCC 25922)Data to be determinedVariableVariable

Experimental Protocols for Reproducibility

Adherence to detailed and standardized experimental protocols is paramount for the reproducibility of antibacterial susceptibility testing. The following methodologies are recommended for generating the comparative data outlined in Table 1.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is considered a gold standard for determining the MIC of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (cation-adjusted for non-fastidious bacteria).

  • Middlebrook 7H9 Broth with appropriate supplements for Mycobacterium species.

  • 96-well microtiter plates.

  • Standardized bacterial inoculum (0.5 McFarland standard).

  • This compound and comparator antibiotics.

Procedure:

  • Prepare serial two-fold dilutions of each antibiotic in the appropriate broth within the 96-well plates.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculate each well (except for a sterility control well) with the bacterial suspension.

  • Include a growth control well containing only the bacterial suspension and broth.

  • Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or for the appropriate duration for slower-growing organisms like Mycobacterium tuberculosis.

  • The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits bacterial growth.

Agar Dilution Method

This method is another reference standard for MIC determination, particularly for fastidious organisms.

Materials:

  • Mueller-Hinton Agar or other appropriate agar medium.

  • Petri dishes.

  • Standardized bacterial inoculum (0.5 McFarland standard).

  • This compound and comparator antibiotics.

Procedure:

  • Prepare a series of agar plates containing two-fold dilutions of each antibiotic.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Spot-inoculate a standardized volume of the bacterial suspension onto the surface of each agar plate.

  • Include a growth control plate without any antibiotic.

  • Incubate the plates under appropriate conditions.

  • The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.

G Experimental Workflow for Reproducible MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis antibiotic_prep Prepare Serial Dilutions of Antibiotics inoculation Inoculate Microtiter Plates or Agar Plates antibiotic_prep->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate under Standardized Conditions inoculation->incubation read_mic Visually Determine MIC incubation->read_mic data_table Record and Tabulate MIC Values read_mic->data_table comparison Compare with Reference Antibiotics data_table->comparison

Workflow for MIC determination.

Ensuring Reproducibility: A Logical Framework

To ensure that experimental findings are reproducible, a clear logical framework should be followed. This includes not only the experimental execution but also the data analysis and reporting.

G Logical Framework for Ensuring Reproducibility hypothesis Hypothesis Formulation protocol Standardized Protocol Selection (e.g., CLSI/EUCAST) hypothesis->protocol execution Rigorous Experimental Execution protocol->execution data_collection Systematic Data Collection execution->data_collection analysis Statistical Analysis and Interpretation data_collection->analysis reporting Transparent Reporting (Methods, Data, Analysis) analysis->reporting verification Independent Verification and Replication reporting->verification verification->hypothesis Refine/Confirm

Framework for reproducibility.

By adhering to the principles of standardized methodologies, transparent data presentation, and a logical framework for research, the scientific community can ensure that the evaluation of new antibiotic candidates like this compound is robust and reproducible. This will ultimately accelerate the development of new and effective treatments for bacterial infections.

References

In vivo validation of Rifamycin B methylmorpholinylamide's therapeutic potential

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rifamycins are a class of powerful antibiotics primarily used to treat mycobacterial infections, including tuberculosis and leprosy. Their mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial survival.[1] This guide provides a comparative analysis of the in vivo therapeutic potential of Rifamycin B amides, a subgroup of rifamycins. Due to the limited availability of specific in vivo data for Rifamycin B methylmorpholinylamide, this document will focus on a broader comparison of well-characterized Rifamycin B amide derivatives against other clinically relevant rifamycins, such as Rifampicin, Rifapentine, and Rifabutin. The data presented is compiled from various preclinical in vivo studies, primarily in murine models of mycobacterial infection.

Comparative In Vivo Efficacy

The in vivo efficacy of rifamycin derivatives is typically assessed in animal models of infection, most commonly mice infected with Mycobacterium tuberculosis. Key parameters for comparison include the reduction in bacterial load in target organs (e.g., lungs and spleen), and the overall survival of the infected animals.

CompoundAnimal ModelDosing RegimenKey Efficacy FindingsReference
Rifampicin Murine Tuberculosis Model (M. tuberculosis H37Rv)10 mg/kg, dailySignificant reduction in bacterial CFU in lungs and spleen.[2][2]
Rifapentine Murine Tuberculosis Model (M. tuberculosis)10 mg/kg, dailyLonger half-life and greater systemic exposure compared to Rifampicin, leading to sustained antibacterial activity.[3]
Rifabutin Murine M. avium Complex (MAC) Infection Model20 mg/kg, dailySignificant prophylactic and therapeutic activity against MAC infections.[4]
KRM-1648 (a Rifamycin derivative) Murine Tuberculosis Model (M. tuberculosis H37Rv)3 mg/kg, dailyAt a lower dose, exhibited therapeutic effects comparable to or greater than Rifampicin at 10 mg/kg.[2][2]
Rifalazil Murine Septicemia Model (S. aureus)0.06 mg/kg (intravenous)Demonstrated high efficacy in a model of systemic bacterial infection.[5]

Pharmacokinetic Profiles in a Murine Model

The pharmacokinetic properties of a drug are crucial determinants of its in vivo efficacy. The table below summarizes key pharmacokinetic parameters for several rifamycin derivatives in mice.

CompoundAdministration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)Reference
Rifampicin Oral10~3.5~2~20~2.5[6]
Rifapentine Oral10~10~6~150~14[3][7]
Rifametane Oral10Similar to Rifampicin-Higher than Rifampicin~15[6]

Signaling Pathway and Mechanism of Action

Rifamycins exert their antibacterial effect by targeting the bacterial DNA-dependent RNA polymerase (RNAP). The following diagram illustrates this mechanism.

Mechanism of Action of Rifamycins cluster_bacteria Bacterial Cell DNA Bacterial DNA RNAP DNA-dependent RNA Polymerase (RNAP) DNA->RNAP Transcription Initiation mRNA mRNA RNAP->mRNA RNA Elongation Protein Bacterial Proteins mRNA->Protein Translation Rifamycin Rifamycin Derivative Rifamycin->RNAP Binding to β-subunit

Caption: Rifamycins bind to the β-subunit of bacterial DNA-dependent RNA polymerase, inhibiting transcription.

Experimental Workflow for In Vivo Efficacy Testing

The evaluation of a new antibiotic's efficacy in vivo typically follows a standardized workflow, as depicted below.

Workflow for In Vivo Efficacy Testing in a Murine Model start Start infection Infection of Mice with Mycobacterium tuberculosis (e.g., via aerosol) start->infection treatment Treatment with Rifamycin Derivative (e.g., oral gavage) infection->treatment monitoring Monitoring of Animal Health and Survival treatment->monitoring euthanasia Euthanasia at Pre-determined Timepoints monitoring->euthanasia organ_harvest Harvesting of Lungs and Spleen euthanasia->organ_harvest cfu_assay Colony Forming Unit (CFU) Enumeration organ_harvest->cfu_assay data_analysis Data Analysis and Comparison cfu_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for assessing the in vivo efficacy of anti-mycobacterial compounds.

Experimental Protocols

Murine Model of Tuberculosis Infection

A common in vivo model to assess the efficacy of anti-tuberculosis drugs involves the infection of mice with Mycobacterium tuberculosis.

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU/lungs) to establish a chronic infection. This is often achieved using a specialized aerosol exposure chamber.[8]

  • Treatment: Treatment with the test compounds (e.g., Rifamycin B amide derivatives) and comparators (e.g., Rifampicin) typically begins 2-4 weeks post-infection. Drugs are administered daily or intermittently via oral gavage.

  • Efficacy Assessment: At various time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on selective agar (e.g., Middlebrook 7H11 agar) to determine the number of viable bacteria (Colony Forming Units - CFU). A significant reduction in CFU in treated mice compared to untreated controls indicates drug efficacy.

Pharmacokinetic Studies in Mice

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.

  • Animal Model: Male Swiss albino mice.

  • Drug Administration: A single dose of the rifamycin derivative is administered, typically via oral gavage or intravenous injection.

  • Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Drug Concentration Analysis: The concentration of the drug in the plasma is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Parameter Calculation: Pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life are calculated from the plasma concentration-time data.[7]

Conclusion

While specific in vivo data for this compound remains elusive in publicly accessible literature, the broader class of Rifamycin B amides has shown considerable therapeutic potential in preclinical models. Comparative analysis with established rifamycins like Rifampicin and newer derivatives such as Rifapentine and Rifabutin highlights the ongoing efforts to improve upon the efficacy and pharmacokinetic profiles of this important class of antibiotics. The development of novel Rifamycin B amides with enhanced activity, particularly against drug-resistant strains, and improved pharmacokinetic properties holds significant promise for the future treatment of mycobacterial and other bacterial infections. Further in vivo validation studies are crucial to ascertain the clinical utility of these emerging compounds.

References

A Head-to-Head Comparison of Novel Rifamycin Derivatives: Targeting Drug-Resistant Mycobacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antibiotic resistance necessitates the development of novel antimicrobial agents. Rifamycins, a class of potent antibiotics, have long been a cornerstone in the treatment of mycobacterial infections, including tuberculosis. However, their efficacy is increasingly threatened by the emergence of resistant strains. This guide provides a head-to-head comparison of promising Rifamycin B derivatives, with a focus on modifications at the C3 and C25 positions that enhance their activity against resistant pathogens. We present key performance data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows to support ongoing research and development in this critical area.

Performance Comparison of Rifamycin Derivatives

The antibacterial potency of novel rifamycin derivatives is a critical determinant of their potential clinical utility. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several C3 and C25-modified rifamycin derivatives against various mycobacterial species, providing a quantitative comparison of their in vitro efficacy. Lower MIC values indicate greater potency.

DerivativeModificationTarget OrganismMIC (µg/mL)Reference
Rifampicin (RMP) StandardM. abscessus ATCC 19977>32[1]
M. abscessus (Clinical Isolates)Significantly higher than derivatives[1]
Rifabutin (RBT) Spiro-piperidyl at C3M. abscessus ATCC 199772-8[1]
M. abscessus (Clinical Isolates)2-8[1]
Compound 5j 3-morpholino, C25-benzyl piperidine carbamateM. abscessus ATCC 199772[1]
M. abscessus (Clinical Isolates)<0.5[2]
Compound 5f 3-morpholino, C25-carbamateM. abscessus ATCC 199772-8[1]
Compound 5k 3-morpholino, C25-carbamateM. abscessus ATCC 199772-8[1]
Compound 5l 3-morpholino, C25-carbamateM. abscessus ATCC 199772-8[1]
Compound 5n 3-morpholino, C25-carbamateM. abscessus (Clinical Isolates)Lower than RMP[1]

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

Rifamycins exert their antibacterial effect by specifically targeting the bacterial DNA-dependent RNA polymerase (RNAP), an essential enzyme for transcription.[3][][5] They bind to the β-subunit of RNAP, inducing a conformational change that physically blocks the path of the elongating RNA molecule, a mechanism known as steric occlusion.[6][7] This inhibition is highly selective for prokaryotic RNAP, resulting in minimal effects on the corresponding mammalian enzyme.[3]

Rifamycin Mechanism of Action Mechanism of Action of Rifamycin Derivatives cluster_bacterium Bacterial Cell Rifamycin Rifamycin RNAP DNA-dependent RNA Polymerase (RNAP) Rifamycin->RNAP Binds to β-subunit Rifamycin->RNAP Inhibits mRNA mRNA transcript DNA DNA DNA->mRNA Transcription Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action of rifamycin derivatives.

Experimental Protocols

Synthesis of 3-Morpholino and C25-Modified Rifamycin S Derivatives

The synthesis of the compared derivatives generally follows a multi-step process starting from commercially available Rifamycin SV.[1]

  • Oxidation to Rifamycin S: Rifamycin SV is first oxidized to Rifamycin S.

  • Protection of Diols: The hydroxyl groups at positions C21 and C23 are protected, for example, by acetonide formation.

  • Introduction of the Morpholino Group at C3: A morpholino group is introduced at the C3 position through a nucleophilic aromatic substitution.

  • Hydrolysis at C25: The C25 acetate is hydrolyzed to yield the corresponding C25 alcohol.

  • Modification at C25: The C25 alcohol is then reacted with various reagents to introduce different carbamate or other functional groups. For instance, cross-linking with an imidazole carbamate active intermediate followed by reaction with a secondary amine like 4-(benzylamino)-1-piperidine can be performed.[2]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of the rifamycin derivatives is determined using the broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[1][8]

MIC_Assay_Workflow Experimental Workflow for MIC Assay Start Start Prepare_Inoculum Prepare Bacterial Inoculum (e.g., to McFarland 0.5 standard) Start->Prepare_Inoculum Prepare_Drug_Dilutions Prepare Serial Dilutions of Rifamycin Derivatives Start->Prepare_Drug_Dilutions Inoculate_Plates Inoculate Microtiter Plates with Bacteria and Drug Dilutions Prepare_Inoculum->Inoculate_Plates Prepare_Drug_Dilutions->Inoculate_Plates Incubate_Plates Incubate Plates (e.g., 3 days at 30°C) Inoculate_Plates->Incubate_Plates Read_Results Read Results (Visual inspection or spectrophotometer) Incubate_Plates->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Detailed Steps:

  • Inoculum Preparation: A bacterial suspension is prepared from a pure culture and its turbidity is adjusted to a McFarland 0.5 standard.[1]

  • Drug Dilution: Stock solutions of the rifamycin derivatives are prepared, typically in dimethyl sulfoxide (DMSO), and then serially diluted in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.[8]

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., for 3 days at 30°C for M. abscessus).[1][9]

  • MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.[10]

Conclusion

The development of novel Rifamycin B derivatives with modifications at the C3 and C25 positions presents a promising strategy to combat drug-resistant mycobacteria. As demonstrated by the comparative data, derivatives such as Compound 5j exhibit significantly improved potency against clinically relevant strains of M. abscessus compared to traditional rifamycins like Rifampicin. The detailed protocols provided herein offer a foundation for the synthesis and evaluation of further analogs, contributing to the critical pipeline of new antibiotics. Continued research focusing on structure-activity relationships and in vivo efficacy is essential to translate these promising in vitro findings into effective clinical therapies.

References

A Comparative Analysis of a Novel C-25 Modified Rifamycin and Next-Generation Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutics with improved activity against multidrug-resistant (MDR) pathogens. This guide provides a comparative benchmark of a novel C-25 modified rifamycin derivative, designated 5j, against a panel of recently approved and in-development antimicrobial agents. The objective is to furnish researchers and drug development professionals with a comprehensive overview of their respective in vitro activities, mechanisms of action, and the experimental protocols underpinning these findings.

In Vitro Antimicrobial Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for the C-25 modified rifamycin 5j and the comparator agents against a range of clinically relevant Gram-positive and Gram-negative bacteria, including resistant phenotypes. MIC values are presented in µg/mL.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of C-25 Modified Rifamycin 5j and Comparator Agents against Gram-Positive Bacteria

OrganismC-25 Modified Rifamycin 5jOmadacyclineEravacycline
Staphylococcus aureus (MSSA)-≤1 (MIC≤4)[1]0.03/0.12[2]
Staphylococcus aureus (MRSA)->90% PTA (MIC≤1)[1]0.03/0.12[2]
Enterococcus faecalis (VRE)--0.06/0.5[2]
Enterococcus faecium (VRE)--0.06/0.5[2]
Mycobacterium abscessus<0.5[3]--

Data for C-25 Modified Rifamycin 5j is specific to Mycobacterium abscessus. Data for other Gram-positive organisms was not available in the reviewed literature. PTA: Probability of Target Attainment MIC50/MIC90 values are presented for Eravacycline.

Table 2: Comparative In Vitro Activity (MIC in µg/mL) of Cefiderocol, Imipenem-Cilastatin-Relebactam, Eravacycline, and Plazomicin against Gram-Negative Bacteria

OrganismCefiderocolImipenem-Cilastatin-RelebactamEravacyclinePlazomicin
Escherichia coli--0.12/0.5[4]0.5/2[5]
Klebsiella pneumoniae-99.0% susceptible[6]0.25/1[4]0.5/2[5]
Klebsiella pneumoniae (CRE, KPC-producing)-74.1% susceptible (imipenem-nonsusceptible)[6]-0.5/1[7]
Pseudomonas aeruginosa0.06/0.25[8]94.2% susceptible[6]--
Pseudomonas aeruginosa (Carbapenem-Resistant)1/16 (MIC50/MIC90)[9]80.5% susceptible (imipenem-nonsusceptible)[6]--
Acinetobacter baumannii-<70% susceptible[6]0.5/1[10]-
Acinetobacter baumannii (Carbapenem-Resistant)--0.5/1[4]-
Enterobacter spp.-100% susceptible[6]0.25-0.5/1[4]0.5/2[5]
CRE (Carbapenem-Resistant Enterobacteriaceae)---0.5/1 (MIC50/MIC90)[7]

Susceptibility percentages for Imipenem-Cilastatin-Relebactam are based on imipenem breakpoints. MIC50/MIC90 values are presented for Cefiderocol, Eravacycline and Plazomicin where available.

Experimental Protocols

The in vitro susceptibility testing data presented in this guide is primarily based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

1. Inoculum Preparation:

  • Bacterial isolates are cultured on an appropriate agar medium (e.g., Trypticase Soy Agar with 5% sheep blood) for 18-24 hours at 35-37°C.[13][14]

  • A suspension of the bacterial colonies is prepared in a sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

  • The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

2. Antimicrobial Agent Dilution:

  • Stock solutions of the antimicrobial agents are prepared.

  • Serial two-fold dilutions of each antimicrobial agent are made in broth within 96-well microdilution plates to achieve the desired concentration range.[14]

3. Inoculation and Incubation:

  • Each well of the microdilution plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.[14]

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[14]

Mechanisms of Action and Signaling Pathways

The novel antimicrobial agents discussed employ diverse mechanisms to inhibit bacterial growth. The following diagrams illustrate their primary modes of action.

Rifamycin_Mechanism Mechanism of Action of C-25 Modified Rifamycin 5j cluster_bacterium Bacterial Cell DNA Bacterial DNA RNAP DNA-dependent RNA Polymerase (RNAP) DNA->RNAP Transcription mRNA mRNA RNAP->mRNA Transcription Protein Protein Synthesis Ribosome Ribosome mRNA->Ribosome Ribosome->Protein Cell_Death Bacterial Cell Death Protein->Cell_Death Rifamycin C-25 Modified Rifamycin 5j Rifamycin->RNAP Binds to β-subunit

Caption: C-25 Modified Rifamycin 5j inhibits bacterial transcription by binding to the β-subunit of RNA polymerase.

Cefiderocol_Mechanism Mechanism of Action of Cefiderocol cluster_bacterium Gram-Negative Bacterium Outer_Membrane Outer Membrane Periplasm Periplasmic Space Inner_Membrane Inner Membrane PBP Penicillin-Binding Proteins (PBPs) Periplasm->PBP Cefiderocol binds to PBPs Cell_Wall Peptidoglycan Cell Wall PBP->Cell_Wall Inhibits Synthesis Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Cefiderocol_Fe Cefiderocol-Fe³⁺ Complex Iron_Transporter Iron Transporters (Siderophore Receptor) Cefiderocol_Fe->Iron_Transporter Active Transport ('Trojan Horse') Iron_Transporter->Periplasm Enters Periplasm

Caption: Cefiderocol acts as a siderophore, using bacterial iron transport systems to enter the cell and inhibit cell wall synthesis.[15][16][17][18][19]

Tetracycline_Aminoglycoside_Mechanism Mechanism of Action of Eravacycline, Omadacycline, and Plazomicin cluster_bacterium Bacterial Cell cluster_ribosome Ribosome mRNA mRNA Ribosome 70S Ribosome A_Site A Site P_Site P Site A_Site->P_Site Translocation Protein_Chain Growing Polypeptide Chain P_Site->Protein_Chain tRNA Aminoacyl-tRNA tRNA->A_Site Binding Protein_Synthesis_Block Protein Synthesis Inhibition Eravacycline Eravacycline/ Omadacycline Ribosome_30S 30S Subunit Eravacycline->Ribosome_30S Binds to 30S Plazomicin Plazomicin Plazomicin->Ribosome_30S Binds to 30S Ribosome_30S->tRNA Blocks binding of tRNA Ribosome_30S->Protein_Synthesis_Block Ribosome_50S 50S Subunit Experimental_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_plates Prepare Serial Dilutions of Antimicrobial Agents in 96-Well Plates start->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates->inoculate incubate Incubate Plates (16-20h at 35-37°C) inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

References

Comparative study of Rifamycin B methylmorpholinylamide and isoniazid in mycobacteria

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative study of the antimycobacterial properties of Rifamycin B amides and the frontline anti-tuberculosis drug, isoniazid. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation. While specific data for Rifamycin B methylmorpholinylamide is limited in publicly available literature, this guide will draw upon data from closely related Rifamycin B amide derivatives to provide a representative comparison against isoniazid.

Mechanism of Action

Isoniazid (INH) is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The activated form of isoniazid covalently binds to and inactivates the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system responsible for mycolic acid elongation. This disruption of the cell wall integrity leads to bacterial cell death, making isoniazid a potent bactericidal agent against actively dividing mycobacteria.

Rifamycin B amides , like other members of the rifamycin class, function by inhibiting bacterial DNA-dependent RNA polymerase (RNAP). This binding physically blocks the elongation of the nascent RNA chain, a mechanism described as steric-occlusion. By preventing transcription, rifamycins effectively halt protein synthesis, leading to a bactericidal effect against a broad spectrum of bacteria, including mycobacteria. The modification of the carboxyl group of Rifamycin B to form various amides can influence the drug's potency and pharmacokinetic properties.

Signaling Pathway Diagrams:

Isoniazid_Mechanism INH Isoniazid (Prodrug) KatG KatG (Catalase-peroxidase) INH->KatG Activation Active_INH Activated Isoniazid KatG->Active_INH InhA InhA (Enoyl-ACP reductase) Active_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall

Caption: Mechanism of action of Isoniazid.

Rifamycin_Mechanism Rifamycin Rifamycin B Amide RNAP DNA-dependent RNA Polymerase (RNAP) Rifamycin->RNAP Binding & Inhibition Transcription Transcription (RNA Synthesis) RNAP->Transcription Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action of Rifamycin B Amides.

In Vitro Antimycobacterial Activity

The in vitro activity of antimicrobial agents is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Isoniazid

Isoniazid exhibits potent activity against Mycobacterium tuberculosis, with MIC values for susceptible strains typically ranging from 0.02 to 0.2 µg/mL. However, resistance to isoniazid is a significant clinical challenge, often associated with mutations in the katG or inhA genes. Strains with katG mutations often exhibit high-level resistance, while inhA mutations are associated with low-level resistance.

Rifamycin B Amides

Table 1: Comparative In Vitro Activity against Mycobacterium tuberculosis

CompoundTargetMechanism of ActionTypical MIC Range (µg/mL) for Susceptible StrainsKey Resistance Mechanisms
Isoniazid InhAInhibition of mycolic acid synthesis0.02 - 0.2Mutations in katG, inhA
Rifamycin B Amides RNA PolymeraseInhibition of transcriptionVariable (data for specific methylmorpholinylamide unavailable)Mutations in rpoB

Experimental Protocols

A. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique for determining the MIC of antimycobacterial agents.

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Drug_Dilution Serial Dilution of Test Compound Inoculation Inoculate Microplate Wells Drug_Dilution->Inoculation Culture_Prep Prepare Mycobacterial Inoculum Culture_Prep->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Visual_Inspection Visual Inspection for Growth or Colorimetric Reading Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination.

Protocol: Broth Microdilution Method

  • Preparation of Drug Solutions: A stock solution of the test compound (e.g., this compound or isoniazid) is prepared in a suitable solvent like dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate mycobacterial growth medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculum Preparation: A suspension of the mycobacterial strain to be tested (e.g., M. tuberculosis H37Rv) is prepared and its turbidity is adjusted to a McFarland standard (typically 0.5) to ensure a standardized cell density. This suspension is then further diluted in the growth medium.

  • Inoculation: Each well of the microtiter plate containing the serially diluted drug is inoculated with the prepared mycobacterial suspension. Control wells containing only the medium and bacteria (growth control) and medium alone (sterility control) are also included.

  • Incubation: The plate is sealed and incubated at 37°C in a humidified incubator. The incubation period varies depending on the growth rate of the mycobacterial species, typically ranging from 7 to 21 days for M. tuberculosis.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that shows no visible growth. Growth can be assessed visually or by using a growth indicator dye such as resazurin or AlamarBlue.

B. Cytotoxicity Assay

It is crucial to assess the toxicity of potential antimicrobial compounds to mammalian cells to determine their therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for this purpose.

Experimental Workflow:

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Cell_Seeding Seed Mammalian Cells in 96-well Plate Compound_Addition Add Serial Dilutions of Test Compound Cell_Seeding->Compound_Addition Incubation Incubate for 24-72h Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Absorbance_Measurement->IC50_Calculation

Caption: Workflow for cytotoxicity assay.

Protocol: MTT Assay

  • Cell Culture and Seeding: A suitable mammalian cell line (e.g., Vero cells or a human macrophage cell line like THP-1) is cultured and seeded into a 96-well plate at a predetermined density. The plate is incubated to allow the cells to adhere.

  • Compound Exposure: The test compound is serially diluted and added to the wells containing the cells. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.

  • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect on the cells.

  • MTT Addition: The MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the vehicle control. The 50% inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined.

Conclusion

Isoniazid remains a cornerstone of tuberculosis therapy due to its high potency against susceptible M. tuberculosis strains. Its mechanism of action, targeting mycolic acid synthesis, is well-characterized. The Rifamycin B amide class of antibiotics, including novel derivatives, offers a different and also potent bactericidal mechanism by inhibiting bacterial RNA polymerase. While a direct comparison with the specific derivative, this compound, is hampered by the lack of publicly available data, the broader class of Rifamycin B amides represents a promising area for the development of new antimycobacterial agents. Further research into the structure-activity relationships, efficacy against resistant strains, and cytotoxicity of specific Rifamycin B amides is warranted to fully assess their therapeutic potential in the fight against tuberculosis and other mycobacterial infections.

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Rifamycin B Methylmorpholinylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of Rifamycin B methylmorpholinylamide, a potent antibiotic compound, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes the risk of environmental contamination and the development of antimicrobial resistance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this chemical, ensuring the protection of both researchers and the ecosystem.

I. Core Principles of Antibiotic Waste Management

All materials contaminated with this compound, including stock solutions, unused media, and contaminated labware, must be treated as hazardous chemical waste.[1] Improper disposal, such as drain disposal, can lead to the contamination of water supplies and contribute to the rise of antibiotic-resistant bacteria.[2][3] It is imperative to follow institutional and local regulations for hazardous waste disposal.[1][4]

II. Step-by-Step Disposal Protocol

1. Segregation and Collection:

  • Designate a specific, clearly labeled, and leak-proof waste container for all this compound waste. The container should be compatible with the chemical properties of the waste.

  • Collect all waste streams containing the antibiotic, including:

    • Expired or unused stock solutions.

    • Contaminated culture media.

    • Used personal protective equipment (PPE) such as gloves and lab coats.

    • Contaminated labware (e.g., pipette tips, flasks, and plates).

2. Inactivation (When Applicable and Permitted):

  • Autoclaving may not be sufficient to inactivate all antibiotics and is generally not recommended for concentrated stock solutions.[1]

  • For contaminated media, consult your institution's Environmental Health and Safety (EHS) office for approved chemical inactivation methods before disposal.

3. Packaging and Labeling:

  • Ensure the hazardous waste container is securely sealed to prevent spills or leaks.

  • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.

4. Storage:

  • Store the sealed waste container in a designated, secure area away from general laboratory traffic.

  • The storage area should be well-ventilated and have secondary containment to manage any potential leaks.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved hazardous material disposal company.[4]

  • Complete all necessary waste disposal manifests and documentation as required by your institution and local regulations.

III. Quantitative Data Summary

ParameterValueReference
Oral LD50 (rat)1570 mg/kg[5]
GHS Hazard StatementsH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5][6]

IV. Experimental Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Stock solutions, media) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated labware, PPE) waste_type->solid_waste Solid collect_liquid Collect in a labeled, leak-proof hazardous waste container liquid_waste->collect_liquid collect_solid Collect in a labeled, puncture-resistant hazardous waste container solid_waste->collect_solid storage Store in a designated secure area with secondary containment collect_liquid->storage collect_solid->storage disposal Arrange for pickup by a licensed hazardous waste disposal service storage->disposal end End: Waste Disposed disposal->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers and drug development professionals can ensure the safe and responsible management of this compound waste, thereby fostering a secure laboratory environment and protecting our ecosystem. Always consult your institution's specific guidelines and Safety Data Sheets for the most accurate and up-to-date information.

References

Personal protective equipment for handling Rifamycin B methylmorpholinylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory Professionals

This guide provides critical safety and logistical information for handling Rifampicin, also known as Rifamycin B methylmorpholinylamide, in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of all personnel and the integrity of research.

Hazard Identification and Safety Precautions

Rifampicin is a potent pharmaceutical compound that requires careful handling to avoid exposure. It is classified as harmful if swallowed and may cause harm to an unborn child.[1] It can also cause skin, eye, and respiratory irritation.[2][3]

Engineering Controls: All work with Rifampicin powder or solutions should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1][4] Use local exhaust ventilation to control airborne dust.[1][5]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling Rifampicin:

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields or goggles.Protects against splashes and airborne particles.[1][4][6][7]
Hand Protection Impervious gloves (e.g., nitrile).Prevents skin contact.[1][4][8] Change gloves immediately if contaminated.[4]
Body Protection A lab coat, worn fully buttoned.Protects skin and personal clothing from contamination.[4]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary if dust cannot be controlled by engineering controls.Prevents inhalation of airborne particles.[1][6][8]

Quantitative Data Summary

The following table summarizes key quantitative data for Rifampicin:

PropertyValueSource
CAS Number 13292-46-1[1][7]
Molecular Formula C43H58N4O12[7]
Melting Point 183-188 °C[1]
Oral LD50 (Rat) 1570 mg/kg[3]
Solubility in Water Slightly Soluble[1]

Procedural Guidance: Handling and Disposal

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of Rifampicin powder for the preparation of a stock solution.

Materials:

  • Rifampicin powder

  • Appropriate solvent (e.g., Dimethylformamide - DMF)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Stir plate and stir bar

  • Parafilm or other sealing material

  • Waste containers (clearly labeled for Rifampicin waste)

Procedure:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

  • Weighing:

    • Tare a clean, appropriately sized beaker with a stir bar on an analytical balance inside the fume hood.[4]

    • Carefully weigh the required amount of Rifampicin powder. Avoid generating dust.[1][4][8]

    • Close the primary container of Rifampicin immediately after weighing.

  • Dissolution:

    • Add the appropriate solvent to the beaker containing the Rifampicin powder.

    • Cover the beaker with parafilm to prevent evaporation and contamination.[4]

    • Place the beaker on a stir plate and stir until the powder is completely dissolved.

  • Storage:

    • Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings ("Toxic," "Flammable" if applicable).[4]

    • Store the solution at the recommended temperature, protected from light.[2][7]

  • Post-Handling:

    • Wipe down the work area, balance, and any equipment with 70% ethanol or another appropriate decontaminating agent.[4]

    • Dispose of all contaminated disposables (e.g., gloves, wipes, pipette tips) in the designated Rifampicin waste container.[4]

    • Remove PPE and wash hands thoroughly with soap and water before leaving the laboratory.[1]

Disposal Plan:

All Rifampicin waste, including contaminated labware and solutions, must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, pipette tips) in a clearly labeled, sealed container.[1][8]

  • Liquid Waste: Collect all liquid waste containing Rifampicin in a separate, clearly labeled, and sealed container.[4] Do not pour Rifampicin waste down the drain.[6]

  • Disposal: Arrange for the disposal of all Rifampicin waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[6][8]

Emergency Procedures: Spills and Exposure

Spill Response:

  • Minor Spill:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.[8]

    • For dry spills, a damp cloth or a HEPA-filtered vacuum can be used.[1][8]

    • Clean the spill area thoroughly with a suitable decontaminating agent.[1]

    • Collect all cleanup materials in a sealed bag for hazardous waste disposal.[1][8]

  • Major Spill:

    • Evacuate non-essential personnel from the area.[1]

    • Alert your supervisor and institutional safety office immediately.[1]

    • Cleanup should only be performed by trained personnel.[1]

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][8]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[7][8] Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][7]

Visual Workflow Guides

Rifampicin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don PPE Verify_Fume_Hood Verify Fume Hood Don_PPE->Verify_Fume_Hood Weigh_Powder Weigh Powder Verify_Fume_Hood->Weigh_Powder Dissolve_in_Solvent Dissolve Weigh_Powder->Dissolve_in_Solvent Label_and_Store Label & Store Dissolve_in_Solvent->Label_and_Store Decontaminate_Area Decontaminate Area Label_and_Store->Decontaminate_Area Dispose_Waste Dispose of Waste Decontaminate_Area->Dispose_Waste Remove_PPE Remove PPE & Wash Hands Dispose_Waste->Remove_PPE PPE_Selection_Logic cluster_ppe Required Personal Protective Equipment cluster_risk Risk Assessment Start Assess Task Lab_Coat Lab Coat Start->Lab_Coat Safety_Glasses Safety Glasses Start->Safety_Glasses Gloves Impervious Gloves Start->Gloves Aerosol_Risk Potential for Aerosol/Dust Generation? Start->Aerosol_Risk Respirator Respirator (e.g., N95) Aerosol_Risk->Lab_Coat No Aerosol_Risk->Respirator Yes

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.